Sodium hexafluorophosphate
説明
特性
InChI |
InChI=1S/F5HP.Na/c1-6(2,3,4)5;/h6H;/q-1;+1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQIPFFZWCCMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[PH-](F)(F)(F)F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F5HNaP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.9635 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21324-39-0 | |
| Record name | Sodium hexafluorophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021324390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Sodium Hexafluorophosphate (NaPF₆)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hexafluorophosphate (NaPF₆) is an inorganic salt that has garnered significant interest in various scientific and industrial fields.[1] Notably, it serves as a crucial component in the electrolyte systems of sodium-ion batteries, a promising alternative to lithium-ion technology.[2] Its utility in this and other applications is fundamentally dictated by its chemical properties. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound, with a focus on data relevant to researchers and professionals in drug development and other scientific disciplines.
Core Chemical and Physical Properties
This compound is a white crystalline powder.[2] It is known to be hygroscopic, readily absorbing moisture from the air, and is also sensitive to carbon dioxide.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | NaPF₆ | [5] |
| Molecular Weight | 167.95 g/mol | [5] |
| Appearance | White crystalline powder | [2] |
| Density | 2.369 g/cm³ at 25 °C | [3] |
| Melting Point | >200 °C (decomposes) | [3] |
Solubility
This compound is highly soluble in water and also shows solubility in a range of organic solvents, a property crucial for its application in non-aqueous electrolyte systems.[1][2]
Table 2: Solubility of this compound
| Solvent | Solubility | References |
| Water | Readily soluble; approx. 5 g/100 mL (ca. 50 g/L) | [6] |
| Methanol | Soluble | [2][4] |
| Ethanol | Soluble | [2][4] |
| Propanol | Soluble | [2] |
| Acetone | Soluble | [2][4] |
| Ethylene Carbonate (EC) | Soluble (used in electrolyte solutions) | [7][8] |
| Dimethyl Carbonate (DMC) | Soluble (used in electrolyte solutions) | [7][8] |
| Propylene Carbonate (PC) | Soluble (used in electrolyte solutions) | [9] |
| Diethyl Carbonate (DEC) | Soluble (used in electrolyte solutions) | [10] |
| 1,4-Dioxane | Soluble | [11] |
Thermal Stability and Decomposition
This compound exhibits moderate thermal stability, decomposing at temperatures above 200°C.[3] In the presence of water vapor, its decomposition is accelerated.[2] The thermal decomposition of anhydrous hexafluorophosphate salts, such as the analogous lithium hexafluorophosphate (LiPF₆), proceeds via dissociation to produce the corresponding metal fluoride and phosphorus pentafluoride (PF₅) gas.[12]
Upon exposure to moisture, the decomposition products can further react to form hazardous substances, including hydrogen fluoride (HF) and phosphoryl fluoride (POF₃).[12]
Experimental Protocol: Thermogravimetric Analysis (TGA)
A general procedure for analyzing the thermal stability of this compound using TGA, often coupled with mass spectrometry (TGA-MS) for evolved gas analysis, is as follows:
-
Sample Preparation: A small, accurately weighed sample of NaPF₆ (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum). Due to the hygroscopic nature of NaPF₆, sample preparation should be conducted in a dry atmosphere, such as a glovebox.
-
Instrument Setup: The crucible is placed in the TGA furnace.
-
Atmosphere: A dry, inert gas, such as nitrogen or argon, is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent reactions with atmospheric components.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. If using TGA-MS, the evolved gases are simultaneously analyzed by the mass spectrometer.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the mass loss at different stages. The MS data provides identification of the gaseous decomposition products.
Caption: Workflow for Thermogravimetric Analysis.
Reactivity
Hydrolysis
A critical chemical property of this compound is its susceptibility to hydrolysis, particularly in acidic conditions.[13][14] The hexafluorophosphate anion (PF₆⁻) reacts with water in a multi-step process to form various phosphate and fluoride species. The hydrolysis is known to be acid-catalyzed.[15] The final products of complete hydrolysis are phosphoric acid and hydrofluoric acid.
The hydrolysis of the hexafluorophosphate anion can be summarized by the following overall reaction:
PF₆⁻ + 4H₂O → H₂PO₄⁻ + 6HF
However, this process involves several intermediate species. Studies on hexafluorophosphate salts have identified intermediates such as monofluorophosphate (PO₃F²⁻) and difluorophosphate (PO₂F₂⁻).[16] The initial step is thought to be the slow hydrolysis of the PF₆⁻ anion, which is then followed by faster hydrolysis of the resulting fluorophosphates.[15]
Caption: Simplified Hydrolysis Pathway of PF₆⁻.
Experimental Protocol: ¹⁹F NMR Spectroscopy for Monitoring Hydrolysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ³¹P NMR, is a powerful technique for studying the hydrolysis of hexafluorophosphate salts. A general protocol is as follows:
-
Sample Preparation: A solution of NaPF₆ is prepared in a suitable solvent (e.g., D₂O for aqueous studies, or an anhydrous organic solvent with a known amount of added water). The concentration should be appropriate for NMR analysis (e.g., 0.1-1.0 M).
-
NMR Spectrometer Setup: The NMR spectrometer is tuned to the ¹⁹F frequency. A suitable reference standard, such as trifluorotoluene, may be used.
-
Data Acquisition: A series of ¹⁹F NMR spectra are acquired over time. The first spectrum should be taken immediately after sample preparation to establish a baseline. Subsequent spectra are recorded at regular intervals to monitor the appearance of new signals corresponding to hydrolysis products.
-
Data Processing and Analysis: The NMR spectra are processed (Fourier transformation, phasing, and baseline correction). The signals are assigned to PF₆⁻ and the various hydrolysis products based on their chemical shifts and coupling constants. The relative concentrations of the different species can be determined by integrating the corresponding signals.
Caption: Workflow for NMR monitoring of hydrolysis.
Reactivity with Strong Acids
Conclusion
This compound possesses a unique set of chemical properties that are pivotal to its applications, particularly in the field of energy storage. Its solubility in organic solvents, coupled with its electrochemical stability, makes it a suitable electrolyte salt for sodium-ion batteries. However, its hygroscopic nature and susceptibility to hydrolysis, especially in the presence of acids, are critical considerations for its handling, storage, and application. The thermal decomposition pathway and reactivity with strong acids further underscore the need for careful management of this compound in research and industrial settings. A thorough understanding of these chemical properties is essential for the safe and effective utilization of this compound in the development of new technologies.
References
- 1. Page loading... [guidechem.com]
- 2. meisenbaochem.com [meisenbaochem.com]
- 3. This compound | 21324-39-0 [chemicalbook.com]
- 4. sincerechemical.com [sincerechemical.com]
- 5. Pharmaceutical and chemical intermediates,CAS#:21324-39-0,六氟磷酸钠,this compound [en.chemfish.com]
- 6. This compound 98 21324-39-0 [sigmaaldrich.com]
- 7. Structure and Transport Properties of NaPF6 Solutions in Mixtures of Ethylene Carbonate with Dimethyl Carbonate for Sodium-Ion Batteries: MD Simulation | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
- 8. researchgate.net [researchgate.net]
- 9. This compound solution in propylene carbonate Battery grade [sigmaaldrich.com]
- 10. This compound solution in ethylene carbonate and diethylcarbonate Battery grade [sigmaaldrich.com]
- 11. This compound [chemister.ru]
- 12. CN115367774A - Preparation method and application of hexafluorophosphate - Google Patents [patents.google.com]
- 13. Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 14. boisestate.edu [boisestate.edu]
- 15. researchgate.net [researchgate.net]
- 16. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chembk.com [chembk.com]
A Guide to the Laboratory Synthesis of Sodium Hexafluorophosphate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sodium hexafluorophosphate (NaPF₆) is a crucial component in the burgeoning field of sodium-ion battery technology, serving as a primary electrolyte salt. Its high ionic conductivity and favorable electrochemical stability make it an attractive alternative to its lithium-ion counterparts. For researchers and professionals in drug development and other chemical sciences, the ability to synthesize high-purity NaPF₆ in a laboratory setting is essential for advancing research and innovation. This technical guide provides a comprehensive overview of the most common and effective methods for the laboratory-scale synthesis of this compound, complete with detailed experimental protocols, comparative data, and workflow diagrams.
Core Synthesis Methodologies
Several distinct routes for the synthesis of this compound have been developed, each with its own set of advantages and challenges. The primary methods, which will be detailed in this guide, include:
-
Anhydrous Hydrogen Fluoride (HF) Method: The traditional and most established industrial method, which can be adapted for laboratory use.
-
Aprotic Solvent-Based Method: A common approach that avoids the direct use of anhydrous HF as the primary solvent.
-
Mechanochemical Synthesis: A solvent-free method that relies on mechanical energy to drive the reaction.
-
Aqueous Phase Synthesis: A method that utilizes aqueous solutions of the precursors.
The choice of method will depend on the available laboratory infrastructure, safety considerations, and the desired purity and yield of the final product.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative data associated with the different synthesis methods for this compound, providing a clear comparison of their efficiency and the quality of the resulting product.
| Synthesis Method | Key Reactants | Solvent/Environment | Typical Yield | Reported Purity | Reaction Time | Key Conditions |
| Anhydrous HF | PCl₅, NaF | Anhydrous HF | >95% | >99.9% | Several hours | Low temperature (-40°C to 0°C), controlled pressure |
| Aprotic Solvent | PF₅, NaF | Acetonitrile | 88-98% | >99.9% | Not specified | 28-32°C, low-temperature crystallization (-15°C to 0°C)[1] |
| Mechanochemical | NH₄PF₆, Na | Solvent-free (inert gas) | High | High (impurities avoided) | ~30 minutes (gram-scale)[2][3] | Grinding in a mortar and pestle or ball mill |
| Aqueous Phase | HPF₆, NaOH | Water | 89.3% | 99.9% | Not specified | Not specified |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key synthesis methods. Extreme caution must be exercised when handling hazardous materials such as anhydrous hydrogen fluoride, phosphorus pentachloride, and sodium metal. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Anhydrous Hydrogen Fluoride (HF) Method
This method involves the in-situ generation of phosphorus pentafluoride (PF₅) from phosphorus pentachloride (PCl₅) and its subsequent reaction with sodium fluoride (NaF) in anhydrous hydrogen fluoride.
Materials and Equipment:
-
Polytetrafluoroethylene (PTFE) or other HF-resistant reactor
-
Low-temperature cooling bath
-
Stirring mechanism
-
Gas inlet and outlet with a scrubbing system for HCl and HF
-
Phosphorus pentachloride (PCl₅)
-
Sodium fluoride (NaF), dried
-
Anhydrous hydrogen fluoride (aHF)
Procedure:
-
In a PTFE-lined reactor, add anhydrous HF and cool to between -40°C and -20°C.
-
Slowly add phosphorus pentachloride to the cooled HF while stirring. This will generate PF₅ and hydrogen chloride (HCl) gas. The HCl gas should be safely vented through a scrubber.
-
In a separate HF-resistant vessel, dissolve sodium fluoride in anhydrous HF.
-
Slowly add the NaF/HF solution to the reactor containing the in-situ generated PF₅.
-
Allow the reaction to proceed at a low temperature for several hours with continuous stirring.
-
Upon completion of the reaction, the resulting slurry is cooled to -20°C to -40°C to crystallize the NaPF₆.[4]
-
The solid product is separated from the mother liquor by filtration under an inert atmosphere.
-
The crude product is then dried under vacuum to remove any residual HF.
Aprotic Solvent-Based Method (Acetonitrile)
This method avoids the use of anhydrous HF as a solvent, instead employing a less corrosive aprotic solvent like acetonitrile.
Materials and Equipment:
-
Glass reactor with a cooling jacket
-
Stirring mechanism
-
Gas inlet for inert gas
-
Phosphorus pentafluoride (PF₅) gas
-
Electronic-grade sodium fluoride (NaF)
-
Dehydrated acetonitrile
Procedure:
-
In a reactor under a protective inert atmosphere (e.g., nitrogen), add electronic-grade sodium fluoride to dehydrated acetonitrile to form a white suspension.[1]
-
While maintaining the temperature between 28-32°C using a circulating bath, bubble high-purity phosphorus pentafluoride gas into the suspension.[1] The molar ratio of PF₅ to NaF should be between 1:1 and 2:1.[1]
-
Continue the addition of PF₅ until the suspended sodium fluoride dissolves, resulting in a clear solution.[1]
-
Filter the resulting solution to remove any insoluble impurities.
-
Cool the clear solution to a low temperature (e.g., -10°C to -15°C) for 24 hours to induce crystallization of the this compound.[1]
-
Filter the white crystals and dry them under reduced pressure at a low temperature (e.g., 30°C) for an extended period (e.g., 16 hours).[1]
Mechanochemical Synthesis
This solvent-free method is a rapid and sustainable route to high-purity NaPF₆.
Materials and Equipment:
-
Mortar and pestle or a mechanical ball mill
-
Inert atmosphere glove bag or glove box
-
Ammonium hexafluorophosphate (NH₄PF₆), dried
-
Sodium metal (Na)
Procedure:
-
Inside an argon-filled glove bag or glove box to prevent reaction with moisture and air, place one equivalent of dry ammonium hexafluorophosphate and sodium metal in a mortar.[3]
-
Grind the two solids together using the pestle. The reaction is initiated by the mechanical force.[3]
-
During the grinding process, ammonia and hydrogen gas will be evolved.[3] Continue grinding for approximately 30 minutes for a gram-scale synthesis.[2][3]
-
The resulting white powder is high-purity this compound. This method often does not require further purification as the byproducts are gaseous and removed from the system.[2][3]
Aqueous Phase Synthesis
This method utilizes aqueous solutions of the precursors and is generally considered a safer, though potentially lower-yielding, method.
Materials and Equipment:
-
Glass reaction vessel
-
Stirring mechanism
-
Hexafluorophosphoric acid (HPF₆) solution
-
Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution
Procedure:
-
In a reaction vessel, place a solution of hexafluorophosphoric acid.
-
Slowly add a solution of sodium hydroxide or sodium carbonate to the HPF₆ solution while stirring. This is a neutralization reaction.
-
After the reaction is complete, the this compound can be isolated by crystallization, often by concentrating the solution and then cooling.
-
The resulting crystals are then filtered and dried under vacuum.
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships between the different synthesis routes and the detailed workflow for the anhydrous HF method.
Caption: Logical relationships between starting materials and synthesis routes for NaPF₆.
Caption: Experimental workflow for the anhydrous HF synthesis of NaPF₆.
References
- 1. CN115974108A - High purity NaPF 6 Preparation method of (1) - Google Patents [patents.google.com]
- 2. Mechanochemical Large-Scale Rapid Synthesis of Ultrapure this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN1339401A - Method for preparing lithium hexafluorophosphate - Google Patents [patents.google.com]
A Technical Guide to the Crystal Structure and Morphology of Sodium Hexafluorophosphate (NaPF₆)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hexafluorophosphate (NaPF₆) is an inorganic salt that has garnered significant interest in various scientific and industrial fields.[1][2] Notably, it serves as a crucial component in the electrolyte of sodium-ion batteries, a promising alternative to lithium-ion technology.[3][4] Its utility extends to acting as a fluorinating agent and a catalyst in organic synthesis.[5] A thorough understanding of its solid-state properties, specifically its crystal structure and morphology, is paramount for optimizing its performance in these applications and for its handling and formulation in various processes. This technical guide provides an in-depth overview of the crystallographic and morphological characteristics of this compound.
Crystal Structure of this compound
This compound is known to exist in different crystalline forms, primarily a cubic phase at ambient temperature and a rhombohedral phase at lower temperatures. A hydrated form has also been identified.
Anhydrous this compound (NaPF₆)
At room temperature, anhydrous NaPF₆ adopts a cubic crystal system .[6][7] This high-symmetry structure is characterized by a well-defined arrangement of sodium cations (Na⁺) and hexafluorophosphate anions (PF₆⁻).
Below a transition temperature of approximately 240 K, NaPF₆ undergoes a phase transition to a rhombohedral crystal system .[8] This transition involves a distortion of the cubic lattice.
Table 1: Crystallographic Data for Anhydrous this compound (NaPF₆)
| Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| Cubic | Fm-3m (No. 225) | a = 7.928 | [6] |
| Rhombohedral | R-3 | a = 5.541, c = 13.78 | [8] |
In the cubic phase, the sodium and phosphorus atoms occupy specific Wyckoff positions, leading to a highly ordered structure. The hexafluorophosphate anion (PF₆⁻) exists as a regular octahedron.
Table 2: Atomic Coordinates for Cubic this compound (NaPF₆) in the Fm-3m Space Group
| Atom | Wyckoff Position | x | y | z |
| Na | 4b | 0.5 | 0.5 | 0.5 |
| P | 4a | 0 | 0 | 0 |
| F | 24e | u | 0 | 0 |
(Note: The value of u for the fluorine atom is approximately 0.2)
This compound Monohydrate (NaPF₆·H₂O)
A monohydrated form of this compound has also been characterized. This compound crystallizes in the orthorhombic system .[9] The presence of water molecules in the crystal lattice leads to a different packing arrangement and symmetry compared to the anhydrous forms.
Table 3: Crystallographic Data for this compound Monohydrate (NaPF₆·H₂O)
| Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| Orthorhombic | Pnna | a = 10.559, b = 7.899, c = 6.057 | [9] |
Crystal Morphology of this compound
The external shape, or morphology, of a crystal is a macroscopic manifestation of its internal crystal structure. For NaPF₆, its appearance is generally described as a white crystalline powder.[1][10] However, specific details regarding its crystal habit and the factors influencing it are not extensively documented in publicly available literature. The morphology of crystalline materials can be significantly influenced by the conditions of crystallization, such as the solvent used, the rate of cooling or evaporation, and the presence of impurities.[11][12]
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of NaPF₆ have been reported. Below are summaries of two distinct approaches.
1. Anhydrous Hydrogen Fluoride Method
A common industrial synthesis involves the reaction of phosphorus pentachloride (PCl₅), sodium chloride (NaCl), and anhydrous hydrogen fluoride (HF).[2]
Reaction: PCl₅ + NaCl + 6HF → NaPF₆ + 6HCl
This method is effective but requires handling of highly corrosive and hazardous materials.
2. Mechanochemical Synthesis
A more recent and solvent-free approach involves the mechanochemical reaction of ammonium hexafluorophosphate (NH₄PF₆) and sodium metal.[5]
Reaction: NH₄PF₆ + Na → NaPF₆ + NH₃ + ½H₂
This method is described as a rapid, scalable, and simple process for producing high-purity NaPF₆.[5]
Experimental Workflow: Mechanochemical Synthesis of NaPF₆
Caption: Mechanochemical synthesis of NaPF₆.
Characterization of Crystal Structure
X-ray Diffraction (XRD)
X-ray diffraction is the primary technique for determining the crystal structure of NaPF₆. Powder XRD is commonly used to identify the crystalline phases present and to determine lattice parameters. For detailed structural analysis, Rietveld refinement of the powder diffraction data is employed.[8]
A General Protocol for Powder X-ray Diffraction:
-
Sample Preparation: A finely ground powder of the NaPF₆ sample is prepared to ensure random orientation of the crystallites.
-
Data Collection: The sample is mounted in a powder diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data) to identify the crystalline phases.
-
Structural Refinement (Rietveld Method): A theoretical diffraction pattern is calculated based on a model of the crystal structure (including space group, lattice parameters, and atomic positions). This calculated pattern is then fitted to the experimental data by refining the structural and instrumental parameters until a good fit is achieved.
Logical Flow: Crystal Structure Determination via XRD
Caption: XRD analysis workflow.
Characterization of Crystal Morphology
Scanning Electron Microscopy (SEM)
Scanning electron microscopy is a powerful technique for visualizing the morphology of crystals. It provides high-resolution images of the sample surface, revealing details about the shape, size, and surface features of the crystals.
A General Protocol for Scanning Electron Microscopy:
-
Sample Mounting: A small amount of the NaPF₆ powder is mounted on an SEM stub using conductive adhesive tape or carbon paint.
-
Coating: As NaPF₆ is an insulating material, it is typically coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
Imaging: The stub is placed in the SEM chamber, which is then evacuated to a high vacuum. A focused beam of electrons is scanned across the sample surface. The interaction of the electron beam with the sample generates secondary electrons, which are detected to form an image of the surface topography.
Conclusion
This compound possesses a well-defined crystal structure that transitions from a cubic to a rhombohedral phase at low temperatures. While its macroscopic appearance is that of a white crystalline powder, detailed information on its crystal habit and the factors governing its morphology remains an area for further investigation. The synthesis and characterization of NaPF₆ rely on established chemical and analytical techniques, with X-ray diffraction and scanning electron microscopy being indispensable tools for elucidating its solid-state properties. For researchers and professionals in drug development and materials science, a deeper understanding and control of the crystallization process of NaPF₆ will be crucial for optimizing its properties and performance in various applications.
References
- 1. This compound | F6NaP | CID 5147921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. New Route to Battery Grade NaPF6 for Na-Ion Batteries: Expanding the Accessible Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mp-10474: NaPF6 (cubic, Fm-3m, 225) [legacy.materialsproject.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The correct space group of NaPF6 x H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. buy this compound Crystalline manufacturers - FUNCMATER [funcmater.com]
- 11. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to Sodium Hexafluorophosphate (NaPF₆)
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of sodium hexafluorophosphate, focusing on its fundamental chemical properties. The information is presented to be readily accessible for professionals in research and development.
Core Chemical Data
This compound is an inorganic compound that serves various roles in scientific applications, notably as an electrolyte in sodium-ion batteries.[1][2][3][4] Its key quantitative properties are summarized below for straightforward reference.
| Property | Value |
| Chemical Formula | NaPF₆[3][5][6] |
| Molecular Weight | 167.95 g/mol [5] |
| Alternate Formula | F₆NaP[2][6] |
Molecular Structure and Composition
The chemical formula NaPF₆ indicates that each molecule is comprised of one sodium (Na) ion, one phosphorus (P) atom, and six fluorine (F) atoms. The structure consists of a sodium cation (Na⁺) and a hexafluorophosphate anion (PF₆⁻).
References
- 1. meisenbaochem.com [meisenbaochem.com]
- 2. This compound | F6NaP | CID 5147921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 21324-39-0 [chemicalbook.com]
- 5. This compound - Electrolyte for Batteries & Pharma | Advent [adventchembio.com]
- 6. strem.com [strem.com]
Technical Guide: 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one (CAS No. 147149-89-1) - Properties, Hazards, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-5-bromo-6-methylquinazolin-4(3H)-one, a heterocyclic organic compound of significant interest in medicinal chemistry. Quinazolinone derivatives are recognized for their broad spectrum of pharmacological activities, and this specific substituted analog holds potential for drug discovery and development.[1][2] This document details its chemical and physical properties, outlines potential hazards and safety precautions, provides a plausible synthetic route, and explores its biological activities with a focus on its role as a potential kinase inhibitor. Experimental protocols for relevant biological assays are also provided to facilitate further research.
Chemical and Physical Properties
While specific experimental data for 2-amino-5-bromo-6-methylquinazolin-4(3H)-one is not extensively published, the following table summarizes its predicted and known properties based on available data for closely related analogs and supplier information. The correct CAS Number for this compound is 147149-89-1 .[3]
Table 1: Physicochemical Properties of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one
| Property | Value | Source/Comment |
| IUPAC Name | 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one | --- |
| CAS Number | 147149-89-1 | [3] |
| Molecular Formula | C₉H₈BrN₃O | Calculated |
| Molecular Weight | 254.08 g/mol | Calculated |
| Appearance | Likely a solid powder | Based on related compounds |
| Melting Point | >300 °C (decomposes) | Predicted for similar structures |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Based on general quinazolinone solubility |
| pKa | Not available | --- |
| LogP | Not available | --- |
Table 2: Spectroscopic Data (Predicted)
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, and amine protons. |
| ¹³C NMR | Resonances for aromatic carbons, methyl carbon, and carbonyl carbon. |
| IR (Infrared) | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-Br stretching. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine. |
Hazards and Safety
Quinazolinone derivatives should be handled with care in a laboratory setting. The following hazard information is based on safety data sheets for structurally similar compounds.
Table 3: Hazard Identification and Safety Precautions
| Hazard | GHS Classification | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed (Oral, Category 4). May cause skin and eye irritation. May cause respiratory irritation.[4][5] | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[5][6] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[5] | Wear protective gloves. If on skin, wash with plenty of soap and water.[6] |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2A).[5] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6] |
| Environmental Hazards | No specific data available, but release into the environment should be avoided. | Do not let product enter drains.[6] |
Personal Protective Equipment (PPE): Use of a lab coat, safety goggles, and chemical-resistant gloves is mandatory. Work should be conducted in a fume hood.
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]
In all cases of exposure, seek immediate medical attention.
Synthesis
A plausible synthetic route for 2-amino-5-bromo-6-methylquinazolin-4(3H)-one can be adapted from established methods for quinazolinone synthesis.[7][8][9] A common approach involves the cyclization of an appropriately substituted anthranilic acid derivative.
Experimental Protocol: Synthesis of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one
Materials:
-
2-Amino-5-bromo-4-methylbenzoic acid
-
Cyanamide or a similar reagent
-
Solvent (e.g., ethanol, DMF)
-
Acid or base catalyst (optional, depending on the method)
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromo-4-methylbenzoic acid in a suitable solvent.
-
Addition of Reagents: Add cyanamide to the solution. The reaction may be heated to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Caption: Synthetic workflow for 2-amino-5-bromo-6-methylquinazolin-4(3H)-one.
Biological Activity and Mechanism of Action
Quinazolinone derivatives are a well-established class of compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[10][11][12] The 2-amino-quinazolinone scaffold is a key pharmacophore in several clinically approved drugs.[13]
Anticancer Activity
Many quinazolinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling and proliferation. A primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR).[14] Overexpression or mutation of EGFR is a hallmark of many cancers.[15][16]
Mechanism of Action: 2-Amino-quinazolinone derivatives often act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that promote cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK pathways.[1][17]
Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.
Antimicrobial Activity
Substituted quinazolinones have also demonstrated significant antibacterial and antifungal activities.[18][19][20] The mechanism of antimicrobial action is not as well-defined as their anticancer effects but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Experimental Protocols for Biological Assays
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.[21][22]
Materials:
-
Cancer cell line (e.g., A549 - lung cancer, MCF-7 - breast cancer)
-
Complete cell culture medium
-
96-well plates
-
2-Amino-5-bromo-6-methylquinazolin-4(3H)-one
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mediresonline.org [mediresonline.org]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. asianpubs.org [asianpubs.org]
- 19. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Role and Electrochemical Influence of Sodium Hexafluorophosphate (NaPF₆) in Sodium-Ion Batteries: A Technical Guide
For Researchers, Scientists, and Battery Development Professionals
Introduction
Sodium-ion batteries (SIBs) have emerged as a compelling alternative to lithium-ion batteries (LIBs), primarily due to the natural abundance and lower cost of sodium. A critical component of a functional SIB is the electrolyte, which facilitates the transport of sodium ions between the cathode and anode. Sodium hexafluorophosphate (NaPF₆), analogous to lithium hexafluorophosphate (LiPF₆) in LIBs, is a benchmark electrolyte salt for SIBs. This technical guide provides an in-depth analysis of the role of NaPF₆ in SIBs, clarifying its function and influence on battery performance. It is crucial to understand that as an electrolyte salt, NaPF₆ does not have a theoretical capacity in the context of active electrode materials. The theoretical capacity of a battery is determined by the anode and cathode materials, which store sodium ions within their structure. The electrolyte's role is to enable the movement of these ions, and its properties significantly impact the practical accessible capacity, rate capability, and overall lifespan of the battery.[1]
Electrochemical Properties and Function of NaPF₆
NaPF₆ is an inorganic salt that, when dissolved in a suitable solvent (typically a mixture of organic carbonates like ethylene carbonate (EC) and diethyl carbonate (DEC)), dissociates into sodium cations (Na⁺) and hexafluorophosphate anions (PF₆⁻).[2] The primary function of the NaPF₆-based electrolyte is to provide a medium for efficient Na⁺ transport between the positive and negative electrodes during the charge and discharge cycles.
Key properties of NaPF₆ electrolytes that influence battery performance include:
-
Ionic Conductivity: The ability of the electrolyte to conduct ions is crucial for high-rate performance. NaPF₆-based electrolytes offer good ionic conductivity.[3][4] Studies have shown that the concentration of NaPF₆ significantly affects conductivity, with 1 M concentrations in carbonate solvents often exhibiting the highest bulk conductivity.[1][5][6]
-
Electrochemical Stability Window: The electrolyte must remain stable over the operating voltage range of the battery. NaPF₆ exhibits good anodic stability, making it compatible with high-voltage cathode materials.[3][4]
-
Solid Electrolyte Interphase (SEI) Formation: During the initial charging cycles, the electrolyte decomposes at the anode surface to form a protective layer known as the solid electrolyte interphase (SEI). A stable and ionically conductive SEI is essential for preventing further electrolyte decomposition and ensuring long-term cycling stability. The composition of the SEI is influenced by the electrolyte salt and solvents. The decomposition of the PF₆⁻ anion can contribute to the formation of a thin, inorganic-rich cathode-electrolyte interphase (CEI), which enhances interface stability.[1][7]
-
Thermal Stability: NaPF₆ has a relatively high decomposition temperature, contributing to the overall safety of the battery.[1] However, it is sensitive to moisture, which can lead to the formation of hydrofluoric acid (HF), a corrosive and detrimental species.[1][8]
Quantitative Data on NaPF₆ Electrolyte Performance
The following table summarizes the impact of NaPF₆ concentration on the electrochemical properties and performance of sodium-ion batteries, as reported in the literature.
| Property | 0.25 M NaPF₆ in EC:DEC | 0.5 M NaPF₆ in EC:DEC | 1 M NaPF₆ in EC:DEC | 1.5 M NaPF₆ in EC:DEC | 2 M NaPF₆ in EC:DEC |
| Bulk Conductivity (mS cm⁻¹) | Not explicitly stated, but lower than 1M | 7.4 | 8.8 | Not explicitly stated, but lower than 1M | 7.2 |
| Cycling Performance | Comparable to 1 M | Comparable to 1 M | Good cycling performance | Not explicitly stated | Comparable to 1 M |
| Cation Transference Number | ~0.5 (at 0.1 M) | Decreases with increasing concentration | Decreases with increasing concentration | Decreases with increasing concentration | ~0.3 |
Note: Data is compiled from studies using a NaNi₀.₃₃Fe₀.₃₃Mn₀.₃₃O₂ (NFM111) cathode and a hard carbon anode.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for evaluating the performance of NaPF₆-based electrolytes in sodium-ion batteries.
Electrolyte Preparation
-
Materials: this compound (NaPF₆, battery grade, ≥99.9% purity), ethylene carbonate (EC, anhydrous), diethyl carbonate (DEC, anhydrous).
-
Procedure: Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, dissolve the desired amount of NaPF₆ salt into a 1:1 volume ratio of EC and DEC to achieve the target molar concentrations (e.g., 0.25 M, 0.5 M, 1 M, 1.5 M, 2 M).[1] Stir the solution until the salt is completely dissolved.
Coin Cell Assembly
-
Electrodes: Use hard carbon as the anode and a sodium-containing material such as NaNi₀.₃₃Fe₀.₃₃Mn₀.₃₃O₂ (NFM111) as the cathode.[9] Dry the electrodes under vacuum at elevated temperatures (e.g., 110°C) for several hours to remove residual moisture.[10]
-
Separator: A glass fiber separator is typically used. Dry the separator under vacuum prior to use.[10]
-
Assembly: In an argon-filled glovebox, assemble a 2032-type coin cell in the following order: negative casing, anode, separator, a few drops of the prepared NaPF₆ electrolyte, cathode, spacer disk, spring, and positive casing. Crimp the coin cell to ensure it is hermetically sealed.
Electrochemical Measurements
-
Galvanostatic Cycling: Cycle the assembled coin cells at various C-rates (e.g., C/20 for formation cycles, then C/2 or 2C for performance testing) within a specified voltage window (e.g., 1.5 V to 4.0 V).[9] A C-rate of 1C corresponds to a full charge or discharge in one hour.
-
Rate Capability Test: Subject the cells to progressively increasing C-rates to evaluate their performance under high-power conditions.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS to analyze the impedance characteristics of the cell, including the resistance of the electrolyte and the charge transfer resistance at the electrode-electrolyte interfaces.
Visualizing the Role of NaPF₆ in a Sodium-Ion Battery
The following diagram illustrates the fundamental working principle of a sodium-ion battery with a NaPF₆ electrolyte.
Caption: Ion and electron flow in a NaPF₆-based sodium-ion battery during charge and discharge.
Conclusion
This compound is a cornerstone electrolyte salt in the development of sodium-ion batteries. While it does not possess a theoretical capacity itself, its properties are paramount in enabling the battery to achieve the theoretical capacity of the chosen electrode materials. The ionic conductivity, electrochemical stability, and its role in forming a stable SEI are all critical factors that researchers and developers must optimize to enhance the performance, longevity, and safety of sodium-ion batteries. Future research will likely focus on additives to improve the SEI, enhance thermal stability, and mitigate issues related to moisture sensitivity, further solidifying the role of NaPF₆ in the future of energy storage.
References
- 1. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01447F [pubs.rsc.org]
- 2. Battery Electrolytes: Role of LiPF6 & NaCl Explained [ufinebattery.com]
- 3. oneenergi.com [oneenergi.com]
- 4. researchgate.net [researchgate.net]
- 5. Properties of NaPF6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries. [repository.cam.ac.uk]
- 6. Properties of NaPF6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. rsc.org [rsc.org]
A Technical Guide to the Discovery and History of Sodium Hexafluorophosphate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium hexafluorophosphate (NaPF₆) is an inorganic salt that has evolved from a laboratory curiosity to a critical component in modern energy storage technologies, most notably as an electrolyte in sodium-ion batteries. This guide provides a comprehensive overview of its discovery, tracing the initial synthesis of the hexafluorophosphate anion to the development of reliable production methods for the sodium salt. It details key historical experimental protocols, presents physical and chemical data in a structured format, and illustrates the logical progression and methodologies through technical diagrams. This document serves as a fundamental resource for professionals requiring an in-depth understanding of this pivotal chemical compound.
Introduction: The Genesis of a Non-Coordinating Anion
The history of this compound is intrinsically linked to the pioneering work in fluorine chemistry in the early 20th century. The discovery of the hexafluorophosphate ([PF₆]⁻) anion itself was a critical first step. This octahedral, non-coordinating anion is isoelectronic with sulfur hexafluoride (SF₆) and is noted for its high stability and poor nucleophilicity[1]. These properties would later prove essential for its application in electrochemical systems, where it facilitates ionic conductivity without interfering with the electrode reactions[1].
The journey from the discovery of the anion to the widespread use of its sodium salt spans several decades, marked by advancements in synthetic chemistry and the rise of battery technology.
The Foundational Discovery
The first documented synthesis and characterization of the hexafluorophosphate anion were achieved in 1906 by German chemist Otto Ruff and his colleagues. Their work, "Über die Salze der Phosphor-hexafluorwasserstoffsäure" (On the Salts of Hexafluorophosphoric Acid), described the reaction of phosphorus pentachloride (PCl₅) with ammonium fluoride in hydrofluoric acid, leading to the formation of ammonium hexafluorophosphate. This foundational research laid the chemical groundwork for the entire class of hexafluorophosphate salts.
The logical pathway from elemental precursors to the synthesis of the hexafluorophosphate anion is depicted below.
Development of a Standardized Synthesis
While the anion was known, a reliable and well-documented method for producing high-purity this compound was needed for broader study and application. This was comprehensively addressed in a 1950 publication in the peer-reviewed series Inorganic Syntheses. In this work, M. M. Woyski, W. J. Shenk, and E. R. Pellon detailed a robust procedure for synthesizing sodium, ammonium, and potassium hexafluorophosphates.
The synthesis for this compound is based on the reaction of phosphorus pentachloride and sodium chloride in liquid hydrogen fluoride[1].
Overall Reaction: PCl₅ + NaCl + 6HF → NaPF₆ + 6HCl
This method became a standard reference for the laboratory-scale production of the salt.
Key Experimental Protocol: The Woyski, Shenk, and Pellon Method (1950)
The following protocol is an adaptation of the procedure detailed in Inorganic Syntheses, Volume 3.
Caution: This procedure involves extremely hazardous materials, including liquid hydrogen fluoride and phosphorus pentachloride, and should only be performed by trained professionals in a specialized chemical fume hood with appropriate personal protective equipment.
Apparatus:
-
A platinum or copper reaction vessel, as these materials are resistant to hydrogen fluoride.
-
A stirrer suitable for corrosive environments.
-
A cooling bath (e.g., dry ice/acetone).
-
An oil bath for controlled heating.
-
A system for the safe handling and venting of hydrogen chloride (HCl) gas.
Reagents:
-
Anhydrous Hydrogen Fluoride (HF)
-
Phosphorus Pentachloride (PCl₅)
-
Sodium Chloride (NaCl), finely ground and dried
Procedure:
-
Preparation: The reaction vessel is charged with anhydrous hydrogen fluoride and cooled to approximately -10°C.
-
Addition of Reactants: Finely ground, dry sodium chloride is added to the stirred liquid HF. Subsequently, phosphorus pentachloride is added slowly in small portions.
-
Reaction: The reaction is exothermic and generates a significant amount of hydrogen chloride gas, which must be safely vented. The addition of PCl₅ is controlled to maintain the temperature and prevent excessive foaming. The mixture is stirred until the reaction is complete.
-
Isolation: The excess hydrogen fluoride is removed by evaporation. This is achieved by placing the reaction vessel in an oil bath and gradually increasing the temperature to 150°C while passing a stream of dry nitrogen through the vessel to carry away the HF and any remaining HCl.
-
Purification: The resulting crude NaPF₆ is a white, crystalline solid. For higher purity, the product can be recrystallized. A common method involves dissolving the crude product in a minimal amount of hot water, filtering the solution, and then cooling it to induce crystallization. The crystals are then filtered and dried under vacuum.
The general workflow for this landmark synthesis is outlined below.
Physical and Chemical Properties
The data below has been aggregated from early reports and modern chemical databases to provide a baseline for the properties of this compound.
| Property | Value | Citation(s) |
| Chemical Formula | NaPF₆ | [2][3] |
| Molar Mass | 167.95 g/mol | [2] |
| Appearance | White crystalline powder | [3][4] |
| Density | 2.369 g/cm³ at 25°C | [2] |
| Melting Point | >200°C | [2] |
| Water Solubility | Highly soluble; some sources note recrystallization from water is possible but with significant loss due to high solubility. Other commercial sources describe it as slightly soluble, indicating sensitivity to hydrolysis. | [2][3][4] |
| Organic Solvents | Soluble in methanol, ethanol, acetone, and carbonate-based solvents. | [4] |
| Hygroscopicity | Hygroscopic; sensitive to moisture. Decomposes in the presence of water vapor. | [3] |
Evolution of Applications
For many years after its discovery, this compound remained a compound of primarily academic interest. Its utility was found in inorganic and organometallic synthesis as a source of the non-coordinating hexafluorophosphate anion.
The major shift in its application came with the development of battery technology. While lithium-ion batteries, commercialized in the early 1990s, became the dominant technology using lithium hexafluorophosphate (LiPF₆), recent research focus has shifted towards alternatives due to the cost and resource constraints of lithium. Sodium-ion batteries (SIBs) have emerged as a promising alternative, leveraging the natural abundance and low cost of sodium. In this context, this compound has become a leading electrolyte salt for SIBs due to its good ionic conductivity, high electrochemical stability, and its ability to form a stable passivation layer on aluminum current collectors[3].
Conclusion
The history of this compound is a clear example of a material's journey from fundamental chemical discovery to a key enabling component of modern technology. Beginning with the foundational work of Otto Ruff in 1906, through the establishment of standardized synthesis by Woyski, Shenk, and Pellon in 1950, NaPF₆ is now central to the advancement of next-generation energy storage. A thorough understanding of its history, synthesis, and properties is essential for researchers and scientists working to innovate in the fields of materials science, electrochemistry, and sustainable technology.
References
sodium hexafluorophosphate phase diagram and stability
An In-depth Technical Guide to the Phase Diagram and Stability of Sodium Hexafluorophosphate (NaPF₆)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (NaPF₆) is a key component in various electrochemical applications, most notably as an electrolyte salt in sodium-ion batteries. A thorough understanding of its phase behavior and stability under different conditions is paramount for optimizing performance, ensuring safety, and extending the operational lifetime of these devices. This technical guide provides a comprehensive overview of the current scientific understanding of the NaPF₆ phase diagram and its thermal and chemical stability. It consolidates quantitative data from various studies, details experimental protocols for characterization, and presents logical pathways for its decomposition.
Phase Diagram of this compound
The complete pressure-temperature (P-T) phase diagram of this compound is an area of ongoing research. However, a significant solid-state phase transition has been identified and characterized. At ambient pressure, NaPF₆ exists in a cubic crystal structure. Upon cooling or application of pressure, it undergoes a transition to a rhombohedral phase.
Known Phase Transitions
The primary documented phase transition is from a cubic (space group Fm-3m) to a rhombohedral (space group R-3) structure[1]. This transition is crucial for understanding the material's behavior under various operational conditions.
Table 1: Crystallographic Data for NaPF₆ Phases [1]
| Property | Cubic Phase (High Temperature/Low Pressure) | Rhombohedral Phase (Low Temperature/High Pressure) |
| Space Group | Fm-3m | R-3 |
| Crystal System | Cubic | Rhombohedral |
Pressure and Temperature Dependence
The transition temperature (Tt) between the cubic and rhombohedral phases is dependent on the applied pressure (P). The relationship has been quantified as:
-
dTt/dP = 250 K GPa⁻¹
This positive slope indicates that increasing the pressure raises the temperature at which the phase transition occurs.
Stability of this compound
The stability of NaPF₆ is a critical factor in its application, particularly in battery electrolytes where it is subjected to a wide range of temperatures and chemical environments. Its decomposition can be initiated by thermal stress or chemical reactions, such as hydrolysis.
Thermal Stability
Pure, solid NaPF₆ exhibits relatively high thermal stability. However, when dissolved in organic carbonate solvents, as is common in battery electrolytes, its stability is significantly influenced by the solvent composition and salt concentration.
Table 2: Thermal Decomposition Data for NaPF₆ Electrolytes from Differential Scanning Calorimetry (DSC) [2]
| Electrolyte Composition | Onset Temperature (°C) | Peak Temperature (°C) | Decomposition Enthalpy (J/g) |
| 1 M NaPF₆ in EC:DEC | ~270 | ~300 | - |
| 1 M NaPF₆ in EC:PC | - | - | - |
| 1 M NaPF₆ in PC | - | - | - |
| 2 M NaPF₆ in EC:DEC | Lower than 1M | - | - |
| 3 M NaPF₆ in EC:DEC | Lower than 2M | - | - |
Note: "-" indicates data not explicitly provided in the search results. The trend shows that thermal stability decreases with increasing salt concentration.
The primary thermal decomposition pathway of the PF₆⁻ anion is believed to be an equilibrium reaction forming sodium fluoride (NaF) and phosphorus pentafluoride (PF₅):
NaPF₆(s) ⇌ NaF(s) + PF₅(g)
The gaseous PF₅ is a strong Lewis acid and can subsequently react with electrolyte components, leading to a cascade of decomposition reactions.
Chemical Stability: Hydrolysis
NaPF₆ is highly susceptible to hydrolysis in the presence of water, even in trace amounts (<20 ppm)[1]. This reaction produces hydrofluoric acid (HF), a highly corrosive species that can degrade battery components. The hydrolysis of the PF₆⁻ anion is an autocatalytic process, meaning the reaction products accelerate further decomposition.
The initial step involves the reaction of PF₆⁻ with water to form fluorophosphates and HF. This is followed by further reactions of the generated PF₅ with water and organic solvents.
Table 3: Products of NaPF₆ Hydrolysis
| Reactant | Products |
| NaPF₆ + H₂O | HF, POF₃, NaF, various fluorophosphate species (e.g., PO₂F₂⁻, PO₃F²⁻) |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the phase diagram and stability of NaPF₆.
High-Pressure Neutron Powder Diffraction for Phase Diagram Determination
This technique is used to determine the crystal structure of materials under high pressure.
Methodology:
-
Sample Preparation: A powdered sample of high-purity, anhydrous NaPF₆ is loaded into a gasket within a diamond anvil cell (DAC) or a Paris-Edinburgh press. A pressure-transmitting medium (e.g., a mixture of methanol and ethanol) is added to ensure hydrostatic pressure. A pressure calibrant, such as a small ruby sphere, is also included.
-
Instrumentation: The experiment is performed at a high-flux neutron source.
-
Data Collection: Neutron diffraction patterns are collected at various pressures. The pressure is determined in-situ by measuring the fluorescence of the ruby calibrant. For temperature-dependent studies, the press is placed within a cryostat or furnace.
-
Data Analysis: The collected diffraction patterns are analyzed using Rietveld refinement to determine the crystal structure and lattice parameters at each pressure and temperature point. This data is then used to construct the phase diagram.
Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.
Methodology:
-
Sample Preparation (Air-Sensitive): Due to the hygroscopic nature of NaPF₆, all sample preparation must be conducted in an inert atmosphere (e.g., an argon-filled glovebox). A small amount of the NaPF₆ salt or electrolyte solution (typically 1-5 mg) is hermetically sealed in an aluminum or gold-plated stainless steel DSC pan.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Experimental Parameters: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under an inert gas flow (e.g., nitrogen or argon). A typical temperature range for electrolyte analysis is from room temperature to 400 °C.
-
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of decomposition, the peak temperature of exothermic or endothermic events, and the enthalpy of these transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydrolysis Studies
NMR spectroscopy is a powerful tool for identifying and quantifying the products of NaPF₆ hydrolysis.
Methodology:
-
Sample Preparation: In an inert atmosphere glovebox, a known concentration of NaPF₆ is dissolved in a deuterated organic carbonate solvent (e.g., EC-d₄:DMC-d₆). A precise amount of D₂O is added to initiate hydrolysis. The solution is then transferred to an NMR tube, which is flame-sealed.
-
Instrumentation: A high-resolution NMR spectrometer equipped with probes for ¹H, ¹⁹F, and ³¹P nuclei.
-
Data Acquisition: ¹H, ¹⁹F, and ³¹P NMR spectra are acquired periodically over time to monitor the formation of hydrolysis products. For kinetic studies, the experiments can be performed at elevated temperatures by placing the NMR tube in a temperature-controlled probe.
-
Data Analysis: The chemical shifts and coupling constants of the observed signals are used to identify the various fluorine- and phosphorus-containing species. The integrals of the peaks are used to quantify the concentration of each species over time, allowing for the determination of reaction kinetics.
Fourier-Transform Infrared (FTIR) Spectroscopy for Decomposition Analysis
FTIR spectroscopy is used to identify the functional groups of molecules and can be used to monitor the decomposition of NaPF₆ and the surrounding electrolyte.
Methodology:
-
Sample Preparation: An electrolyte solution of NaPF₆ in the desired organic carbonate solvent is prepared in an inert atmosphere.
-
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples. For evolved gas analysis, the FTIR can be coupled with a thermogravimetric analyzer (TGA).
-
Data Acquisition: A background spectrum of the empty ATR crystal or gas cell is collected. The sample is then introduced, and spectra are recorded as a function of time or temperature. For thermal decomposition studies, the sample can be heated in a sealed, heatable cell with IR-transparent windows.
-
Data Analysis: The appearance of new absorption bands or changes in the intensity of existing bands are correlated with the formation of decomposition products. For example, the P-F stretching vibrations of PF₆⁻ and PF₅ can be monitored to track the decomposition.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key decomposition pathways of NaPF₆.
Thermal Decomposition Pathway
Caption: Thermal decomposition equilibrium of NaPF₆ and subsequent autocatalytic reactions.
Hydrolysis Pathway
Caption: Autocatalytic hydrolysis pathway of NaPF₆ in the presence of water.
Experimental Workflow for Stability Analysis
Caption: Experimental workflow for the comprehensive stability analysis of NaPF₆.
Conclusion
The stability and phase behavior of this compound are complex and highly dependent on its environment. While a complete P-T phase diagram is yet to be fully elucidated, the transition from a cubic to a rhombohedral structure under pressure is a key characteristic. The thermal stability of NaPF₆ in electrolyte solutions is limited and influenced by solvent type and concentration, with decomposition proceeding via the formation of PF₅. Furthermore, the high sensitivity of NaPF₆ to moisture necessitates stringent control over water content in any application to prevent the formation of corrosive HF and subsequent autocatalytic decomposition. The experimental protocols and decomposition pathways detailed in this guide provide a framework for researchers and professionals to further investigate and mitigate the stability challenges associated with NaPF₆, ultimately leading to the development of more robust and reliable energy storage systems.
References
The Hygroscopic Nature of Anhydrous Sodium Hexafluorophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Anhydrous sodium hexafluorophosphate (NaPF₆) is a white, crystalline solid that is increasingly utilized in various high-technology applications, most notably as a key electrolyte salt in sodium-ion batteries. Its performance in these systems is intrinsically linked to its purity and, critically, its moisture content. The hygroscopic nature of NaPF₆ presents significant challenges in its handling, storage, and application, necessitating a thorough understanding of its interaction with atmospheric water. This guide provides an in-depth technical overview of the hygroscopic properties of anhydrous this compound, including its propensity for hydrolysis, methods for its characterization, and best practices for its management.
Physicochemical Properties of Anhydrous this compound
Anhydrous this compound is an inorganic salt with the chemical formula NaPF₆. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | F₆NaP |
| Molecular Weight | 167.95 g/mol [1] |
| Appearance | White to light gray crystalline powder[2] |
| Melting Point | >200 °C (decomposes)[3] |
| Density | 2.369 g/mL at 25 °C[4] |
| Solubility | Soluble in water, methanol, ethanol, acetone, and ethyl acetate[2] |
| Hygroscopicity | Hygroscopic[5] |
The Critical Impact of Moisture: Hydrolysis of this compound
The primary concern stemming from the hygroscopic nature of NaPF₆ is its susceptibility to hydrolysis. In the presence of even trace amounts of water, the hexafluorophosphate anion (PF₆⁻) undergoes a series of reactions that lead to the formation of highly corrosive and detrimental byproducts, most notably hydrogen fluoride (HF).[6][7]
The hydrolysis of the PF₆⁻ anion is a stepwise process that can be initiated by protons (H⁺) and is autocatalytic in nature. The presence of HF can accelerate the degradation of the electrolyte and other components in a system, such as a sodium-ion battery.[6][7] The key hydrolysis products that have been identified include fluoride (F⁻), monofluorophosphate (HPO₃F⁻), difluorophosphate (PO₂F₂⁻), and phosphate (HPO₄²⁻).[8]
The overall hydrolysis reaction can be summarized as follows:
NaPF₆ + H₂O → NaF + POF₃ + 2HF
This initial reaction is followed by further hydrolysis of the phosphorus oxyfluoride (POF₃) intermediate.
Signaling Pathway of PF₆⁻ Hydrolysis
The stepwise degradation of the hexafluorophosphate anion in the presence of water can be visualized as a signaling pathway. The following diagram, generated using Graphviz, illustrates the key steps in this process.
Experimental Determination of Hygroscopicity
Quantifying the hygroscopic nature of anhydrous this compound is crucial for establishing appropriate handling and storage protocols. Several experimental methods can be employed to determine the extent and rate of moisture uptake.
Gravimetric Sorption Analysis (Static Method)
A common method for classifying the hygroscopicity of a substance is through gravimetric analysis, as outlined in the European Pharmacopoeia. This method involves exposing a sample to a controlled high-humidity environment for a defined period and measuring the mass increase due to water absorption.[9][10]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a sample of anhydrous NaPF₆ (approximately 1-2 g) into a pre-weighed, dry container.
-
Controlled Humidity Environment: Place the open container in a desiccator containing a saturated salt solution that maintains a constant relative humidity (RH) of 80% at 25 °C (e.g., a saturated solution of ammonium chloride).[9] The use of standard saturated salt solutions to maintain constant relative humidity is described in ASTM E104.[11][12][13][14][15]
-
Equilibration: Store the sample in the desiccator for 24 hours at 25 °C.
-
Mass Measurement: After 24 hours, remove the sample and immediately re-weigh it.
-
Calculation: Calculate the percentage weight gain using the following formula:
% Weight Gain = [(Final Weight - Initial Weight) / Initial Weight] x 100
Hygroscopicity Classification:
The hygroscopicity of the material can then be classified based on the percentage weight gain, as shown in Table 2.[10]
| % Weight Gain at 25°C and 80% RH for 24h | Classification |
| < 0.2% | Non-hygroscopic |
| ≥ 0.2% and < 2% | Slightly hygroscopic |
| ≥ 2% and < 15% | Hygroscopic |
| ≥ 15% | Very hygroscopic |
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a more advanced technique that provides a detailed profile of a material's moisture sorption and desorption behavior. DVS measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity at a constant temperature. This allows for the generation of a moisture sorption isotherm, which plots the equilibrium moisture content as a function of RH.[16][17][18][19][20][21]
Experimental Protocol:
-
Sample Preparation: A small amount of the NaPF₆ sample (typically a few milligrams) is placed in the DVS instrument's microbalance.
-
Drying: The sample is first dried under a stream of dry nitrogen (0% RH) to establish a baseline dry mass.
-
Sorption/Desorption Cycle: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH), and the sample mass is allowed to equilibrate at each step. This constitutes the sorption phase. Subsequently, the RH is decreased in a similar stepwise manner back to 0% RH to measure desorption.
-
Data Analysis: The change in mass at each RH step is recorded to generate a sorption-desorption isotherm. This provides information on the moisture sorption capacity, the kinetics of water uptake, and any hysteresis between the sorption and desorption curves.
The following diagram illustrates a typical experimental workflow for determining hygroscopicity using both the static gravimetric method and DVS.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly accurate and specific method for determining the water content of a substance.[22][23] It can be used to measure the initial moisture content of anhydrous NaPF₆ or to quantify the amount of water absorbed after exposure to humid conditions. The coulometric KF method is particularly suitable for detecting trace amounts of water.[24][25]
Experimental Protocol (Coulometric):
-
Instrument Preparation: The KF titrator's cell is filled with a suitable coulometric KF reagent.
-
Sample Introduction: A precisely weighed amount of the NaPF₆ sample is introduced into the titration cell.
-
Titration: The instrument generates iodine electrochemically, which reacts stoichiometrically with the water in the sample.
-
Endpoint Detection: The endpoint is detected when all the water has been consumed, and an excess of iodine is present.
-
Calculation: The instrument calculates the total amount of water based on the total charge passed to generate the iodine.
Handling and Storage Recommendations
Given the deleterious effects of moisture on anhydrous this compound, strict adherence to proper handling and storage procedures is paramount.
-
Inert Atmosphere: All handling of anhydrous NaPF₆ should be performed in a controlled inert atmosphere, such as a glovebox with a moisture content below 1 ppm.
-
Dry Storage: The material should be stored in tightly sealed containers, preferably under an inert gas like argon.
-
Packaging: Moisture-proof packaging should be used for transportation and storage.
-
Avoid Incompatibilities: Store away from acids and strong oxidizing agents.[26]
Conclusion
The hygroscopic nature of anhydrous this compound is a critical consideration for its use in research and industrial applications. The propensity of NaPF₆ to absorb atmospheric moisture and subsequently undergo hydrolysis to form corrosive byproducts like hydrogen fluoride necessitates stringent control over its environment. A thorough understanding and implementation of appropriate handling and storage protocols, coupled with accurate characterization of its moisture content and hygroscopic behavior through techniques such as gravimetric analysis, Dynamic Vapor Sorption, and Karl Fischer titration, are essential to ensure the material's integrity, performance, and safety. For researchers and developers, a proactive approach to moisture management is key to unlocking the full potential of this important material.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sincerechemical.com [sincerechemical.com]
- 3. Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. ヘキサフルオロリン酸ナトリウム 99.9% trace metals basis, anhydrous, battery grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | F6NaP | CID 5147921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. inl.elsevierpure.com [inl.elsevierpure.com]
- 7. boisestate.edu [boisestate.edu]
- 8. researchgate.net [researchgate.net]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. store.astm.org [store.astm.org]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]
- 17. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 18. mt.com [mt.com]
- 19. ardena.com [ardena.com]
- 20. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 21. skpharmteco.com [skpharmteco.com]
- 22. gmpinsiders.com [gmpinsiders.com]
- 23. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 24. cscscientific.com [cscscientific.com]
- 25. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Initial Characterization of Novel Sodium Hexafluorophosphate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of modern methodologies for the synthesis and initial characterization of sodium hexafluorophosphate (NaPF₆), a critical component in the advancement of sodium-ion battery technology. This document details several novel synthesis routes, offering significant improvements in purity, yield, and process safety over traditional methods. Furthermore, it outlines the essential analytical techniques for the thorough characterization of the final product, ensuring its suitability for high-performance applications.
Novel Synthesis Methodologies for this compound
Recent research has focused on developing more efficient, cost-effective, and safer methods for producing high-purity this compound. Below are detailed protocols for three promising novel synthesis routes.
Aqueous Phase Synthesis
This method offers a scalable and cost-effective approach by utilizing readily available industrial-grade raw materials and conducting the reaction in an aqueous medium.
Experimental Protocol:
-
Purification of Sodium Carbonate:
-
Weigh 200g of industrial-grade sodium carbonate and dissolve it in 788g of ultrapure water in an alkali dissolving tank, stirring at 40°C until fully dissolved.
-
Add 0.0613g of industrial sodium sulfide to the solution and stir thoroughly to facilitate the precipitation of metal impurities.
-
Filter the solution through precise filtration and a cloth bag to remove solid residues.
-
Introduce carbon dioxide gas at a rate of 13.6 L/h for 4 hours while maintaining the temperature.
-
After carbonization, hold the temperature for an additional 3 hours, then cool to 30°C and filter to obtain sodium bicarbonate.
-
-
Synthesis of this compound:
-
Gradually add the purified sodium bicarbonate to high-purity hexafluorophosphoric acid to initiate the synthesis reaction.
-
After the reaction is complete, cool the mixture under positive pressure to crystallize the crude NaPF₆ product.
-
-
Purification and Drying:
-
Extract the crude NaPF₆ with a polar solvent, separate the solution, and concentrate it.
-
Cool the concentrated solution to induce crystallization, then separate the crystals.
-
Dry the product in two stages: first, under a micro-positive pressure of nitrogen and phosphorus pentafluoride gas (8:1 volume ratio) at 150°C for 4 hours, with the pressure controlled at 0.13 MPa.
-
Second, dry under a vacuum at 80°C and a negative pressure of -0.075 MPa for 13 hours to obtain high-purity this compound.[1]
-
Mechanochemical Synthesis
This solvent-free method is a rapid and environmentally friendly approach that yields high-purity NaPF₆ without the need for subsequent purification steps.[2]
Experimental Protocol:
-
Reactant Preparation:
-
In an argon-filled glovebox, place equimolar amounts of dry ammonium hexafluorophosphate (NH₄PF₆) and sodium metal into a mortar and pestle or a mechanical grinder.
-
-
Mechanochemical Reaction:
-
Grind the reactants together. The reaction is initiated by the mechanical force, leading to the formation of NaPF₆, ammonia, and hydrogen gas.
-
For a gram-scale synthesis, the reaction is typically complete within 30 minutes. A larger scale synthesis of 250g can be completed in approximately 1 hour using a suitable grinder.[2]
-
-
Product Collection:
-
The resulting white powder is high-purity this compound and can be collected directly. No further purification is required.[2]
-
Gas-Solid Phase Synthesis
This method involves the direct reaction of a gas with a solid, offering a simplified process for producing NaPF₆.
Experimental Protocol:
-
Gas-Solid Reaction:
-
Introduce gaseous phosphorus pentafluoride (PF₅) into a reactor containing solid sodium monofluorophosphate (Na₂PO₃F).
-
The gas-solid reaction produces a solid mixture of this compound and phosphate byproducts.
-
-
Extraction and Purification:
-
Dissolve the solid mixture in a polar solvent such as dimethyl carbonate or diethyl carbonate. This will dissolve the NaPF₆, leaving the phosphate byproduct as a solid residue.
-
Filter the solution to remove the solid filter residue.
-
Concentrate the NaPF₆ solution and then add an organic solvent like benzene or toluene to precipitate the crude NaPF₆ product.
-
-
Final Purification and Drying:
-
Redissolve the crude product in a polar solvent, concentrate the solution, and reprecipitate the NaPF₆ using an organic solvent.
-
Perform vacuum drying to obtain the final high-purity this compound.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for the described synthesis methods, allowing for easy comparison of their efficacy.
| Synthesis Method | Key Reactants | Reaction Time | Purity (%) | Overall Yield (%) | Reference |
| Aqueous Phase | Industrial Na₂CO₃, H₃PO₄ | >10 hours | >99.9 | ~94.8 | [1] |
| Mechanochemical | NH₄PF₆, Na metal | 30 min - 1 hr | High (impurity-free) | Not specified | [2] |
| NaF and PF₅ in Acetonitrile | NaF, PF₅, Acetonitrile | ~24 hours (crystallization) | 99.96 | 97.16 | [3] |
Table 1: Comparison of Novel this compound Synthesis Methods.
Characterization of this compound
Thorough characterization of the synthesized NaPF₆ is crucial to ensure its purity and suitability for use in sodium-ion batteries. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and purity of the synthesized NaPF₆.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a small amount of the synthesized NaPF₆ in a suitable deuterated solvent, such as acetonitrile-d₃ (CD₃CN).
-
-
Data Acquisition:
-
Acquire ³¹P, ¹⁹F, ²³Na, and ¹H NMR spectra using a 400 MHz (or higher) NMR spectrometer at 298 K.
-
³¹P NMR: The spectrum should show a characteristic septet at approximately -144.6 ppm, indicative of the PF₆⁻ anion.
-
¹⁹F NMR: A doublet should be observed at around -73 ppm, corresponding to the fluorine atoms in the PF₆⁻ anion.
-
²³Na NMR: A signal around 7.05 ppm confirms the presence of sodium ions.
-
¹H NMR: This spectrum is primarily used to confirm the absence of proton-containing impurities.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is used to determine the concentration of elemental impurities in the final product.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 2.5g of the NaPF₆ sample and dissolve it in 1% (v/v) HCl to a final volume of 100 mL. All sample preparation should be conducted in a moisture-free environment, such as a glovebox.[4]
-
-
Standard Preparation:
-
Prepare a matrix blank solution of 1% (w/v) sodium chloride in deionized water with 5 mL of high-purity hydrochloric acid.
-
Use multi-element standards to create calibration standards at concentrations of 0.05, 0.1, 0.2, and 0.5 mg/L in the 1% NaCl matrix.[4]
-
-
Analysis:
-
Analyze the prepared sample and standards using an ICP-OES instrument operating in axial view mode for the quantification of trace elemental impurities.[4]
-
Visualizations
The following diagrams illustrate the workflows and chemical pathways described in this guide.
Caption: Workflow for the Aqueous Phase Synthesis of this compound.
Caption: Workflow for the Mechanochemical Synthesis of this compound.
Caption: Workflow for the Characterization of Synthesized this compound.
References
- 1. CN115924880B - Method for preparing this compound by aqueous phase method and application thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN115974108A - High purity NaPF 6 Preparation method of (1) - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for the Preparation of Sodium Hexafluorophosphate (NaPF6) Electrolyte for Sodium-ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, purification, and formulation of sodium hexafluorophosphate (NaPF6) electrolytes for sodium-ion batteries (SIBs). Adherence to these protocols is critical for achieving high-purity electrolytes, which are essential for optimal battery performance and safety.
Introduction
Sodium-ion batteries are a promising alternative to lithium-ion technologies, primarily due to the natural abundance and low cost of sodium. The electrolyte is a critical component that dictates the performance, safety, and lifespan of SIBs. This compound (NaPF6) is a commonly used salt in SIB electrolytes due to its good ionic conductivity, wide electrochemical stability window, and compatibility with various electrode materials.[1] However, the performance of NaPF6-based electrolytes is highly dependent on the purity of the salt and the composition of the electrolyte solution. This document outlines detailed procedures for preparing high-quality NaPF6 electrolytes.
Synthesis of this compound (NaPF6) Salt
Several methods can be employed for the synthesis of NaPF6. Below are protocols for three common methods.
Method 1: Reaction of Sodium Hydroxide with Hexafluorophosphoric Acid
This method involves the neutralization of a strong acid with a strong base.
Experimental Protocol:
-
Reaction Setup: In a fume hood, place a solution of hexafluorophosphoric acid (HFPF6) in a cooled reaction vessel equipped with a magnetic stirrer.
-
Titration: Slowly add a stoichiometric amount of sodium hydroxide (NaOH) solution to the HFPF6 solution while stirring continuously. Maintain the temperature of the reaction mixture below 25°C to control the exothermic reaction.
-
Crystallization: After complete neutralization, concentrate the resulting solution by evaporation to induce crystallization of NaPF6.
-
Filtration and Washing: Filter the crystals and wash them with a small amount of cold deionized water to remove any unreacted precursors.
-
Drying: Dry the purified NaPF6 crystals under vacuum at an elevated temperature (e.g., 80-120°C) for several hours to remove residual water and any volatile impurities.[2]
Method 2: Reaction of Ammonium Hexafluorophosphate with Sodium Metal
This route offers a pathway to high-purity NaPF6, avoiding common impurities like sodium fluoride (NaF).[3][4]
Experimental Protocol:
-
Reactant Preparation: In an argon-filled glovebox, thoroughly dry ammonium hexafluorophosphate (NH4PF6).
-
Reaction: React the dried NH4PF6 with sodium metal in a suitable solvent, such as tetrahydrofuran (THF).[3][4] This reaction can also be performed mechanochemically by grinding the dry reactants together in a mortar and pestle, which can be completed in approximately 30 minutes.[4][5]
-
Product Formation: The reaction yields NaPF6, with the evolution of ammonia and hydrogen gas.[4][5]
-
Purification: A key advantage of this method is that purification of the product is often not needed as it is devoid of common impurities like NaF and HF.[4][5]
-
Drying: Dry the resulting NaPF6 powder under vacuum to remove any residual solvent or gaseous byproducts.
Method 3: Gas-Solid Phase Synthesis
This industrial-scale method involves the direct reaction of gaseous phosphorus pentafluoride with a solid sodium source.
Experimental Protocol:
-
Reaction: Introduce gaseous phosphorus pentafluoride (PF5) into a reactor containing a solid sodium monofluorophosphate (NaPO3F) to initiate a gas-solid reaction.[6]
-
Dissolution and Filtration: Dissolve the resulting solid mixture of NaPF6 and phosphate byproducts in a polar solvent like dimethyl carbonate or diethyl carbonate. Filter the solution to remove the insoluble phosphate residue.[6]
-
Precipitation: Concentrate the NaPF6 solution and then add an organic solvent such as benzene or toluene to precipitate the NaPF6 crude product.[6]
-
Recrystallization: For higher purity, redissolve the crude product in a polar solvent, concentrate the solution, and reprecipitate with an organic solvent.
-
Drying: Dry the final high-purity NaPF6 product under vacuum.[6]
Purification of NaPF6
Commercial or synthesized NaPF6 may contain impurities such as NaF, HF, and water, which can negatively impact battery performance.[5][7]
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the impure NaPF6 in a minimum amount of a suitable solvent (e.g., a mixture of ethylene carbonate and dimethyl carbonate) at a slightly elevated temperature.
-
Cooling and Crystallization: Slowly cool the solution to induce recrystallization of NaPF6. Impurities that are more soluble will remain in the mother liquor.
-
Filtration: Separate the purified crystals by filtration.
-
Drying: Dry the crystals under vacuum at an appropriate temperature (e.g., 80-120°C) for an extended period to ensure the removal of all solvent and moisture.
Formulation of NaPF6 Electrolyte
The standard electrolyte formulation involves dissolving the high-purity NaPF6 salt in a mixture of organic carbonate solvents.
Experimental Protocol:
-
Solvent Preparation: In an argon-filled glovebox, use battery-grade solvents with low water content (≤10 ppm).[8] Common solvent mixtures include ethylene carbonate (EC) and diethyl carbonate (DEC) in a 1:1 volume ratio.[8][9]
-
Salt Dissolution: While stirring, slowly add the desired amount of dried, high-purity NaPF6 to the solvent mixture to achieve the target concentration, typically 1.0 M.[8] Continue stirring until the salt is completely dissolved.
-
Additive Incorporation (Optional): Additives such as vinylene carbonate (VC) or fluoroethylene carbonate (FEC) can be incorporated to improve the stability of the solid electrolyte interphase (SEI).[2][7]
-
Filtration: Filter the final electrolyte solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate impurities.[2]
-
Storage: Store the prepared electrolyte in a tightly sealed, dry container inside an argon-filled glovebox.
Characterization of NaPF6 Electrolyte
Table 1: Key Characterization Techniques and Parameters
| Parameter | Technique | Typical Values/Observations |
| Purity | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ³¹P, ²³Na) | Absence of impurity peaks (e.g., HF, NaF).[4][5] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Quantifies metallic impurities. | |
| Water Content | Karl Fischer Titration | ≤10-50 ppm for battery-grade electrolytes.[8][10] |
| Ionic Conductivity | Electrochemical Impedance Spectroscopy (EIS) | Typically 7-13 mS/cm at room temperature for 1M NaPF6 in carbonate solvents.[11][12] |
| Electrochemical Stability Window | Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) | Stable up to ~4.0 V vs. Na/Na⁺. |
Quantitative Data Summary
Table 2: Properties of a Standard 1M NaPF6 Electrolyte
| Property | Value | Unit | Reference |
| Concentration | 1.0 ± 0.05 | M | [8] |
| Solvent | EC:DEC (1:1 vol%) | - | [8] |
| Water Content | ≤10 | ppm | [8] |
| Density (25°C) | ~1.25 | g/cm³ | [8] |
| Purity of NaPF6 Salt | ≥99.9 | % | [10] |
Table 3: Ionic Conductivity of NaPF6 in EC:DEC (1:1 v/v) at 25°C
| Concentration (M) | Ionic Conductivity (mS/cm) | Reference |
| 0.25 | ~7.0 | [9] |
| 0.5 | 7.4 | [12] |
| 1.0 | 8.8 | [12] |
| 1.5 | ~8.0 | [9] |
| 2.0 | 7.2 | [12] |
Visualized Workflows
Caption: Experimental workflow for NaPF6 electrolyte preparation.
Caption: Relationship between electrolyte purity and battery performance.
Safety Precautions
This compound and the organic solvents used in electrolytes are hazardous materials. Always handle them in a controlled environment and with appropriate personal protective equipment (PPE).
-
Handling NaPF6: NaPF6 is harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[13] It can release hydrofluoric acid (HF) upon contact with moisture, which is highly toxic and corrosive.[13][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][15]
-
Work Environment: All procedures should be performed in a fume hood or an argon-filled glovebox to avoid exposure to moisture and hazardous fumes.[11][13]
-
Storage: Store NaPF6 and prepared electrolytes in tightly sealed containers in a cool, dry, and well-ventilated area, away from acids and strong oxidizing agents.[13]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[13][15]
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. New Route to Battery Grade NaPF6 for Na-Ion Batteries: Expanding the Accessible Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. osti.gov [osti.gov]
- 8. oneenergi.com [oneenergi.com]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. oneenergi.com [oneenergi.com]
- 11. researchgate.net [researchgate.net]
- 12. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01447F [pubs.rsc.org]
- 13. ltschem.com [ltschem.com]
- 14. agilent.com [agilent.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Notes and Protocols for Dissolving NaPF₆ in Ethylene Carbonate and Dimethyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of sodium hexafluorophosphate (NaPF₆) electrolytes in a binary solvent mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC). This electrolyte system is of significant interest for sodium-ion battery research and development.
Introduction
Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion batteries, primarily due to the natural abundance and low cost of sodium. The electrolyte is a critical component that dictates the performance, safety, and lifespan of SIBs. A common electrolyte formulation involves dissolving this compound (NaPF₆), a salt with good ionic conductivity and a wide electrochemical stability window, in a mixture of carbonate solvents.
Ethylene carbonate (EC) is a cyclic carbonate with a high dielectric constant, which is effective at dissolving the NaPF₆ salt and promoting ion dissociation. However, its high viscosity and melting point (34-37 °C) necessitate the use of a co-solvent. Dimethyl carbonate (DMC), a linear carbonate, possesses low viscosity and a low melting point, which improves the transport properties and low-temperature performance of the electrolyte when mixed with EC. The ratio of EC to DMC is a critical parameter that influences the overall properties of the electrolyte.
Physicochemical Properties of Components
A summary of the key physical and chemical properties of the individual components is presented below.
| Property | This compound (NaPF₆) | Ethylene Carbonate (EC) | Dimethyl Carbonate (DMC) |
| Molar Mass | 167.95 g/mol | 88.06 g/mol | 90.08 g/mol |
| Appearance | White crystalline powder | Colorless to white solid | Clear, colorless liquid |
| Melting Point | 400 °C (decomposes) | 34-37 °C | 2-4 °C |
| Boiling Point | Decomposes | 248 °C | 90 °C |
| Density | 2.37 g/cm³ | 1.321 g/cm³ (solid) | 1.07 g/cm³ |
| Solubility | Soluble in organic carbonates | Soluble in water, alcohols, and organic carbonates | Miscible with most organic solvents |
Quantitative Data: Electrolyte Properties
The properties of the NaPF₆ in EC:DMC electrolyte are highly dependent on the salt concentration and the solvent ratio. The following tables summarize key performance metrics.
Ionic Conductivity
The ionic conductivity of NaPF₆ in a 1:1 (by volume) EC:DMC mixture varies with temperature and concentration.
| Concentration (M) | Temperature (°C) | Ionic Conductivity (mS/cm) |
| 0.5 | 20 | ~6.5 |
| 0.5 | 0 | ~4.0 |
| 0.5 | -20 | ~2.0 |
| 1.0 | 20 | ~11.2[1] |
| 1.0 | 0 | ~6.5 |
| 1.0 | -20 | ~3.0 |
Note: Data points are extracted from graphical representations in the cited literature and may be approximate.
Viscosity
The viscosity of the electrolyte increases with salt concentration. While specific data for NaPF₆ in EC:DMC is limited, data for the similar EC:DEC (diethyl carbonate) system provides a useful reference.
| Concentration (M) | Solvent System | Dynamic Viscosity (cP at 25°C) |
| 0.25 | EC:DEC (1:1 v/v) | 1.9[2] |
| 0.5 | EC:DEC (1:1 v/v) | 2.6[2] |
| 1.0 | EC:DEC (1:1 v/v) | 3.9[2] |
| 1.5 | EC:DEC (1:1 v/v) | 6.2[2] |
| 2.0 | EC:DEC (1:1 v/v) | 10.4[2] |
Experimental Protocol: Preparation of 1 M NaPF₆ in EC:DMC (1:1 v/v)
This protocol details the preparation of 100 mL of a 1 M NaPF₆ electrolyte solution with a 1:1 volume ratio of ethylene carbonate to dimethyl carbonate. This procedure must be performed in an argon-filled glovebox with low moisture and oxygen levels (<0.5 ppm).
Materials and Equipment:
-
This compound (NaPF₆), battery grade (>99.9%), dried under vacuum at 80-100 °C for at least 12 hours prior to use.[3]
-
Ethylene carbonate (EC), anhydrous, battery grade (>99.9%).
-
Dimethyl carbonate (DMC), anhydrous, battery grade (>99.9%).
-
Argon-filled glovebox.
-
Analytical balance.
-
Volumetric flasks (100 mL).
-
Graduated cylinders or pipettes.
-
Magnetic stirrer and stir bar.
-
Beaker.
-
Spatula.
-
Storage bottle with a hermetic seal.
Procedure:
-
Environment Preparation: Ensure the glovebox atmosphere is stable with low moisture and oxygen content. All glassware, tools, and containers should be dried in an oven at >100 °C for several hours and then transferred into the glovebox antechamber.
-
Solvent Preparation:
-
If the EC is solid, it needs to be melted. This can be achieved by placing the EC container on a hotplate inside the glovebox set to approximately 40-50 °C.[4]
-
In a graduated cylinder or using a pipette, measure 50 mL of liquid EC and transfer it to a 150 mL beaker containing a magnetic stir bar.
-
Measure 50 mL of DMC and add it to the beaker with the EC.
-
Stir the solvent mixture until it is homogeneous.
-
-
Salt Calculation and Dissolution:
-
To prepare 100 mL of a 1 M solution, 0.1 moles of NaPF₆ are required.
-
Calculate the mass of NaPF₆ needed: Mass = Moles × Molar Mass Mass = 0.1 mol × 167.95 g/mol = 16.795 g
-
Carefully weigh 16.795 g of the pre-dried NaPF₆ on the analytical balance.
-
Gradually add the weighed NaPF₆ to the stirring EC:DMC solvent mixture.[3] Add the salt in small portions to prevent clumping and ensure complete dissolution.
-
Continue stirring the solution until all the NaPF₆ has completely dissolved. This may take several hours.[3] A clear, colorless solution should be obtained.
-
-
Final Preparation and Storage:
-
Once the salt is fully dissolved, carefully transfer the electrolyte solution into a clean, dry storage bottle.
-
Seal the bottle tightly to prevent any atmospheric contamination.
-
Label the bottle clearly with the contents (1 M NaPF₆ in EC:DMC 1:1 v/v) and the preparation date.
-
Store the electrolyte inside the glovebox.
-
Safety and Handling
-
NaPF₆: Is corrosive and toxic. It reacts with moisture to form hydrofluoric acid (HF), which is highly corrosive and toxic.[5] Always handle in an inert and dry atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves.
-
EC and DMC: Are flammable liquids. Keep away from heat, sparks, and open flames. Use in a well-ventilated area (although for this protocol, a glovebox is mandatory).
-
Spills: In case of a spill inside the glovebox, use appropriate absorbent materials and dispose of the waste according to your institution's safety guidelines.
Diagrams
Experimental Workflow
Caption: Workflow for the preparation of NaPF₆ electrolyte.
Logical Relationship of Components and Properties
Caption: Relationship between components and electrolyte properties.
References
- 1. Towards standard electrolytes for sodium-ion batteries: physical properties, ion solvation and ion-pairing in alkyl carbonate solvents - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03639K [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
Application of Sodium Hexafluorophosphate in Non-Aqueous Redox Flow Batteries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of sodium hexafluorophosphate (NaPF₆) as a supporting electrolyte in non-aqueous redox flow batteries (NARFBs). NaPF₆ is a common choice due to its good ionic conductivity, electrochemical stability, and solubility in a range of organic solvents. These protocols are intended to serve as a comprehensive guide for researchers in the field of energy storage and related disciplines.
Introduction to this compound in NARFBs
This compound (NaPF₆) plays a crucial role as a supporting electrolyte in non-aqueous redox flow batteries. Its primary function is to provide high ionic conductivity to the electrolyte solution, facilitating the transport of charge-carrying ions between the positive and negative electrodes during the battery's operation. The choice of NaPF₆ is predicated on its favorable electrochemical properties, including a wide electrochemical stability window, which is essential for achieving high cell voltages in non-aqueous systems.[1][2]
However, the performance and stability of NaPF₆-based electrolytes are highly dependent on the choice of solvent and the presence of impurities, particularly water.[3] Hydrolysis of the PF₆⁻ anion can lead to the formation of hydrofluoric acid (HF), which can degrade battery components and negatively impact performance.[3] Therefore, stringent control over experimental conditions is paramount.
Quantitative Data Summary
The following tables summarize key quantitative data for NaPF₆-based electrolytes in non-aqueous redox flow batteries, compiled from various studies. Direct comparison can be challenging due to variations in experimental conditions, redox-active species, and cell configurations.
Table 1: Ionic Conductivity of NaPF₆ in Various Non-Aqueous Solvents
| Solvent System (v/v) | NaPF₆ Concentration (M) | Temperature (°C) | Ionic Conductivity (mS/cm) | Reference |
| EC:PC (1:1) | 1.0 | 25 | 7.72 | [4][5] |
| EC:DMC (1:1) | 1.0 | 25 | ~6.5 | [6] |
| EC:DEC (1:1) | 1.0 | 25 | Not specified | |
| 2EGDME | 1.0 | Not specified | Not specified | [7] |
EC: Ethylene Carbonate, PC: Propylene Carbonate, DMC: Dimethyl Carbonate, DEC: Diethyl Carbonate, 2EGDME: Bis(2-methoxyethyl) ether (Diglyme)
Table 2: Performance Metrics of Non-Aqueous Redox Flow Batteries with NaPF₆ Supporting Electrolyte
| Anolyte/Catholyte System | NaPF₆ Conc. (M) & Solvent | Current Density (mA/cm²) | Coulombic Efficiency (%) | Energy Efficiency (%) | Capacity Retention/Fade | Reference |
| Na-P-S Catholyte | 1.0 in 2EGDME | Not specified | Not specified | Not specified | Stable cycling observed | [7] |
| DBBB | 0.1 in various carbonates/ethers | Not specified | Not specified | Not specified | Focus on solubility & conductivity | |
| Symmetric Organic Radical (PTIO) | Not specified | Not specified | Good cyclability | Not specified | Good cyclability | [8] |
DBBB: 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene, PTIO: 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide
Experimental Protocols
The following sections provide detailed protocols for key experiments involving NaPF₆ in non-aqueous redox flow batteries.
Protocol for Electrolyte Preparation
This protocol outlines the preparation of a 1 M NaPF₆ solution in a 1:1 (v/v) mixture of ethylene carbonate (EC) and propylene carbonate (PC). All procedures should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm to minimize contamination.
Materials:
-
This compound (NaPF₆), battery grade (≥99.9%)
-
Ethylene carbonate (EC), anhydrous (≤10 ppm H₂O)
-
Propylene carbonate (PC), anhydrous (≤10 ppm H₂O)
-
Anhydrous solvents for rinsing (e.g., dimethyl carbonate)
-
Volumetric flasks, magnetic stirrer, and stir bars
-
Argon-filled glovebox
Procedure:
-
Drying: Dry all glassware and stir bars in a vacuum oven at 120 °C for at least 12 hours and transfer them into the glovebox while hot. Dry the NaPF₆ salt under vacuum at 80 °C for 24 hours before transferring to the glovebox.
-
Solvent Mixture Preparation: In the glovebox, measure equal volumes of anhydrous EC and PC and combine them in a volumetric flask.
-
Salt Dissolution: Slowly add the pre-weighed NaPF₆ to the solvent mixture while stirring continuously with a magnetic stirrer. The dissolution may be slow and can be facilitated by gentle heating (e.g., to 40-50 °C) if necessary.
-
Homogenization: Continue stirring for several hours until the salt is completely dissolved and the solution is homogeneous.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is recommended to use the electrolyte shortly after preparation to minimize potential degradation.
Protocol for Non-Aqueous Redox Flow Battery Assembly (H-Cell Configuration)
The H-cell is a common setup for initial electrochemical characterization and stability testing of electrolytes and redox-active materials.
Materials:
-
H-cell with a glass frit or membrane separator
-
Working, counter, and reference electrodes (e.g., glassy carbon, platinum wire, Ag/Ag⁺)
-
Carbon felt or paper electrodes
-
Electrolyte solutions (anolyte and catholyte)
-
Potentiostat/galvanostat
-
Glovebox
Procedure:
-
Electrode Preparation: Cut the carbon felt or paper to the desired dimensions to fit the H-cell compartments. Ensure the electrodes are clean and dry before use.
-
Cell Assembly:
-
In an argon-filled glovebox, place the working and counter electrodes into their respective compartments of the H-cell.
-
Insert the reference electrode into the compartment designated for the working electrode, ensuring the tip is close to the working electrode surface.
-
Carefully add the anolyte and catholyte solutions to their respective compartments, ensuring the liquid level is sufficient to immerse the electrodes and the separator.
-
-
Sealing: Seal the H-cell to prevent atmospheric contamination.
-
Electrochemical Testing: Connect the electrodes to the potentiostat/galvanostat and perform the desired electrochemical measurements (e.g., cyclic voltammetry, galvanostatic cycling).
Protocol for Electrochemical Characterization
Cyclic Voltammetry (CV):
-
Purpose: To determine the redox potentials, electrochemical reversibility, and diffusion coefficients of the redox-active species.
-
Typical Parameters:
-
Potential range: Swept between potentials that encompass the redox events of interest.
-
Scan rate: Varied (e.g., 10, 20, 50, 100 mV/s) to assess reaction kinetics.
-
Reference Electrode: A stable reference electrode (e.g., Ag/Ag⁺) is crucial for accurate potential measurements. It is recommended to calibrate the reference electrode against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[6]
-
Galvanostatic Cycling:
-
Purpose: To evaluate the battery's performance in terms of charge/discharge capacity, coulombic efficiency, energy efficiency, and cycle life.
-
Typical Parameters:
-
Current density: A constant current is applied during charge and discharge (e.g., 1-10 mA/cm²).
-
Voltage cutoffs: The cycling is performed between set upper and lower voltage limits to prevent overcharging or over-discharging.
-
Number of cycles: The battery is cycled for a predetermined number of cycles to assess its stability.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the internal resistance of the battery, including ohmic resistance, charge transfer resistance, and mass transport limitations.[7]
-
Procedure: A small AC voltage or current perturbation is applied over a range of frequencies, and the resulting impedance is measured.
Visualizations
The following diagrams illustrate key experimental workflows and concepts related to the application of NaPF₆ in non-aqueous redox flow batteries.
Caption: Workflow for the preparation of NaPF₆-based non-aqueous electrolyte.
Caption: Role of NaPF₆ as a supporting electrolyte in a non-aqueous redox flow battery.
Caption: Logical workflow for the electrochemical characterization of a NARFB.
Concluding Remarks
The successful application of this compound in non-aqueous redox flow batteries hinges on the meticulous control of experimental conditions, particularly the exclusion of water to prevent electrolyte degradation. The protocols and data presented herein provide a foundational framework for researchers. It is crucial to note that the optimal electrolyte composition and cell design are highly dependent on the specific redox-active species being investigated. Further research is needed to develop more stable and higher-performing electrolytes to advance the field of non-aqueous redox flow batteries.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonaqueous redox-flow batteries: organic solvents, supporting electrolytes, and redox pairs - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sandia.gov [sandia.gov]
- 8. researchgate.net [researchgate.net]
Sodium Hexafluorophosphate as a Catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of sodium hexafluorophosphate (NaPF₆) as a catalyst in organic synthesis. The information presented is based on peer-reviewed literature and is intended to guide researchers in the application of this catalytic system.
Catalytic Application: Synthesis of Quinoxalines
This compound, when supported on Amberlite IRA-400 resin, serves as an efficient and reusable catalyst for the synthesis of quinoxalines. This heterogeneous catalytic system operates effectively in an aqueous medium, offering an environmentally benign approach to the synthesis of this important class of nitrogen-containing heterocycles. Quinoxaline derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
The catalytic method described herein involves the condensation of α-haloketones with ortho-phenylenediamines. The resin-bound hexafluorophosphate ion is believed to activate the carbonyl group of the α-haloketone, facilitating the nucleophilic attack by the diamine.
Experimental Protocol: Synthesis of 2-Arylquinoxalines
This protocol is adapted from the work of Ghosh and Mandal, who developed a method for the synthesis of quinoxalines using this compound-supported Amberlite resin in an aqueous medium.
Materials:
-
Substituted α-haloketone (e.g., phenacyl bromide)
-
Substituted ortho-phenylenediamine
-
This compound (NaPF₆)
-
Amberlite IRA-400 resin
-
Methanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Catalyst Preparation (NaPF₆/Amberlite IRA-400):
-
Amberlite IRA-400 resin (chloride form) is thoroughly washed with deionized water.
-
The washed resin is then treated with a saturated aqueous solution of this compound.
-
The mixture is stirred for 24 hours at room temperature to ensure complete ion exchange.
-
The resin is filtered, washed extensively with deionized water to remove any unbound this compound, and dried under vacuum.
General Procedure for Quinoxaline Synthesis:
-
To a stirred solution of ortho-phenylenediamine (1 mmol) in a 1:1 mixture of methanol and water (10 mL) in a round-bottom flask, add the α-haloketone (1 mmol).
-
To this mixture, add the prepared NaPF₆/Amberlite IRA-400 catalyst (0.1 g).
-
The reaction mixture is then stirred at room temperature for the time specified in Table 1.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration and washed with methanol.
-
The filtrate is concentrated under reduced pressure to remove methanol.
-
The resulting aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
Data Presentation: Synthesis of Various Quinoxaline Derivatives
The following table summarizes the reaction outcomes for the synthesis of various quinoxaline derivatives using the NaPF₆/Amberlite IRA-400 catalytic system.
| Entry | ortho-Phenylenediamine | α-Haloketone | Time (h) | Yield (%) |
| 1 | 1,2-Phenylenediamine | Phenacyl bromide | 2.5 | 92 |
| 2 | 1,2-Phenylenediamine | 4-Bromophenacyl bromide | 3.0 | 90 |
| 3 | 1,2-Phenylenediamine | 4-Chlorophenacyl bromide | 3.0 | 91 |
| 4 | 4,5-Dimethyl-1,2-phenylenediamine | Phenacyl bromide | 2.5 | 93 |
| 5 | 4,5-Dimethyl-1,2-phenylenediamine | 4-Bromophenacyl bromide | 3.0 | 91 |
| 6 | 4-Chloro-1,2-phenylenediamine | Phenacyl bromide | 3.5 | 88 |
Table 1: Synthesis of quinoxaline derivatives catalyzed by NaPF₆/Amberlite IRA-400.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of quinoxalines.
Proposed Reaction Mechanism
Caption: Proposed mechanism for quinoxaline synthesis.
Further Applications and Scope
While the application of this compound as a catalyst appears to be most prominently documented in the synthesis of quinoxalines via a supported catalyst system, its potential in other organic transformations remains an area for further exploration. Searches for its catalytic activity in the synthesis of chalcones, 2-amino-4,6-diphenylnicotinonitriles, and 1,2,4-triazolo[4,3-a]pyrimidines did not yield established protocols. Researchers are encouraged to investigate the utility of NaPF₆, both in its pure form and as part of composite catalytic systems, for a broader range of organic reactions, particularly those that may benefit from mild Lewis acidity or the unique properties of the hexafluorophosphate anion. The development of novel, efficient, and environmentally friendly synthetic methodologies is a cornerstone of modern chemical research, and this compound may yet prove to be a valuable tool in this endeavor.
Application Notes and Protocols for Evaluating NaPF6 Electrolyte Performance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental setup and evaluation of sodium hexafluorophosphate (NaPF6) based electrolytes for sodium-ion batteries. The following protocols cover essential electrochemical characterization techniques to determine the performance metrics of NaPF6 electrolytes.
Key Performance Indicators
The performance of a NaPF6 electrolyte is evaluated based on several key metrics. These include:
-
Ionic Conductivity: A measure of the electrolyte's ability to conduct sodium ions.
-
Electrochemical Stability Window (ESW): The voltage range within which the electrolyte remains stable without significant decomposition.
-
Electrode Compatibility: The ability of the electrolyte to form a stable solid electrolyte interphase (SEI) on the anode and to avoid corrosion of the cathode.
-
Cycling Performance: The stability of the battery's capacity and efficiency over repeated charge-discharge cycles.
-
Rate Capability: The ability of the battery to maintain its capacity at high charge and discharge rates.
Experimental Workflow
The overall experimental workflow for testing NaPF6 electrolyte performance can be visualized as a sequence of steps from preparation to detailed electrochemical analysis.
Caption: Experimental workflow for NaPF6 electrolyte testing.
Data Presentation
Table 1: Ionic Conductivity of NaPF6 Electrolytes
| Solvent System | Concentration (M) | Temperature (°C) | Ionic Conductivity (mS/cm) |
| EC:DMC (1:1 v/v) | 1 | 25 | ~8.8 |
| EC:DEC (1:1 v/v) | 0.25 | 25 | ~7.2 |
| EC:DEC (1:1 v/v) | 0.5 | 25 | ~7.4 |
| EC:DEC (1:1 v/v) | 1 | 25 | ~8.8 |
| EC:DEC (1:1 v/v) | 2 | 25 | ~7.2 |
| PC | 1 | 20-25 | 5-7 |
| Diglyme | 1 | 25 | Varies |
| EC:PC (1:1 w/w) | 1 | 10-50 | Varies |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Electrochemical Stability Window (ESW) of NaPF6 Electrolytes
| Solvent System | Concentration (M) | Working Electrode | Anodic Limit (V vs. Na/Na+) | Cathodic Limit (V vs. Na/Na+) |
| Diglyme | 1 | Pt | >5 | ~0 |
| EC:DMC | 1 | Glassy Carbon | ~4.5 | Varies |
| PC | 1 | Pt | ~5.3 | Varies |
| PC | 3 | Pt | ~6.3 | Varies |
| DME | 1 | - | ~3.5 | Varies |
Data compiled from multiple sources.[5][6][7][8]
Experimental Protocols
Electrolyte Preparation
Objective: To prepare a NaPF6-based electrolyte with a specific concentration.
Materials:
-
This compound (NaPF6) salt (battery grade, >99.9% purity)
-
Anhydrous organic solvents (e.g., ethylene carbonate (EC), propylene carbonate (PC), dimethyl carbonate (DMC), diethyl carbonate (DEC), diglyme) with low water content (<20 ppm)
-
Argon-filled glovebox with H2O and O2 levels < 0.5 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Protocol:
-
Dry all glassware and equipment in a vacuum oven at a suitable temperature (e.g., 80-120°C) for several hours and transfer them into the glovebox.
-
Inside the glovebox, measure the required amount of NaPF6 salt using an analytical balance.
-
Measure the required volume of the desired solvent or solvent mixture.
-
Slowly add the NaPF6 salt to the solvent while stirring continuously with a magnetic stirrer.
-
Continue stirring until the salt is completely dissolved. This may take several hours.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
-
It is recommended to measure the water content of the final electrolyte using Karl-Fischer titration.[1]
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the prepared electrolyte.
Materials:
-
Conductivity cell (e.g., a two-platinum-electrode cell)
-
Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability
-
Prepared NaPF6 electrolyte
-
Temperature-controlled chamber
Protocol:
-
Inside the glovebox, fill the conductivity cell with the prepared electrolyte.
-
Seal the cell to prevent atmospheric contamination.
-
Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.
-
Connect the conductivity cell to the potentiostat.
-
Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).[1]
-
The resistance of the electrolyte (R) is determined from the intercept of the Nyquist plot with the real axis.
-
The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area. The term L/A is the cell constant, which can be determined by calibrating the cell with a standard solution of known conductivity.[1]
Electrochemical Stability Window (ESW) Analysis
Objective: To determine the voltage range where the electrolyte is stable.
Materials:
-
Three-electrode cell (e.g., Swagelok-type cell or coin cell with a reference electrode)
-
Working electrode (e.g., glassy carbon, platinum, or aluminum foil)[6][7]
-
Potentiostat/Galvanostat
-
Prepared NaPF6 electrolyte
Protocol:
-
Assemble the three-electrode cell inside a glovebox with the working, counter, and reference electrodes, and the prepared electrolyte.
-
Connect the cell to the potentiostat.
-
Perform Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).
-
For the anodic (oxidative) stability, scan the potential from the open-circuit voltage (OCV) to a high positive potential (e.g., 5-6 V vs. Na/Na+) at a slow scan rate (e.g., 0.1-1 mV/s).[5]
-
For the cathodic (reductive) stability, scan the potential from OCV to a negative potential (e.g., -0.5 V vs. Na/Na+).
-
The ESW is determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte decomposition.
Cyclic Voltammetry (CV)
Objective: To study the redox behavior of the electrode materials in the NaPF6 electrolyte and the formation of the SEI layer.
Materials:
-
Two- or three-electrode cell (coin cell or Swagelok-type)
-
Working electrode (e.g., hard carbon for anode, a sodium-based cathode material)
-
Counter and reference electrode (sodium metal)
-
Potentiostat/Galvanostat
-
Prepared NaPF6 electrolyte
Protocol:
-
Assemble the cell inside a glovebox.
-
Connect the cell to the potentiostat.
-
Perform CV by sweeping the potential between defined vertex potentials at a specific scan rate (e.g., 0.1 mV/s).[9]
-
The resulting voltammogram provides information about the electrochemical reactions occurring at the electrode surface. For example, the initial cycles can reveal the formation of the SEI layer on the anode.[9]
Galvanostatic Cycling
Objective: To evaluate the long-term cycling performance, including capacity retention and coulombic efficiency.
Materials:
-
Two-electrode cell (coin cell)
-
Anode and cathode materials for sodium-ion batteries
-
Battery cycler
-
Prepared NaPF6 electrolyte
Protocol:
-
Assemble the coin cell with the anode, cathode, separator, and electrolyte inside a glovebox.
-
Place the cell in a temperature-controlled chamber.
-
Connect the cell to a battery cycler.
-
Perform galvanostatic (constant current) cycling between a defined voltage window.
-
The cycling protocol typically includes formation cycles at a low C-rate (e.g., C/20 or C/10) followed by extended cycling at a higher C-rate (e.g., C/5 or C/2).[2][10]
-
Record the charge and discharge capacities and calculate the coulombic efficiency for each cycle.
-
Plot the specific capacity and coulombic efficiency versus the cycle number to evaluate the long-term stability.
Rate Capability Testing
Objective: To assess the performance of the electrolyte at different charge and discharge rates.
Materials:
-
Two-electrode cell (coin cell)
-
Anode and cathode materials
-
Battery cycler
-
Prepared NaPF6 electrolyte
Protocol:
-
Assemble and set up the coin cell as for galvanostatic cycling.
-
Charge and discharge the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C).[11]
-
At each C-rate, perform a few cycles to ensure the capacity is stable.
-
After cycling at the highest C-rate, return to a low C-rate (e.g., C/10) to check for capacity recovery.
-
Plot the specific discharge capacity versus the C-rate to visualize the rate capability.
Logical Relationships of Performance Metrics
The performance of a NaPF6 electrolyte is a result of interconnected properties. The following diagram illustrates the logical relationship between key performance indicators.
Caption: Logical relationship of NaPF6 electrolyte performance metrics.
References
- 1. rsc.org [rsc.org]
- 2. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01447F [pubs.rsc.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. researchgate.net [researchgate.net]
- 5. digital.csic.es [digital.csic.es]
- 6. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Methodology for Measuring Ionic Conductivity of NaPF6 Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium hexafluorophosphate (NaPF₆) is a crucial salt used in the electrolyte of sodium-ion batteries (SIBs), which are emerging as a sustainable alternative to lithium-ion technologies. The ionic conductivity of the electrolyte is a paramount parameter that dictates battery performance, including power density and charging rates. It quantifies the ability of the electrolyte to transport sodium ions between the anode and cathode. Therefore, accurate and reproducible measurement of ionic conductivity is essential for characterizing electrolyte formulations, ensuring quality control, and developing next-generation energy storage devices. This document provides a detailed protocol for measuring the ionic conductivity of NaPF₆ solutions using Electrochemical Impedance Spectroscopy (EIS).
Principle of Measurement
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the electrical properties of materials.[1] The method involves applying a small amplitude sinusoidal AC voltage (e.g., 10 mV) to the electrolyte sample over a wide range of frequencies (e.g., 1 MHz to 1 Hz) and measuring the resulting current response.[2][3] The impedance (Z), which is the frequency-dependent resistance, is then determined.
By plotting the imaginary part of the impedance against the real part (a Nyquist plot), the bulk resistance (Rb) of the electrolyte can be extracted. The ionic conductivity (σ) is then calculated using the measured resistance and the geometric factor of the measurement cell, known as the cell constant (K).
σ = K / Rb
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
This protocol details the step-by-step procedure for measuring the ionic conductivity of NaPF₆ solutions.
Materials and Equipment
-
Chemicals:
-
This compound (NaPF₆), battery grade (≥99.9%)
-
Anhydrous organic carbonate solvents (e.g., Ethylene Carbonate (EC), Diethyl Carbonate (DEC), Propylene Carbonate (PC))
-
Conductivity standard solution (e.g., 1413 µS/cm KCl solution)[2]
-
Deionized water and appropriate cleaning solvents (e.g., acetone, isopropanol)
-
-
Equipment:
-
Argon-filled glovebox (<1 ppm H₂O and O₂)
-
Potentiostat with a frequency response analyzer (FRA) for EIS measurements
-
Conductivity cell (e.g., two-electrode closed cell like RHD instruments TSC 70)[2]
-
Temperature-controlled environment (e.g., incubator, circulating bath)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Karl-Fischer titrator for water content analysis
-
Protocol Steps
Step 1: Electrolyte Preparation (Inside a Glovebox)
-
Dry all glassware and equipment (e.g., bottles, magnetic stir bars) in a vacuum oven at a suitable temperature (e.g., 80°C) for several hours before transferring into the glovebox.[2]
-
Prepare the desired solvent mixture (e.g., EC:DEC 1:1 v/v) by accurately measuring the volumes or weights of the individual solvents.
-
Calculate and weigh the required amount of NaPF₆ salt to achieve the target molar concentrations (e.g., 0.5 M, 1.0 M, 1.5 M).
-
Gradually dissolve the NaPF₆ salt in the solvent mixture while stirring until a homogeneous solution is formed.
-
(Optional but recommended) Measure the water content of the final electrolyte solutions using a Karl-Fischer titrator. Water content should typically be below 20-50 ppm.[2][4]
Step 2: Conductivity Cell Constant Calibration
-
Thoroughly clean and dry the conductivity cell.
-
Introduce a precise volume of a standard conductivity solution (e.g., 70 µL of 1413 µS/cm KCl solution) into the cell.[2]
-
Seal the cell and place it in the temperature-controlled environment, allowing it to equilibrate to a standard temperature (e.g., 25°C).
-
Perform an EIS measurement on the standard solution using the parameters outlined in Step 4.
-
Determine the resistance of the standard solution (Rstd) from the Nyquist plot.
-
Calculate the cell constant (K) using the known conductivity of the standard (σstd): K = σstd × Rstd .[2]
Step 3: Assembling the Measurement Cell (Inside a Glovebox)
-
Clean and dry the conductivity cell after calibration.
-
Using a micropipette, carefully transfer a precise volume of the prepared NaPF₆ electrolyte (e.g., 70 µL) into the cell.[2]
-
Securely seal the cell to prevent any atmospheric contamination or solvent evaporation.
Step 4: EIS Measurement
-
Place the sealed cell containing the NaPF₆ solution into the temperature-controlled environment (e.g., 25°C) and allow it to thermally equilibrate for at least 30 minutes.
-
Connect the conductivity cell to the potentiostat.
-
Set up the EIS measurement parameters:
-
Frequency Range: 1 MHz to 1 Hz
-
AC Amplitude: 10 mV
-
Measurement Mode: Potentiostatic
-
-
Run the impedance measurement.
Step 5: Data Analysis
-
Generate a Nyquist plot (Z'' vs. Z') from the acquired impedance data.
-
The plot for a liquid electrolyte typically shows a semicircle at high frequencies followed by a capacitive tail at low frequencies. The bulk resistance (Rb) is the value on the real axis (Z') where the high-frequency semicircle intercepts it.
-
For a more accurate determination, fit the impedance spectrum to a suitable equivalent circuit model, such as a simple resistor (R) in series with a constant phase element (Q), represented as R+Q.[2] The fitted value for R corresponds to the bulk resistance Rb.
-
Calculate the ionic conductivity (σ) using the determined bulk resistance (Rb) and the previously calculated cell constant (K): σ = K / Rb .
Data Presentation
The ionic conductivity of NaPF₆ solutions is highly dependent on concentration. The relationship is typically non-monotonic, peaking at a certain concentration before decreasing due to factors like increased viscosity and ion pairing.[5][6]
Table 1: Ionic Conductivity of NaPF₆ in EC:DEC (1:1 v/v) at 25°C
| Concentration (M) | Ionic Conductivity (mS/cm) | Viscosity (mPa·s) |
| 0.25 | ~4.4 | 2.9 |
| 0.50 | 7.4[4] | 3.4 |
| 1.00 | 8.8[4] | 4.8 |
| 1.50 | 8.5[4] | 7.2 |
| 2.00 | 7.2[4] | 11.1 |
| Data sourced from related studies for illustrative purposes.[4] |
Visualizations
Logical Relationships
Caption: Factors influencing ionic conductivity with increasing salt concentration.
Experimental Workflow
Caption: Workflow for ionic conductivity measurement using EIS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. gamry.com [gamry.com]
- 4. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01447F [pubs.rsc.org]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating a Stable Solid Electrolyyte Interphase with NaPF₆
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to forming and characterizing a stable Solid Electrolyte Interphase (SEI) in sodium-ion batteries (SIBs) using sodium hexafluorophosphate (NaPF₆) based electrolytes. Detailed experimental protocols, data presentation tables, and process visualizations are included to facilitate research and development in this field.
Introduction to SEI Formation with NaPF₆
A stable Solid Electrolyte Interphase (SEI) is paramount for the performance, longevity, and safety of sodium-ion batteries.[1][2] This passivation layer forms on the anode surface during the initial charging cycles, preventing continuous electrolyte decomposition while allowing for the transport of sodium ions.[1][2] NaPF₆ is a commonly used salt in SIB electrolytes due to its good ionic conductivity and wide electrochemical stability window.[1][3] However, electrolytes based solely on NaPF₆ in carbonate solvents often form an unstable SEI, leading to capacity fade and poor cycling performance.[4]
The key to a stable SEI lies in the use of electrolyte additives. These additives are preferentially reduced on the anode surface to form a more robust and uniform passivation layer. Fluoroethylene carbonate (FEC) is a widely studied and effective additive that leads to the formation of a sodium fluoride (NaF)-rich SEI, which is known for its stability and ability to suppress dendrite growth.[4][5] Other additives and solvent systems also play a crucial role in tailoring the properties of the SEI.
Experimental Protocols
Electrolyte Preparation
This protocol describes the preparation of a standard NaPF₆-based electrolyte and an optimized version with an FEC additive. All procedures should be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Materials and Reagents:
-
This compound (NaPF₆), battery grade (≥99.9%)[3]
-
Ethylene carbonate (EC), battery grade
-
Dimethyl carbonate (DMC), battery grade
-
Fluoroethylene carbonate (FEC), battery grade
-
Molecular sieves (e.g., 5 Å)
Procedure:
-
Solvent Mixture Preparation:
-
Mix ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio.
-
Dry the solvent mixture over molecular sieves overnight to remove residual water.[2]
-
-
Standard Electrolyte (1 M NaPF₆ in EC:DMC):
-
Slowly dissolve NaPF₆ in the dried EC:DMC solvent mixture while stirring continuously to achieve a final concentration of 1 M.[2]
-
Allow the solution to stir for several hours to ensure complete dissolution.
-
-
FEC-Containing Electrolyte (1 M NaPF₆ in EC:DMC + 5 wt% FEC):
-
To the standard 1 M NaPF₆ in EC:DMC electrolyte, add FEC to a final concentration of 5% by weight.
-
Stir the solution until the FEC is completely dissolved.
-
Coin Cell Assembly (CR2032)
This protocol outlines the assembly of a standard CR2032 coin cell for electrochemical testing.
Materials:
-
CR2032 coin cell components (casings, spacers, springs)
-
Anode (e.g., hard carbon)
-
Cathode (e.g., sodium manganese oxide)
-
Separator (e.g., glass fiber)
-
Prepared electrolyte
-
Sodium metal for reference/counter electrode (optional, for half-cell testing)
Procedure:
-
Dry all coin cell components and electrodes in a vacuum oven at an appropriate temperature before transferring them into the glovebox.
-
Place the cathode at the bottom of the coin cell casing.
-
Add a few drops of the prepared electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to saturate the separator.
-
Place the anode on top of the separator.
-
Add a final few drops of electrolyte to wet the anode.
-
Place a spacer and then the spring on top of the anode.
-
Carefully place the top casing and crimp the coin cell using a crimping machine.
SEI Formation and Electrochemical Characterization
This section details the electrochemical techniques used to form the SEI and evaluate its properties.
a. Galvanostatic Cycling with Potential Limitation (GCPL)
-
Objective: To form the SEI layer and evaluate the cycling performance (capacity, coulombic efficiency, and stability).
-
Protocol:
-
Connect the assembled coin cells to a battery cycler.
-
Formation Cycles: For the first few cycles (typically 2-3), apply a low C-rate (e.g., C/20 or C/10) to facilitate the formation of a stable SEI.[6]
-
Cycling Protocol: After the formation cycles, cycle the cells at a desired C-rate (e.g., C/5 or 1C) within a specific voltage window (e.g., 2.5-4.2 V) for an extended number of cycles to assess long-term stability.
-
b. Cyclic Voltammetry (CV)
-
Objective: To investigate the redox processes occurring at the electrode-electrolyte interface, including SEI formation.
-
Protocol:
-
Use a three-electrode setup or a coin cell.
-
Set the potential window and scan rate (e.g., 0.1 mV/s).
-
Perform at least three initial cycles to observe the formation of the SEI and the stabilization of the electrochemical behavior.[6]
-
c. Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To study the impedance characteristics of the cell, which provides information about the SEI resistance and charge transfer resistance.
-
Protocol:
Physicochemical Characterization of the SEI
After electrochemical cycling, the cells are carefully disassembled in a glovebox, and the anode is harvested for further analysis.
a. X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the chemical composition of the SEI layer.
-
Protocol:
-
Gently rinse the harvested anode with a high-purity solvent (e.g., DMC) to remove residual electrolyte.
-
Mount the sample on an XPS sample holder inside the glovebox and transfer it to the XPS chamber using an air-sensitive sample transfer vessel.[7]
-
Acquire survey spectra to identify the elements present and high-resolution spectra for specific elements (e.g., C 1s, O 1s, F 1s, Na 1s, P 2p) to determine their chemical states.[8][9]
-
Argon ion sputtering can be used for depth profiling to understand the layered structure of the SEI.[9]
-
b. Scanning Electron Microscopy (SEM)
-
Objective: To visualize the surface morphology of the anode and the SEI layer.
-
Protocol:
-
Rinse and dry the harvested anode as described for XPS.
-
Mount the sample on an SEM stub.
-
Image the surface at various magnifications to observe the uniformity and integrity of the SEI.
-
Data Presentation
The following tables summarize key performance data for NaPF₆-based electrolytes with and without additives, as reported in the literature.
Table 1: Effect of FEC Additive on Cycling Performance of Hard Carbon Anode
| Electrolyte Composition | Initial Coulombic Efficiency (%) | Capacity Retention after 100 cycles (%) | Reference |
| 1 M NaPF₆ in EC:DMC | ~80% | < 90% | [10] |
| 1 M NaPF₆ in EC:DMC + 1.5% FEC | > 85% | > 95% | [10] |
| 1 M NaPF₆ in EC:DMC + 3% FEC | > 87% | > 97% | [10] |
| 1 M NaPF₆ in EC:DMC + 5% FEC | ~91% (after 250 cycles) | ~91% (after 250 cycles) | [2] |
Table 2: SEI Compositional Analysis by XPS
| Electrolyte | Key SEI Components | Observations | Reference |
| NaPF₆ in Carbonate Solvent | Na₂CO₃, Na₃PO₄, Organic Species | Unstable SEI, continuous electrolyte decomposition. | [4][5] |
| NaPF₆ in Carbonate Solvent + FEC | NaF, Na₂CO₃, Organic Species | Formation of a stable, NaF-rich SEI layer. | [2][4][5] |
| NaPF₆ in DME | NaF, NaₓPFy, NaₓPOyFz | Ether-based electrolytes can lead to different SEI compositions. | [9] |
Visualizations
Caption: Experimental workflow for creating and characterizing a stable SEI.
Caption: SEI formation pathway with NaPF₆ and FEC additive.
References
- 1. Role of Advanced Electrolytes in Sodium Ion Batteries [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. oneenergi.com [oneenergi.com]
- 4. Research Progress on Electrolyte Additives for Sodium Ion Batteries - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
- 5. Probing the Na metal solid electrolyte interphase via cryo-transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. kratos.com [kratos.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Handling Air-Sensitive Sodium Hexafluorophosphate (NaPF₆)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective handling of air-sensitive sodium hexafluorophosphate (NaPF₆). Adherence to these procedures is critical to ensure personnel safety, maintain the integrity of the compound, and achieve reliable experimental outcomes.
Introduction
This compound (NaPF₆) is a white crystalline powder that is highly sensitive to moisture and air.[1] It readily deliquesces and decomposes upon contact with water or water vapor, releasing hazardous substances such as hydrogen fluoride (HF).[1] Due to its properties as an electrolyte, it is a key component in electrochemical research, particularly in the development of sodium-ion batteries. Proper handling under inert atmosphere is mandatory to prevent decomposition and ensure safety.
Health and Safety Information
Hazard Summary:
-
Corrosive: Causes severe skin burns and eye damage.
-
Harmful if Swallowed or Inhaled: Can cause irritation to the gastrointestinal and respiratory tracts.
-
Reacts with Moisture: Reacts with water to produce highly toxic and corrosive hydrogen fluoride (HF) gas.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: Flame-resistant lab coat and chemically resistant gloves (e.g., nitrile or neoprene) are mandatory.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a fume hood or glovebox. If exposure to dust or decomposition products is possible, a respirator may be necessary.
Quantitative Data
Solubility of this compound
The solubility of NaPF₆ in various solvents is a critical parameter for its application, particularly in electrolyte formulations. While precise quantitative data is not always readily available, the following table summarizes its solubility characteristics.
| Solvent | Solubility | Remarks |
| Water | Very Soluble | Reacts to form HF.[3] |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Acetone | Soluble | |
| Propylene Carbonate (PC) | Soluble | Commonly used as an electrolyte solvent.[4] |
| Ethylene Carbonate (EC) | Soluble | Often used in combination with other carbonates.[5][6] |
| Dimethyl Carbonate (DMC) | Soluble | Frequently used as a co-solvent in electrolytes.[7] |
| Acetonitrile (AN) | Soluble | Used in electrochemical studies.[8] |
Hydrolysis and Decomposition of this compound
The primary concern when handling NaPF₆ is its reaction with moisture, which leads to the formation of hazardous byproducts. The rate of hydrolysis is influenced by several factors.
| Factor | Effect on Hydrolysis Rate | Remarks |
| Water Content | Increases with higher water content | Even trace amounts of water (<20 ppm) can lead to the formation of HF.[2] |
| Temperature | Increases with higher temperature | Thermal decomposition is accelerated in the presence of moisture. |
| Counter-ion | The rate of PF₆⁻ hydrolysis is cation-dependent | The hydrolysis rate follows the order Li⁺ > Na⁺ > K⁺.[9] |
Decomposition Products: The reaction of NaPF₆ with water proceeds through a series of hydrolysis steps, leading to the formation of various species, including:
Experimental Protocols
Protocol for Weighing and Transferring NaPF₆ in a Glovebox
A glovebox provides the most secure environment for handling highly air- and moisture-sensitive materials like NaPF₆.
Materials:
-
Inert atmosphere glovebox (<1 ppm O₂ and H₂O)
-
Analytical balance (located inside the glovebox)
-
Spatulas and weighing paper/boats
-
Vials with airtight caps
-
Anti-static gun (optional, but recommended)
Procedure:
-
Preparation: Ensure all necessary equipment (spatulas, vials, weighing paper) are inside the glovebox antechamber. Cycle the antechamber at least three times to remove air and moisture before transferring items into the main chamber.
-
Tare the Vial: Place an empty, labeled vial with its cap on the analytical balance and tare the weight.
-
Dispense NaPF₆: Using a clean, dry spatula, carefully transfer the desired amount of NaPF₆ from its storage container onto a weighing paper or directly into the tared vial.
-
Minimize Dust: Handle the powder gently to minimize the generation of airborne dust within the glovebox.
-
Record Weight: Place the vial containing the NaPF₆ on the balance and record the weight.
-
Seal the Vial: Immediately and securely cap the vial to prevent any atmospheric contamination.
-
Clean-up: Carefully clean any spilled NaPF₆ powder using a dedicated brush and dustpan or a glovebox-compatible vacuum cleaner. Dispose of waste in a designated, sealed container within the glovebox.
Protocol for Setting up a Reaction with NaPF₆ using a Schlenk Line
A Schlenk line is a versatile tool for handling air-sensitive reagents when a glovebox is not available or practical.
Materials:
-
Schlenk line with a dual vacuum/inert gas manifold
-
Schlenk flask and other appropriate glassware
-
Septa, needles, and cannulas
-
Heat gun
-
Vacuum pump and cold trap (e.g., liquid nitrogen)
Procedure:
-
Glassware Preparation: Assemble the reaction glassware (e.g., Schlenk flask with a stir bar) and flame-dry all parts under vacuum using a heat gun to remove adsorbed moisture. Allow the glassware to cool to room temperature under vacuum.
-
Inert Atmosphere Introduction: Backfill the cooled glassware with a high-purity inert gas (e.g., argon or nitrogen) from the Schlenk line. Repeat the vacuum/inert gas cycle at least three times to ensure a thoroughly inert atmosphere.
-
Solid Addition:
-
Method A (for less sensitive additions): Under a positive flow of inert gas, briefly remove a stopper from the Schlenk flask and quickly add the pre-weighed NaPF₆ via a powder funnel.[11] Replace the stopper and immediately perform another vacuum/inert gas cycle to remove any air that may have entered.
-
Method B (for highly sensitive additions): Weigh the NaPF₆ into a solid addition tube inside a glovebox.[12] Attach the sealed addition tube to the Schlenk flask. Evacuate and backfill the connection with inert gas. Then, rotate the addition tube to dispense the solid into the reaction flask.[12]
-
-
Solvent Addition: Transfer anhydrous, degassed solvent into the reaction flask via a cannula or a gas-tight syringe.
-
Reaction: Proceed with the reaction under a positive pressure of inert gas, which can be monitored via an oil bubbler on the Schlenk line.
Visualizations
Caption: Workflow for weighing and transferring NaPF₆ in a glovebox.
Caption: Workflow for setting up a reaction with NaPF₆ using a Schlenk line.
Caption: Simplified hydrolysis pathway of NaPF₆.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. osti.gov [osti.gov]
- 3. sincerechemical.com [sincerechemical.com]
- 4. This compound solution in propylene carbonate Battery grade [sigmaaldrich.com]
- 5. NaPF 6 electrolyte solution in ethylene carbonate, dimethylcarbonate, and ethylmethylcarbonate [sigmaaldrich.com]
- 6. This compound solution in ethylene carbonate and diethylcarbonate Battery grade [sigmaaldrich.com]
- 7. Structure and Transport Properties of NaPF6 Solutions in Mixtures of Ethylene Carbonate with Dimethyl Carbonate for Sodium-Ion Batteries: MD Simulation | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
- 8. Comparative Study of Alkali-Cation-Based (Li+ , Na+ , K+ ) Electrolytes in Acetonitrile and Alkylcarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis in Nonaqueous Battery Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Application Notes and Protocols: The Effect of Sodium Hexafluorophosphate (NaPF₆) Concentration on Sodium-Ion Battery Performance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the influence of sodium hexafluorophosphate (NaPF₆) concentration on the performance of sodium-ion batteries (SIBs). The following sections detail the underlying principles, experimental protocols for characterization, and key performance data.
Introduction
Sodium-ion batteries are a promising alternative to lithium-ion technologies, primarily due to the natural abundance and low cost of sodium. The electrolyte, a critical component, dictates many of the battery's performance characteristics, including ionic conductivity, electrochemical stability, and cycling life. This compound (NaPF₆), dissolved in a mixture of organic carbonate solvents, is a widely used electrolyte salt. The concentration of NaPF₆ significantly impacts the electrolyte's properties and, consequently, the overall battery performance. Understanding this relationship is crucial for optimizing SIBs for various applications. Generally, 1 M NaPF₆ in carbonate-based solvents is considered the benchmark electrolyte.[1][2][3]
The Role of NaPF₆ Concentration
The concentration of NaPF₆ in the electrolyte presents a trade-off between the number of charge carriers and the viscosity of the solution.[4]
-
Low Concentrations (<1 M): At lower concentrations, the viscosity is low, allowing for high ion mobility. However, the number of available sodium ions (charge carriers) is limited, which can restrict the battery's power capability.
-
Optimal Concentration (~1 M): Research indicates that a concentration of 1 M NaPF₆ often provides the highest bulk ionic conductivity.[1][2][3][4] This is attributed to a balance between a sufficient number of charge carriers and a manageable viscosity that does not significantly impede ion transport.
-
High Concentrations (>1 M): As the concentration increases beyond 1 M, the viscosity of the electrolyte rises substantially.[4] This increased viscosity hinders the movement of ions, leading to a decrease in ionic conductivity despite the higher number of charge carriers.[4] However, some studies suggest that higher concentrations (above 2 M) may be beneficial for the stability of the sodium metal-electrolyte interface.[5]
Key Performance Metrics vs. NaPF₆ Concentration
The concentration of NaPF₆ directly influences several key battery performance metrics.
Ionic Conductivity and Viscosity
Ionic conductivity is a measure of the electrolyte's ability to conduct ions. It is a critical factor for achieving high power density in batteries. As shown in the table below, the ionic conductivity of NaPF₆ in a 1:1 v/v mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) peaks at a concentration of 1 M.
| NaPF₆ Concentration (M) | Bulk Conductivity (mS cm⁻¹) at 25°C | Dynamic Viscosity (mPa·s) at 25°C |
| 0.25 | ~7.4 | ~2.5 |
| 0.5 | 7.4 | ~3.0 |
| 1.0 | 8.8 | ~4.5 |
| 1.5 | 8.5 | ~7.0 |
| 2.0 | 7.2 | ~11.0 |
Table 1: Influence of NaPF₆ concentration on the bulk conductivity and dynamic viscosity of the electrolyte in EC:DEC (1:1 v/v). Data sourced from multiple studies.[4][6]
The trend observed in Table 1 can be explained by the interplay between the number of charge carriers and the viscosity of the electrolyte. Initially, as the salt concentration increases, the number of charge carriers increases, leading to higher conductivity. However, beyond 1 M, the significant increase in viscosity impedes ion mobility, causing the conductivity to decrease.[4]
Electrochemical Cycling Performance
The concentration of NaPF₆ also affects the long-term cycling stability and capacity retention of sodium-ion batteries. While 1 M NaPF₆ provides the highest conductivity, lower concentrations can offer comparable cycling performance.[1][2][3]
| NaPF₆ Concentration (M) | Anode Material | Cathode Material | Initial Discharge Capacity (mAh g⁻¹) at C/2 | Capacity Retention after 300 cycles (%) at C/2 |
| 0.25 | Hard Carbon | NaNi₀.₃₃Fe₀.₃₃Mn₀.₃₃O₂ | ~115 | ~85 |
| 0.5 | Hard Carbon | NaNi₀.₃₃Fe₀.₃₃Mn₀.₃₃O₂ | ~118 | ~88 |
| 1.0 | Hard Carbon | NaNi₀.₃₃Fe₀.₃₃Mn₀.₃₃O₂ | ~120 | ~90 |
| 2.0 | Hard Carbon | NaNi₀.₃₃Fe₀.₃₃Mn₀.₃₃O₂ | ~110 | ~82 |
Table 2: Representative cycling performance of sodium-ion full cells with varying NaPF₆ concentrations in EC:DEC (1:1 v/v). Data is illustrative and based on trends reported in the literature.[6][7]
Experimental Protocols
The following protocols outline the key experimental procedures for investigating the effect of NaPF₆ concentration on battery performance.
Electrolyte Preparation
This protocol describes the preparation of NaPF₆ electrolytes with varying concentrations. All procedures should be performed in an argon-filled glovebox with water and oxygen levels below 1 ppm.
Caption: Workflow for NaPF₆ Electrolyte Preparation.
Materials:
-
This compound (NaPF₆, battery grade)
-
Ethylene carbonate (EC, anhydrous)
-
Diethyl carbonate (DEC, anhydrous)
-
Argon-filled glovebox
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Sealed storage bottles
Procedure:
-
Dry all glassware and stir bars in a vacuum oven at 80°C for at least 12 hours before transferring them into the glovebox.
-
Inside the glovebox, prepare a 1:1 volume ratio mixture of EC and DEC.
-
To prepare a specific concentration of electrolyte (e.g., 1 M), calculate the required mass of NaPF₆.
-
In a volumetric flask, dissolve the weighed NaPF₆ in the EC:DEC solvent mixture.
-
Stir the solution using a magnetic stirrer until the salt is completely dissolved.
-
Store the prepared electrolyte in a sealed, labeled bottle inside the glovebox.
-
It is recommended to measure the water content of the electrolyte using Karl-Fischer titration; typical values should be in the range of 30-50 ppm.[7]
Electrochemical Cell Assembly
This protocol outlines the assembly of a 2032-type coin cell for electrochemical testing.
Caption: Step-by-step Coin Cell Assembly Workflow.
Materials:
-
Cathode (e.g., NaNi₀.₃₃Fe₀.₃₃Mn₀.₃₃O₂) and anode (e.g., hard carbon) electrodes
-
Glass fiber separator
-
Prepared NaPF₆ electrolyte
-
2032-type coin cell components (casings, spacers, springs)
-
Crimping machine
-
Tweezers
Procedure:
-
Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 110°C for electrodes, 100°C for separator) for at least 12 hours before transferring to the glovebox.[7]
-
Place the anode in the center of the anode casing.
-
Position the separator on top of the anode.
-
Add a specific amount of electrolyte (e.g., 100 µL) onto the separator.[7]
-
Place the cathode on top of the wetted separator.
-
Add a spacer disc and a spring.
-
Carefully place the cathode cap on top and crimp the coin cell using a crimping machine to ensure a proper seal.
Electrochemical Characterization
This protocol describes the basic electrochemical tests to evaluate the performance of the assembled coin cells.
Caption: Logical Flow of Electrochemical Characterization.
Equipment:
-
Battery cycler (e.g., Arbin, LAND)
-
Potentiostat with a frequency response analyzer for EIS
Procedure:
-
Formation Cycling: Perform 2-3 initial charge-discharge cycles at a low C-rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI) on the anode.[7] The voltage limits should be appropriate for the chosen electrode materials (e.g., 1.5 V to 4.0 V).[6][7]
-
Galvanostatic Cycling: Cycle the cells at a desired C-rate (e.g., C/2) for an extended number of cycles (e.g., 300) to evaluate the capacity retention and coulombic efficiency.[7]
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge and after a certain number of cycles to analyze the evolution of cell impedances, including electrolyte resistance, charge transfer resistance, and SEI resistance. A typical frequency range is 1 MHz to 10 mHz with a small AC amplitude of 5-10 mV.[8]
Conclusion
The concentration of NaPF₆ is a critical parameter in the formulation of electrolytes for sodium-ion batteries. While a 1 M concentration typically offers the highest ionic conductivity, other concentrations may provide comparable or even superior performance in terms of long-term cycling stability, depending on the specific cell chemistry and operating conditions. The protocols and data presented in these application notes provide a foundation for researchers to systematically investigate and optimize NaPF₆-based electrolytes for high-performance sodium-ion batteries. Further research into novel salt concentrations and additives is essential for advancing SIB technology.
References
- 1. Properties of NaPF6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries. [repository.cam.ac.uk]
- 2. Properties of NaPF6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries † [repository.cam.ac.uk]
- 4. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01447F [pubs.rsc.org]
- 5. New Route to Battery Grade NaPF6 for Na-Ion Batteries: Expanding the Accessible Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of NaPF6 in High-Voltage Sodium-Ion Battery Cathodes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of sodium hexafluorophosphate (NaPF6) as an electrolyte salt in the research and development of high-voltage cathode materials for sodium-ion batteries (SIBs).
Introduction to NaPF6 in High-Voltage SIBs
Sodium-ion batteries are a promising alternative to lithium-ion batteries, particularly for large-scale energy storage, due to the natural abundance and low cost of sodium. The development of high-voltage cathode materials is crucial for enhancing the energy density of SIBs. The electrolyte, and specifically the salt, plays a pivotal role in the stability and performance of these high-voltage systems.
This compound (NaPF6) has emerged as a benchmark electrolyte salt for SIBs due to its advantageous properties, including:
-
High Ionic Conductivity: NaPF6 facilitates rapid transport of sodium ions between the cathode and anode.[1][2][3]
-
Wide Electrochemical Window: It exhibits stability at high voltages, which is essential for the operation of high-voltage cathode materials.[1]
-
Formation of a Stable Cathode-Electrolyte Interphase (CEI): The decomposition of the PF6- anion contributes to the formation of a thin, inorganic-rich CEI. This protective layer is crucial for preventing further electrolyte decomposition, suppressing the dissolution of transition metals from the cathode, and ensuring long-term cycling stability.[2][4]
Experimental Protocols
The following are detailed protocols for the preparation and testing of high-voltage sodium-ion battery cathodes using NaPF6-based electrolytes.
Protocol for NaPF6 Electrolyte Preparation
A standard and widely used electrolyte formulation is 1 M NaPF6 in a mixture of carbonate solvents.
Materials and Equipment:
-
This compound (NaPF6), battery grade (≥99.9% purity)
-
Ethylene carbonate (EC), battery grade
-
Diethyl carbonate (DEC), battery grade
-
Argon-filled glovebox with O2 and H2O levels < 1 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Karl Fischer titrator for moisture analysis
Procedure:
-
Pre-drying: Dry the NaPF6 salt at 100°C for at least 48 hours in a vacuum oven to remove any residual moisture.[5]
-
Solvent Mixture Preparation: Inside the argon-filled glovebox, prepare a 1:1 volume ratio of EC and DEC.
-
Dissolution of NaPF6: Slowly add the pre-dried NaPF6 salt to the EC:DEC solvent mixture while stirring continuously to achieve a 1 M concentration. Continue stirring for several hours to ensure complete dissolution.[6]
-
Moisture Content Verification: After preparation, measure the water content of the electrolyte using a Karl Fischer titrator. The moisture level should be below 10 ppm for optimal performance, as higher levels can lead to the formation of HF and degradation of the battery components.[5]
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the argon-filled glovebox.
Protocol for High-Voltage Cathode Slurry Preparation and Coating
This protocol is for a typical slurry formulation using a PVDF binder.
Materials and Equipment:
-
High-voltage cathode active material (e.g., Na(Ni,Fe,Mn)O2, Na3V2(PO4)3)
-
Carbon black (e.g., Super P) as a conductive additive
-
Polyvinylidene fluoride (PVDF) as a binder
-
N-methyl-2-pyrrolidone (NMP) as a solvent
-
Planetary mixer or magnetic stirrer
-
Doctor blade coater
-
Aluminum foil (current collector)
-
Vacuum oven
Procedure:
-
Binder Solution Preparation: Dissolve PVDF in NMP to create a 5-10 wt% solution. Stir for 4-6 hours until the PVDF is completely dissolved.[7]
-
Mixing: In a separate container, dry-mix the active material and carbon black in the desired ratio (e.g., 8:1:1 or 90:5:5 active material:carbon black:PVDF).
-
Slurry Formation: Gradually add the PVDF solution to the dry-mixed powders while continuously mixing. Use a planetary mixer for optimal homogeneity. The final slurry should have a uniform consistency without agglomerates.
-
Coating: Cast the slurry onto the aluminum foil using a doctor blade. The thickness of the coating can be adjusted as needed (typically 100-300 microns wet thickness).[8]
-
Drying: Dry the coated electrode in a vacuum oven at 120°C for 12 hours to completely remove the NMP solvent.[8]
-
Calendering: After drying, the electrode is typically calendared to the desired thickness and porosity.
Protocol for Coin Cell Assembly (CR2032)
Materials and Equipment:
-
CR2032 coin cell components (casings, springs, spacers)
-
Prepared cathode and anode (e.g., hard carbon)
-
Glass fiber separator
-
1 M NaPF6 in EC:DEC electrolyte
-
Crimping machine
-
Argon-filled glovebox
Procedure:
-
Drying: Dry the prepared cathode, anode, and separator in a vacuum oven at 110°C for at least 18 hours before transferring them into the glovebox.[9]
-
Assembly: Inside the glovebox, assemble the coin cell in the following order:
-
Negative casing
-
Anode
-
Separator
-
Add a few drops of the NaPF6 electrolyte to the separator (approximately 100 µL for a glass fiber separator).[9]
-
Cathode
-
Spacer
-
Spring
-
Positive casing
-
-
Crimping: Crimp the assembled cell using a coin cell crimping machine to ensure it is properly sealed.
-
Resting: Let the assembled cell rest for a few hours before electrochemical testing to ensure proper wetting of the electrodes by the electrolyte.
Protocol for Electrochemical Testing
Equipment:
-
Battery cycler (e.g., Arbin, NEWARE)
Procedure:
-
Formation Cycles: Perform two initial formation cycles at a low C-rate, such as C/20, within the desired voltage window (e.g., 1.5 V to 4.0 V).[10] This helps in the formation of a stable CEI.
-
Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., C/2, 1C, 2C, 5C) to evaluate the rate capability and cycling stability.[10]
-
Data Collection: Record the specific capacity (mAh/g), coulombic efficiency (%), and capacity retention over a significant number of cycles (e.g., 100, 500, or more).
Quantitative Data Presentation
The following tables summarize the electrochemical performance of various high-voltage cathode materials in NaPF6-based electrolytes as reported in the literature.
Table 1: Performance of Layered Oxide Cathodes with NaPF6 Electrolyte
| Cathode Material | Electrolyte | Voltage Window (V) | C-Rate | Initial Discharge Capacity (mAh/g) | Capacity Retention | Coulombic Efficiency (%) |
| NaNi0.33Fe0.33Mn0.33O2 (NFM111) | 1 M NaPF6 in EC:DEC | 1.5 - 4.0 | C/2 | ~138 | 87% after 250 cycles | ~99.5 |
| NaNi0.68Mn0.22Co0.10O2 (NaNMC) | 1 M NaPF6 in PC | up to 4.2 | 0.33C | Not specified | ~83.5% after 200 cycles (full cell) | Not specified |
| P2-Na0.67Ni0.27Cu0.06Mn0.67O2 | Not specified | 1.5 - 4.5 | 10 mA/g | 211.6 | 93.9% after 10 cycles | Not specified |
| P2-Na0.67Fe0.48Mn0.5Ti0.01V0.01O2 | 1 M NaPF6 in PC + FEC | 1.5 - 4.3 | 0.1C | 187.12 | 47.1% after 100 cycles | Not specified |
| NaCrO2 | 1 M NaPF6 in DME | Not specified | 2C | ~120 | 96.29% after 100 cycles | ~99.7 |
Table 2: Performance of Polyanionic and Prussian Blue Analogue Cathodes with NaPF6 Electrolyte
| Cathode Material | Electrolyte | Voltage Window (V) | C-Rate | Initial Discharge Capacity (mAh/g) | Capacity Retention | Coulombic Efficiency (%) |
| Na3V2(PO4)3 (NVP) | 1 M NaPF6 in EC:DMC | Not specified | 20C | ~90 | 93.84% after 7000 cycles (with DFEC additive) | Not specified |
| Na1.92Mn[Fe(CN)6]0.98 | Not specified | Not specified | 10 mA/g | 152.8 | Not specified | Not specified |
| Na2CoFe(CN)6 | Not specified | Not specified | Not specified | ~104 (after 100 cycles) | Stable for 100 cycles | 89.3 (initial) |
Visualizations
Experimental Workflow
Caption: Workflow for preparing and testing high-voltage SIB cathodes.
Interfacial Reactions at the High-Voltage Cathode
Caption: Formation and function of the CEI on a high-voltage cathode.
Logical Relationship of SIB Components
Caption: Components and charge/discharge flow in a sodium-ion battery.
References
- 1. Prussian blue analogues for high-performance sodium ion battery cathodes: recent advances and challenges - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy High purity sodium salt electrolyte NaPF6 for sodium ion batteries [acemenergy.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. The Preparation Method Of Battery Cathode Slurry [tobmachine.com]
- 8. EP3809489A1 - Aqueous cathode slurry preparation for manufacturing lithium-ion battery cathodes - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01447F [pubs.rsc.org]
Application Notes and Protocols for Fabricating Sodium-Ion Coin Cells with Sodium Hexafluorophosphate Electrolyte
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the fabrication and testing of CR2032 coin cells utilizing a sodium hexafluorophosphate (NaPF₆) based electrolyte. Sodium-ion batteries (SIBs) are an emerging energy storage technology with the potential for lower cost and greater resource abundance compared to their lithium-ion counterparts. This document outlines the necessary materials, safety precautions, and detailed protocols for preparing the electrolyte, fabricating electrodes, assembling coin cells, and summarizes expected electrochemical performance data.
Safety Precautions
Warning: The handling of this compound, organic solvents, and sodium metal requires strict adherence to safety protocols in a controlled laboratory environment.
-
This compound (NaPF₆): This material is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[1] Always handle NaPF₆ in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Organic Solvents: Solvents such as ethylene carbonate (EC) and propylene carbonate (PC) are flammable and can cause irritation. Work in a well-ventilated area and avoid open flames or sparks.
-
Sodium Metal: Sodium metal is highly reactive with water and air. All handling of sodium metal must be performed in an inert atmosphere, such as an argon-filled glovebox, with moisture and oxygen levels below 1 ppm.
-
Glovebox Use: All cell assembly steps must be performed inside an argon-filled glovebox to prevent contamination and hazardous reactions.
Materials and Equipment
| Category | Item | Specifications |
| Electrolyte Components | This compound (NaPF₆) | Battery grade, ≥99.9% purity, low moisture content (≤50 ppm) |
| Ethylene Carbonate (EC) | Anhydrous, battery grade | |
| Propylene Carbonate (PC) | Anhydrous, battery grade | |
| Cathode Materials | Sodium Vanadium Fluorophosphate (NVPF) | Synthesized as per protocol below |
| Super P Carbon Black | Conductive additive | |
| Polyvinylidene Fluoride (PVDF) | Binder | |
| N-Methyl-2-pyrrolidone (NMP) | Solvent for slurry | |
| Aluminum Foil | Current collector | |
| Anode Materials | Hard Carbon | Battery grade |
| Carboxymethyl Cellulose (CMC) | Binder | |
| Deionized Water | Solvent for slurry | |
| Aluminum Foil | Current collector | |
| Cell Components | CR2032 Coin Cell Parts | Casing, spacers, wave springs, gaskets |
| Glass Fiber Separator | Whatman GF/A or equivalent | |
| Equipment | Argon-filled Glovebox | <1 ppm O₂, <1 ppm H₂O |
| Planetary Mixer or Magnetic Stirrer | For slurry and electrolyte preparation | |
| Doctor Blade Coater | For electrode coating | |
| Vacuum Oven | For drying electrodes and components | |
| Electrode Punch | For cutting electrodes and separators | |
| Coin Cell Crimper | For sealing coin cells | |
| Battery Cycler | For electrochemical testing |
Experimental Protocols
Electrolyte Preparation: 1M NaPF₆ in EC:PC (1:1 vol%)
-
Drying: Dry the NaPF₆ salt in a vacuum oven at 80°C for at least 12 hours to remove any residual moisture.
-
Solvent Mixture: Inside an argon-filled glovebox, mix equal volumes of anhydrous ethylene carbonate (EC) and propylene carbonate (PC) in a clean, dry glass bottle.
-
Dissolution: Slowly add the dried NaPF₆ salt to the solvent mixture while stirring with a magnetic stir bar until the salt is fully dissolved. This may take several hours.
-
Storage: Store the prepared electrolyte in a sealed container inside the glovebox.
Cathode Preparation: Na₃V₂(PO₄)₂F₃ (NVPF)
A facile one-step hydrothermal synthesis can be employed for NVPF preparation.[2][3]
-
Precursor Solution: In deionized water, dissolve stoichiometric amounts of H₃PO₄, NH₄VO₃, NaF, and oxalic acid. Oxalic acid acts as a chelating agent, reducing agent, and carbon source.
-
Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave and heat at 180°C for 12 hours.
-
Product Recovery: After cooling, centrifuge the product, wash with deionized water and ethanol, and dry in a vacuum oven at 80°C for 12 hours to obtain NVPF@C powder.
-
Slurry Preparation: Prepare a slurry with a weight ratio of 80:10:10 of NVPF active material, Super P carbon black, and PVDF binder in NMP solvent.
-
Coating and Drying: Coat the slurry onto aluminum foil using a doctor blade, followed by drying in a vacuum oven at 120°C for 12 hours to remove the NMP solvent.
-
Electrode Punching: Punch out circular electrodes of the desired diameter (e.g., 14 mm) from the coated foil.
Anode Preparation: Hard Carbon
-
Slurry Preparation: Prepare an aqueous slurry by mixing hard carbon powder, Super P carbon black, and CMC binder in a weight ratio of 85:5:10 in deionized water.
-
Coating and Drying: Coat the slurry onto aluminum foil and dry in a vacuum oven at 100°C for 12 hours.
-
Electrode Punching: Punch out circular electrodes of a slightly larger diameter than the cathode (e.g., 16 mm).
CR2032 Coin Cell Assembly
The assembly must be performed inside an argon-filled glovebox.
-
Component Layout: Arrange the coin cell components in the correct order for assembly: negative case (cap), anode, separator, cathode, spacer, wave spring, and positive case (can).
-
Anode Placement: Place the hard carbon anode in the center of the negative case.
-
Separator and Electrolyte: Place a glass fiber separator on top of the anode. Add a few drops (approximately 80-100 µL) of the 1M NaPF₆ in EC:PC electrolyte to wet the separator and anode.
-
Cathode Placement: Place the NVPF cathode on top of the wet separator.
-
Stack Completion: Add a stainless-steel spacer and a wave spring on top of the cathode.
-
Casing: Place the positive case over the assembled stack.
-
Crimping: Carefully transfer the assembled cell to the coin cell crimper and seal it.
-
Cleaning and Resting: Clean the exterior of the sealed coin cell and let it rest for at least 12 hours before electrochemical testing to ensure proper electrolyte wetting of the electrodes.
Data Presentation
The following table summarizes the expected electrochemical performance of a hard carbon || NVPF full cell with 1M NaPF₆ in EC:PC electrolyte.
| Parameter | Value | Conditions | Reference |
| Initial Discharge Capacity | ~92.6 mAh/g | C/10 rate | [4] |
| Energy Density | ~216 Wh/kg | Based on total active mass | [5] |
| Average Voltage | ~3.6 V | - | [5] |
| Coulombic Efficiency | >99% after initial cycles | C/5 rate | [6] |
| Cycle Life | 95.3% capacity retention after 100 cycles | 1C rate | [5] |
| 79.4% capacity retention after 1000 cycles | 5C rate | [5] | |
| Rate Capability | ~83 mAh/g | 30C rate | [5] |
Visualizations
Experimental Workflow: Coin Cell Fabrication
Caption: Workflow for fabricating and testing a sodium-ion coin cell.
Signaling Pathway: SEI Formation on Hard Carbon Anode
Caption: SEI formation on a hard carbon anode with NaPF₆ electrolyte.
References
- 1. Electrolyte Formulations and SEI Chemistry of Hard Carbon for Sodium Ion Batteries [eureka.patsnap.com]
- 2. Facile One-Step Hydrothermal Synthesis of Na3V2(PO4)2F3@C/CNTs Tetragonal Micro-Particles as High Performance Cathode Material for Na-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Facile One-Step Hydrothermal Synthesis of Na3V2(PO4)2F3@C/CNTs Tetragonal Micro-Particles as High Performance Cathode Material for Na-Ion Batteries [frontiersin.org]
- 4. Enabling Long-term Cycling Stability of Na3V2(PO4)3/C vs. Hard Carbon Full-cells : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Sodium Hexafluorophosphate (NaPF6) in Supercapacitor Electrolytes
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Sodium hexafluorophosphate (NaPF6) has emerged as a crucial salt for non-aqueous electrolytes in high-performance supercapacitors. Its adoption is driven by a favorable combination of properties including good ionic conductivity, a wide electrochemical stability window, and its ability to passivate aluminum current collectors, which are standard in commercial devices.[1] This document provides a detailed overview of the application of NaPF6 in supercapacitor electrolytes, summarizing key performance data and offering standardized protocols for its use in a research setting.
The performance of a supercapacitor is intrinsically linked to the properties of its electrolyte. The electrolyte's ionic conductivity governs the device's power density, while its electrochemical stability window dictates the maximum operating voltage and, consequently, the energy density (which is proportional to the square of the voltage).[2] NaPF6 dissolved in organic carbonate solvents, such as ethylene carbonate (EC) and diethyl carbonate (DEC), is a common electrolyte system that balances these requirements.[3]
Physicochemical and Electrochemical Properties of NaPF6-Based Electrolytes
The choice of solvent and the concentration of NaPF6 significantly influence the electrolyte's properties. The following tables summarize key quantitative data from various studies.
Table 1: Ionic Conductivity of NaPF6 in Various Organic Solvents
| Solvent System (v/v) | Concentration (M) | Temperature (°C) | Ionic Conductivity (mS/cm) |
| EC:DEC (1:1) | 1.0 | 25 | 8.8[3] |
| EC:DEC (1:1) | 0.5 | 25 | 7.4[3] |
| EC:DEC (1:1) | 2.0 | 25 | 7.2[3] |
| PC:EA (1:1) + 0.5 vol% VC | 1.0 | 23 | ~9.0[4] |
| EC:PC | 1.0 | Ambient | 5 - 7[5] |
| DME | 1.0 (molal) | Not Specified | 1 - 10[2] |
| EC:DMC | Not Specified | Ambient | 5 - 7[5] |
Table 2: Electrochemical Stability Window (ESW) of NaPF6 Electrolytes
| Solvent System | Concentration (M) | ESW (V vs. Na/Na+) |
| DME | 1.0 (molal) | 3.5[1] |
| PC | 1.0 | 5.3[6] |
| PC | 3.0 | 6.3[6] |
| EC:DMC | Not Specified | Up to 4.5[5] |
Performance of Supercapacitors with NaPF6 Electrolytes
The properties of the electrolyte directly translate to the performance of the supercapacitor device. Key performance metrics include capacitance retention and cycling stability.
Table 3: Cycling Stability and Capacitance Retention of Supercapacitors with NaPF6 Electrolytes
| Electrolyte System | Cycling Conditions | Capacitance Retention |
| 1 m NaPF6 in DME with HMPA additive | 750,000 cycles at 80°C | 72%[1] |
| 1 m NaPF6 in DME without HMPA | 100,000 cycles at high temperature | 0%[1] |
| 1 M NaPF6 in EC:DEC (1:1) | 2C rate | 61% (last vs. first cycle)[3] |
| 1 M NaPF6 in EC:DEC (1:1) | C/20 rate | 86% (last vs. first cycle)[3] |
Experimental Protocols
Protocol for Preparation of 1 M NaPF6 Electrolyte in EC:DEC (1:1 v/v)
Materials:
-
This compound (NaPF6), battery grade (≥99.9% purity)
-
Ethylene carbonate (EC), anhydrous (≤20 ppm H2O)
-
Diethyl carbonate (DEC), anhydrous (≤20 ppm H2O)
-
Argon-filled glovebox with O2 and H2O levels < 0.5 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and graduated cylinders
Procedure:
-
Drying: Dry the NaPF6 salt under vacuum at a temperature recommended by the supplier (e.g., 80-120°C) for at least 12 hours prior to use to remove any residual moisture.[7]
-
Solvent Preparation: Inside the argon-filled glovebox, measure equal volumes of anhydrous EC and DEC to prepare the 1:1 (v/v) solvent mixture.
-
Dissolution:
-
Place a magnetic stir bar in a volumetric flask.
-
Add the prepared EC:DEC solvent mixture to the flask.
-
Slowly add the pre-weighed, dried NaPF6 salt to the solvent while stirring.[7] For a 1 M solution, this corresponds to 167.95 g of NaPF6 per liter of solvent.
-
Continue stirring for several hours until the salt is completely dissolved and the solution is clear.[7] In case of insoluble impurities, filtration might be necessary.[7]
-
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is advisable to use the electrolyte shortly after preparation.
Protocol for Assembly of a Symmetric Carbon-Based Supercapacitor Coin Cell (CR2032)
Materials:
-
Activated carbon electrodes (punched to the desired diameter, e.g., 15 mm)
-
Aluminum foil (as current collector)
-
Separator (e.g., Celgard 2325, glass fiber)
-
CR2032 coin cell components (casings, spacers, springs)
-
Prepared NaPF6 electrolyte
-
Coin cell crimper
-
Vacuum oven
Procedure:
-
Electrode Preparation:
-
Prepare a slurry of the active material (e.g., 80 wt% activated carbon), a conductive agent (e.g., 10 wt% carbon black), and a binder (e.g., 10 wt% PVDF) in a suitable solvent like NMP.[8]
-
Coat the slurry onto aluminum foil and dry in an oven (e.g., 100°C for 4 hours).[8]
-
Punch out circular electrodes of the desired diameter.
-
Further dry the electrodes under vacuum at a higher temperature (e.g., 120°C for at least 18 hours) before transferring them into the glovebox.[8]
-
-
Cell Assembly (inside an argon-filled glovebox):
-
Place the negative casing of the coin cell on the assembly platform.
-
Place one carbon electrode in the center of the casing.
-
Dispense a few drops of the NaPF6 electrolyte onto the electrode surface to ensure it is well-wetted.
-
Place the separator on top of the wetted electrode.
-
Add a few more drops of electrolyte to the separator.
-
Place the second carbon electrode on top of the separator.
-
Add a spacer disk and a spring.
-
Carefully place the positive casing on top.
-
Crimp the coin cell using a coin cell crimper to ensure proper sealing.
-
-
Aging: Let the assembled cell rest for several hours to ensure complete wetting of the electrodes and separator with the electrolyte before electrochemical testing.
Visualizations
Caption: Formation of the Electrochemical Double-Layer at the Electrode-Electrolyte Interface.
Caption: Experimental Workflow for Supercapacitor Fabrication and Testing.
Caption: Relationship between NaPF6 Electrolyte Properties and Supercapacitor Performance.
Stability and Degradation Considerations
A critical aspect of using NaPF6 is its susceptibility to thermal and hydrolytic degradation. In the presence of trace amounts of water, NaPF6 can hydrolyze to form hydrofluoric acid (HF), which is highly corrosive and detrimental to cell components.[8] This degradation is autocatalytic, as the reaction products can further promote the decomposition of the electrolyte.[1]
Thermal degradation of NaPF6 can also occur, especially at elevated temperatures, leading to the formation of PF5 gas.[1] This decomposition can be mitigated by using additives. For instance, hexamethylphosphoramide (HMPA) has been shown to complex with PF5, inhibiting the autocatalytic degradation pathway and significantly improving the cycle life of supercapacitors at high temperatures.[1] Therefore, ensuring the use of high-purity, anhydrous salts and solvents, and performing all handling in a controlled inert atmosphere are paramount for achieving reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na(0.7)CoO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
Application Notes and Protocols: Enhancing NaPF6 Electrolytes with Functional Additives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for incorporating functional additives into sodium hexafluorophosphate (NaPF6) based electrolytes for sodium-ion batteries (SIBs). The strategic use of additives is a cost-effective and highly effective method to improve the electrochemical performance, stability, and safety of SIBs.[1][2][3] This document summarizes the impact of key additives, presents structured data for comparison, and offers detailed experimental protocols for practical implementation in a research setting.
Introduction to Electrolyte Additives in Sodium-Ion Batteries
The electrolyte is a critical component of sodium-ion batteries, facilitating the transport of Na+ ions between the cathode and anode.[3][4] The standard electrolyte, typically a solution of NaPF6 in a mixture of organic carbonate solvents, often suffers from issues like unstable solid electrolyte interphase (SEI) formation, electrolyte decomposition, and poor cycling stability.[5] Additives are introduced in small quantities to the base electrolyte to address these challenges by:
-
Forming a stable SEI: Additives can be preferentially reduced or oxidized on the electrode surface to form a robust and stable SEI layer, which prevents further electrolyte decomposition and solvent co-intercalation.[1][3][6][7]
-
Improving Interfacial Stability: A stable SEI and cathode electrolyte interphase (CEI) are crucial for long cycle life and high coulombic efficiency.[6][7]
-
Enhancing Safety: Some additives can improve the thermal stability of the electrolyte and suppress dendrite growth, thereby enhancing the overall safety of the battery.[8]
-
Scavenging Impurities: Certain additives can react with and neutralize harmful impurities like water and HF, which can degrade the electrolyte and electrode materials.[9]
Common Additives for NaPF6 Electrolytes
Several classes of compounds have been successfully employed as additives in NaPF6 electrolytes. This section details the most common and effective ones.
Carbonate-Based Additives
Carbonate additives are widely used due to their excellent compatibility with the base electrolyte and their ability to form effective passivation layers.[1]
-
Fluoroethylene Carbonate (FEC): FEC is one of the most effective and commonly used additives in SIBs.[1][6] It is known to form a stable, NaF-rich SEI on the anode surface, which suppresses electrolyte decomposition and improves cycling stability.[6][7][10] The use of FEC has been shown to significantly enhance capacity retention and coulombic efficiency.[1][6][11]
-
Vinylene Carbonate (VC): VC is another well-known SEI-forming additive that polymerizes on the electrode surface to create a stable passivation layer.[1][12] This polymeric SEI can effectively prevent solvent decomposition and improve the long-term cycling performance of SIBs.[12][13]
-
trans-4,5-Difluoroethylene Carbonate (DFEC): DFEC has emerged as a promising alternative to FEC, demonstrating superior performance in some cases. It contributes to a more stable SEI layer, leading to improved capacity retention, especially at high cycling rates.[6]
Sulfur-Containing Additives
Sulfur-based additives are effective in forming stable SEI and CEI films, contributing to enhanced battery performance.
-
1,3-Propane Sultone (PS): PS is known for its ability to form a stable SEI layer and inhibit gas production, particularly at elevated temperatures.[1] Its decomposition products, including sulfates and bisulfates, contribute to the stability of the SEI film.[1]
Phosphorus-Containing Additives
Phosphorus-based compounds can act as HF scavengers, flame retardants, and film-forming agents.
-
Tris(trimethylsilyl) Phosphite (TMSP or TMSPi): TMSP has been investigated as a multifunctional additive. It can form a stable SEI layer by reacting with the decomposition products of carbonate solvents.[14] It also shows potential for improving the stability of both the anode and cathode interfaces.[10][14]
Boron-Containing Additives
Boron-based additives can enhance ionic conductivity and form stable interfaces.
-
Sodium Difluoro(oxalato)borate (NaDFOB): NaDFOB can function as both a salt and an additive.[15][16] It is known to form a stable SEI and CEI, leading to improved cycling performance and rate capability.[7][15][16] It also exhibits good compatibility with various solvents.[15][17]
Data Presentation: Performance Metrics of Additives
The following tables summarize the quantitative data on the performance of various additives in NaPF6-based electrolytes.
Table 1: Effect of Carbonate Additives on Cell Performance
| Additive (Concentration) | Electrode System | Base Electrolyte | Key Performance Metrics | Reference |
| 5 vol% FEC | Carbon-coated Na3.32Fe2.34(P2O7)2 / Na | 1 M NaClO4 in 1:1 EC:PC | 89.6% capacity retention after 1100 cycles at 5C (vs. 82.8% without FEC) | [6] |
| 5% DFEC | Na metal anode | 1 M NaPF6 in 1:1 EC:DMC | 93.84% capacity retention after ~7000 cycles at 20C | [6] |
| 2 wt% FEC | Na0.44MnO2 / Na | PC | 95% capacity retention after 250 cycles | [1][3] |
| 0.5 vol% FEC | Hard Carbon / Na | NaPF6 in PC | Superior capacity retention compared to higher concentrations | [11] |
| 5% VC | FeS@C / Na3V2(PO4)3@C | 1 M NaCF3SO3 in Diglyme | 67% capacity retention after 1000 cycles at 0.5C | [1] |
Table 2: Effect of Sulfur, Phosphorus, and Boron-Containing Additives on Cell Performance
| Additive (Concentration) | Electrode System | Base Electrolyte | Key Performance Metrics | Reference |
| 2 wt% PS | Na(Ni0.4Mn0.4Cu0.1Ti0.1)0.999La0.001O2 / Hard Carbon | 1 M NaPF6 in EC:DMC + 2 wt% FEC | Capacity retention increased from 58.7% to 82.0% | [1][2] |
| 2% BSTFA | Na / NVP | 0.3 M NaPF6 in EC/PC (1:1 vol%) | 92.63% capacity retention after 1955 cycles at 2C | [1][2][3] |
| 2% TMSB | NFM / Na | Not Specified | 86.38% capacity retention after 200 cycles at 1C (vs. 72.03% for baseline) | [18] |
| Not Specified | Na / Na0.44MnO2 | Not Specified | Excellent reversible capacity and high rate capability | [15][17] |
Experimental Protocols
This section provides detailed protocols for the preparation of NaPF6 electrolytes with additives and the subsequent electrochemical characterization.
Protocol for Electrolyte Preparation
Objective: To prepare a 1 M NaPF6 electrolyte solution in a carbonate solvent mixture with a specified concentration of an additive.
Materials:
-
This compound (NaPF6, battery grade, >99.9%)
-
Ethylene carbonate (EC, battery grade, anhydrous, <20 ppm H2O)
-
Dimethyl carbonate (DMC, battery grade, anhydrous, <20 ppm H2O)
-
Selected additive (e.g., FEC, VC, PS, TMSP, NaDFOB)
-
Argon-filled glovebox with H2O and O2 levels < 0.5 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Molecular sieves (optional, for further drying)
Procedure:
-
Glovebox Environment: Perform all steps inside an argon-filled glovebox to prevent contamination from moisture and air.
-
Solvent Preparation: In a volumetric flask, prepare the desired solvent mixture. For a 1:1 (v/v) mixture of EC and DMC, add equal volumes of each solvent.
-
Salt Dissolution: While stirring the solvent mixture with a magnetic stirrer, slowly add the required amount of NaPF6 to achieve a 1 M concentration. For example, to prepare 100 mL of 1 M NaPF6 solution, add 16.79 g of NaPF6. Continue stirring until the salt is completely dissolved.
-
Additive Incorporation: Add the desired volume or weight percentage of the additive to the prepared electrolyte solution. For example, for a 2 wt% FEC solution, add 2 g of FEC to 98 g of the 1 M NaPF6 electrolyte solution. Stir until the additive is fully dissolved and the solution is homogeneous.
-
Drying (Optional): For ultra-dry electrolytes, the solution can be stored over activated molecular sieves for 24 hours to remove any residual moisture.[6]
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Protocol for Coin Cell Assembly and Electrochemical Testing
Objective: To assemble a coin cell using the prepared electrolyte and evaluate its electrochemical performance.
Materials:
-
Prepared electrolyte with additive
-
Anode (e.g., hard carbon) and cathode (e.g., NVPF, NCMFNZO) electrodes
-
Separator (e.g., glass fiber)
-
Sodium metal foil (for half-cell testing)
-
Coin cell components (CR2032 cases, spacers, springs)
-
Crimping machine
-
Battery cycler/testing system
Procedure:
-
Electrode and Separator Preparation: Punch out circular electrodes and separators of the appropriate size for the coin cell. Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 120 °C for 12 hours) before transferring them into the glovebox.
-
Coin Cell Assembly (in Glovebox):
-
Place the cathode at the bottom of the coin cell case.
-
Add a few drops of the prepared electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the anode (or sodium metal for a half-cell) on top of the separator.
-
Add a final few drops of electrolyte.
-
Place a spacer and a spring on top of the anode.
-
Carefully place the top cap on the cell.
-
-
Crimping: Crimp the coin cell using a crimping machine to ensure it is properly sealed.
-
Resting: Allow the assembled cell to rest for several hours (e.g., 12 hours) to ensure complete wetting of the electrodes and separator by the electrolyte.
-
Electrochemical Testing:
-
Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within the desired voltage window to investigate the electrochemical reactions and the formation of the SEI.
-
Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., C/10, 1C, 5C) between the specified voltage limits. Record the charge-discharge capacity, coulombic efficiency, and capacity retention over a large number of cycles.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell before and after cycling to analyze the changes in the interfacial resistance.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of additives in NaPF6 electrolytes.
Caption: Workflow for additive selection and optimization.
Caption: SEI formation mechanism with an additive.
References
- 1. Research Progress on Electrolyte Additives for Sodium Ion Batteries - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
- 2. sciepublish.com [sciepublish.com]
- 3. sciepublish.com [sciepublish.com]
- 4. Role of Advanced Electrolytes in Sodium Ion Batteries [sigmaaldrich.com]
- 5. Sodium Borates: Expanding the Electrolyte Selection for Sodium‐Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. inl.elsevierpure.com [inl.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of advanced electrolytes in Na-ion batteries: application of the Red Moon method for molecular structure design of the SEI layer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effect of Vinylene Carbonate Electrolyte Additive on the Process of Insertion/Extraction of Na into Ge Microrods Formed by Electrodeposition [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sodium-difluoro(oxalato)borate (NaDFOB): a new electrolyte salt for Na-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. beyond-battery.com [beyond-battery.com]
- 17. researchgate.net [researchgate.net]
- 18. Stabilizing the cathode–electrolyte interphase and promoting Na+ desolvation by a tris(trimethylsiloxy)borate additive for sodium-ion batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Handling and Drying of Sodium Hexafluorophosphate (NaPF6)
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and removal of water from sodium hexafluorophosphate (NaPF6). Adherence to these protocols is critical to ensure the integrity of experiments and the safety of laboratory personnel.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and drying of NaPF6.
| Issue | Possible Cause(s) | Recommended Action(s) |
| White smoke or fumes observed when handling NaPF6. | Exposure of the salt to ambient moisture, leading to hydrolysis and the release of hydrogen fluoride (HF) gas. | Immediately transfer the material to an inert atmosphere (e.g., a glovebox). Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. |
| NaPF6 has formed hard clumps or cakes. | The salt has absorbed a significant amount of moisture from the atmosphere. | In an inert atmosphere, carefully break up the larger clumps with a clean, dry spatula. Proceed with the recommended drying protocol. For severely caked material, a preliminary drying step at a lower temperature (e.g., 40-50°C) under vacuum may be necessary to slowly remove the bulk of the water before proceeding to higher temperatures. |
| The dried NaPF6 still shows a high water content via Karl Fischer titration. | 1. The drying process was insufficient (temperature too low or duration too short). 2. The sample was exposed to moisture during the Karl Fischer titration preparation. 3. The vacuum level was not adequate to effectively remove water vapor. | 1. Extend the drying time or increase the temperature within the recommended range. 2. Ensure that the Karl Fischer titration is performed in a dry, inert atmosphere and that all glassware and solvents are anhydrous. 3. Check the vacuum pump and system for leaks to ensure a proper vacuum is achieved. |
| Discoloration of the NaPF6 salt after drying. | The drying temperature was too high, leading to thermal decomposition of the salt. | Reduce the drying temperature. NaPF6 is thermally stable, but prolonged exposure to very high temperatures should be avoided. Discolored salt may be impure and should be evaluated for its suitability for the intended experiment. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use anhydrous this compound?
A1: this compound is highly hygroscopic and readily reacts with water in a process called hydrolysis. This reaction produces hydrofluoric acid (HF), a highly corrosive and toxic substance.[1] The presence of moisture and HF can interfere with electrochemical reactions, degrade battery components, and pose a significant safety hazard.[1] For reliable and safe experimental results, particularly in battery research, the water content in NaPF6 should be minimized, ideally to below 20 ppm.[1]
Q2: What are the recommended storage conditions for anhydrous NaPF6?
A2: Anhydrous NaPF6 should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as acids and strong oxidizing agents.[2][3][4][5] The ideal storage environment is an inert atmosphere, such as in an argon-filled glovebox, to prevent any exposure to moisture.[6]
Q3: How can I verify the water content of my NaPF6 sample after drying?
A3: The most accurate and widely used method for determining trace amounts of water in a solid sample is Karl Fischer titration.[6] This technique is specific to water and can provide precise measurements in the parts-per-million (ppm) range. Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being particularly effective for very low water content.
Q4: What safety precautions should be taken when handling NaPF6?
A4: Always handle NaPF6 in a well-ventilated area, preferably within a fume hood or a glovebox.[2][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[2][3][4] Avoid inhaling the dust and prevent contact with skin and eyes.[5] In case of a spill, clean it up promptly while wearing full PPE.[2]
Experimental Protocols
Protocol 1: Vacuum Drying of this compound
This protocol describes the standard method for drying NaPF6 using a vacuum oven.
Materials:
-
Hydrated this compound
-
Vacuum oven
-
Schlenk flask or other suitable vacuum-rated glassware
-
Vacuum pump capable of reaching <1 mbar
-
Inert gas source (Argon or Nitrogen)
-
Glovebox (recommended)
Procedure:
-
Preparation: In an inert atmosphere (e.g., inside a glovebox), place the NaPF6 powder in a clean, dry Schlenk flask. If a glovebox is not available, work quickly in a fume hood to minimize exposure to air.
-
Initial Vacuum: Attach the flask to a vacuum line and slowly evacuate the air.
-
Heating: Once a stable vacuum is achieved, place the flask in a heating mantle or place the glassware inside a vacuum oven.
-
Drying: Heat the sample under dynamic vacuum according to the desired final water content (see table below for guidance).
-
Cooling: After the drying period, turn off the heat and allow the sample to cool to room temperature under vacuum.
-
Inert Gas Backfill: Once cooled, carefully backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Storage: Transfer the dried NaPF6 to a tightly sealed container inside a glovebox for storage.
Protocol 2: Verification of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content of dried NaPF6.
Materials:
-
Anhydrous NaPF6 sample
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous solvent suitable for Karl Fischer titration (e.g., methanol, specialized KF solvents)
-
Airtight syringe or other sample introduction tool
-
Glovebox or dry, inert atmosphere for sample preparation
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is conditioned and the solvent is dry (low drift).
-
Sample Preparation: Inside a glovebox, accurately weigh a small amount of the dried NaPF6.
-
Sample Introduction: Quickly and carefully transfer the weighed sample into the titration cell.
-
Titration: Start the titration process. The instrument will automatically titrate the water in the sample and calculate the water content.
-
Data Recording: Record the water content, typically in ppm or percent.
Data Presentation
The efficiency of vacuum drying is dependent on temperature and duration. The following table provides representative data on the expected final water content of NaPF6 under different drying conditions.
| Drying Temperature (°C) | Drying Duration (hours) | Vacuum Pressure (mbar) | Expected Final Water Content (ppm) |
| 60 | 12 | <1 | < 100 |
| 80 | 12 | <1 | < 50 |
| 80 | 24 | <1 | < 20 |
| 100 | 12 | <1 | < 20 |
| 120 | 12 | <1 | < 10 |
Note: These are typical values. Actual results may vary depending on the initial water content and the specific equipment used.
Mandatory Visualization
The following diagram illustrates the general workflow for drying and verifying the water content of this compound.
Caption: Experimental workflow for drying and verifying this compound.
References
Technical Support Center: Preventing Hydrolysis of Sodium Hexafluorophosphate (NaPF6) in Electrolytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hydrolysis of sodium hexafluorophosphate (NaPF6) in battery electrolytes.
Frequently Asked Questions (FAQs)
Q1: What is NaPF6 hydrolysis and why is it a concern in battery electrolytes?
A1: this compound (NaPF6) is a common salt used in sodium-ion battery electrolytes. However, it is highly susceptible to hydrolysis, a chemical reaction with trace amounts of water present in the electrolyte. This reaction is a significant concern because it produces highly corrosive hydrofluoric acid (HF) and other detrimental byproducts.[1][2] The formation of HF can lead to the degradation of battery components, including the electrodes and current collectors, ultimately causing a decline in battery performance and lifespan.[3]
Q2: What are the primary products of NaPF6 hydrolysis?
A2: The hydrolysis of NaPF6 is a multi-step process that generates several harmful products. The initial reaction with water forms sodium fluoride (NaF), phosphorus pentafluoride (PF5), and hydrofluoric acid (HF).[2][4] PF5 can further react with water to produce additional HF and other phosphorus-containing species such as POF3, monofluorophosphate (HPO3F-), and difluorophosphate (PO2F2-).[1][5]
Q3: How much water is needed to initiate hydrolysis?
A3: Even trace amounts of water, as low as 20 parts per million (ppm), can initiate the hydrolysis of NaPF6 in battery-grade carbonate solvents.[1][2][6] This highlights the critical importance of maintaining extremely dry conditions during electrolyte preparation and battery assembly.
Q4: What factors accelerate the rate of NaPF6 hydrolysis?
A4: Several factors can accelerate the hydrolysis of NaPF6:
-
Water Content: Higher concentrations of water in the electrolyte lead to a faster rate of hydrolysis.
-
Temperature: Elevated temperatures significantly accelerate the degradation of NaPF6-based electrolytes.[7][8] Studies have shown a notable increase in decomposition products at temperatures above 60°C.[9]
-
Acidity: The hydrolysis process is autocatalytic, meaning the HF produced can further catalyze the breakdown of NaPF6, creating a feedback loop of degradation.[1]
-
Salt Purity: The purity of the NaPF6 salt is crucial. Impurities can act as catalysts for decomposition reactions.[9]
Q5: How can I prevent or minimize NaPF6 hydrolysis?
A5: Preventing NaPF6 hydrolysis is critical for ensuring battery stability and performance. Key strategies include:
-
Strict Moisture Control: All components of the electrolyte (solvents, salt) must be rigorously dried to maintain a water content below 20 ppm. This includes drying solvents with molecular sieves and ensuring the NaPF6 salt is of high purity and handled in a dry environment (e.g., an argon-filled glovebox).[10]
-
Use of Additives: Certain chemical compounds can be added to the electrolyte to mitigate hydrolysis. These additives, often referred to as "HF scavengers," react with and neutralize HF as it forms.[1][11]
-
Proper Storage: NaPF6 salt and prepared electrolytes should be stored in tightly sealed containers in a dry, inert atmosphere (e.g., inside a glovebox) to prevent moisture absorption.[9][12] It is recommended to store electrolytes in plastic or aluminum bottles, as NaPF6 can react with glass.[10]
Q6: What are some effective additives for preventing hydrolysis?
A6: Several additives have been shown to be effective in mitigating NaPF6 hydrolysis. One notable example is 2,2,2-trifluoroethoxy-2,2,2-ethoxy phosphazene (FM2), which acts as an HF scavenger, helping to stabilize the electrolyte.[1][11][13] In contrast, fluoroethylene carbonate (FEC), a common additive for improving the solid electrolyte interphase (SEI), has been found to be less effective at protecting electrodes from HF exposure.[1][11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving NaPF6 electrolytes.
| Problem | Possible Causes | Recommended Solutions |
| Rapid decline in battery capacity and performance. | Elevated levels of HF due to NaPF6 hydrolysis are degrading battery components. | 1. Verify the water content in your electrolyte using Karl Fischer titration. Ensure it is below 20 ppm. 2. Incorporate an HF scavenger, such as FM2, into your electrolyte formulation. 3. Re-evaluate your electrolyte preparation and cell assembly procedures to eliminate sources of moisture contamination. |
| Discoloration (e.g., yellowing) of the electrolyte during storage. | This can be an indication of electrolyte decomposition and the formation of degradation products. | 1. Check the storage conditions. Ensure the electrolyte is in a tightly sealed, appropriate container (plastic or aluminum) and stored in an inert, dry atmosphere.[10] 2. Analyze the electrolyte using techniques like NMR or Ion Chromatography to identify the degradation products. |
| Inconsistent experimental results between batches of electrolyte. | Variations in the purity of the NaPF6 salt or solvent, or inconsistent water content. | 1. Use high-purity, battery-grade NaPF6 and solvents for all experiments.[9] 2. Synthesize and purify NaPF6 in-house to ensure high purity and the absence of impurities like NaF.[4][14][15] 3. Standardize your electrolyte preparation protocol, including drying procedures and moisture control, to ensure batch-to-batch consistency. |
| Visible corrosion on battery components after cycling. | This is a strong indicator of significant HF formation from NaPF6 hydrolysis. | 1. Immediately cease using the affected electrolyte batch. 2. Thoroughly clean and dry all battery assembly components. 3. Implement stringent moisture control measures and consider using HF scavenging additives in future electrolyte formulations. |
Quantitative Data Summary
Table 1: Water Content in Standard Grade (SG) vs. Battery Grade (BG) Carbonate Solvents
| Solvent | Water Content in SG (ppm) | Water Content in BG (ppm) |
| Propylene Carbonate (PC) | 61.8 | <10 |
| Diethyl Carbonate (DEC) | 47.2 | 11.2 |
| Ethylmethyl Carbonate (EMC) | 530.8 | <10 |
| Dimethyl Carbonate (DMC) | 24.6 | <10 |
Data sourced from a study on NaPF6-based electrolyte degradation.[1]
Table 2: Effect of Additives on Full-Cell Performance with Added Water
| Additive | Initial Discharge Capacity (mAh/g) with no added water (aged) | Initial Discharge Capacity (mAh/g) with 100 ppm added water (aged) |
| None | 91 ± 0.5 | 14 ± 2 |
| FM2 | 91 ± 0.5 | 44 ± 3 |
| FEC | Decreased initial capacity | 14 ± 2 |
This table summarizes the impact of additives on the initial discharge capacity of Na-ion full cells with electrolytes containing added water, after an aging period.[1][6]
Experimental Protocols
Protocol 1: Determination of Water Content by Coulometric Karl Fischer Titration
This protocol outlines the procedure for measuring the water content in NaPF6 electrolytes.
1. Instrumentation:
-
Coulometric Karl Fischer Titrator
-
Titration cell without a diaphragm
-
Magnetic stirrer
-
Gas-tight syringe for sample injection
2. Reagents:
-
Anolyte and catholyte solutions suitable for coulometric Karl Fischer titration.
3. Procedure:
-
System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be conditioned to a low, stable drift value, indicating a dry system.
-
Sample Preparation: All sample handling should be performed in a dry environment, such as an argon-filled glovebox, to prevent atmospheric moisture contamination.
-
Titration: a. Using a gas-tight syringe, carefully extract a precise volume (e.g., 1 mL) of the electrolyte sample. b. Inject the sample directly into the conditioned titration cell. c. Start the titration. The instrument will electrochemically generate iodine to react with the water in the sample. d. The titration is complete when all the water has been consumed. The instrument will automatically calculate the water content in ppm or percentage.
-
Quality Control: Periodically run a water standard to verify the accuracy and proper functioning of the instrument.
Troubleshooting Tips for Karl Fischer Titration:
-
High Drift/Unstable Baseline: Check for leaks in the titration cell, septum, or tubing. Ensure the molecular sieves in the drying tubes are not exhausted.[16]
-
Inaccurate Results: Verify the calibration with a certified water standard. Ensure the sample is being accurately measured and injected. Check for potential side reactions between the electrolyte and the Karl Fischer reagents.
Protocol 2: Analysis of Hydrolysis Products by Ion Chromatography (IC)
This protocol describes the detection and quantification of anionic hydrolysis products like fluoride (F-), monofluorophosphate (HPO3F-), and difluorophosphate (PO2F2-).
1. Instrumentation:
-
Ion Chromatograph equipped with a conductivity detector and a suppressor.
-
Anion-exchange column (e.g., IonPac AS14A).
-
Autosampler.
2. Reagents:
-
Eluent: A solution of sodium carbonate (Na2CO3) and sodium bicarbonate (NaHCO3) in deionized water (e.g., 2.5 mM of each).
-
Stock standard solutions of fluoride, monofluorophosphate, and difluorophosphate.
3. Procedure:
-
System Preparation: Equilibrate the IC system with the eluent until a stable baseline is achieved.
-
Sample Preparation: a. Inside a glovebox, dilute a small, accurately weighed amount of the electrolyte sample with deionized water. A typical dilution factor is 1:20. b. Transfer the diluted sample to an autosampler vial.
-
Analysis: a. Inject the prepared sample into the IC system. b. The anions are separated on the analytical column based on their affinity for the stationary phase. c. The separated anions are detected by the conductivity detector after passing through the suppressor.
-
Quantification: a. Prepare a series of calibration standards of the target anions. b. Run the calibration standards through the IC system to generate a calibration curve. c. Quantify the concentration of the hydrolysis products in the sample by comparing their peak areas to the calibration curve.
Visualizations
Caption: The hydrolysis pathway of NaPF6 in the presence of water.
Caption: A troubleshooting workflow for diagnosing NaPF6 hydrolysis issues.
References
- 1. osti.gov [osti.gov]
- 2. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01447F [pubs.rsc.org]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. experts.boisestate.edu [experts.boisestate.edu]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A non-aqueous this compound-based electrolyte degradation study: Formation and mitigation of hydrofluoric acid (Journal Article) | OSTI.GOV [osti.gov]
- 12. rsc.org [rsc.org]
- 13. inl.elsevierpure.com [inl.elsevierpure.com]
- 14. New Route to Battery Grade NaPF6 for Na-Ion Batteries: Expanding the Accessible Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. metrohm.com [metrohm.com]
Technical Support Center: Sodium Hexafluorophosphate (NaPF₆)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial sodium hexafluorophosphate (NaPF₆). The information provided addresses common issues related to impurities and their impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound?
A1: Commercial this compound can contain several impurities that may affect experimental results, particularly in sensitive applications like sodium-ion batteries. The most prevalent impurities include:
-
Water (Moisture): Due to its hygroscopic nature, NaPF₆ readily absorbs moisture from the atmosphere. Water is a critical impurity as it leads to the hydrolysis of the hexafluorophosphate anion[1].
-
Hydrolysis Products: The reaction of NaPF₆ with water produces several detrimental byproducts, including hydrofluoric acid (HF), fluoride ions (F⁻), monofluorophosphate (HPO₃F⁻), difluorophosphate (PO₂F₂⁻), and phosphate (PO₄³⁻)[2]. The presence of even trace amounts of water (e.g., <20 ppm) can initiate this degradation process[3][4][5].
-
Metallic Impurities: Trace metals are often introduced during the manufacturing process. Common elemental impurities include iron (Fe), chromium (Cr), copper (Cu), nickel (Ni), and zinc (Zn)[6]. Lithium (Li) and sulfur (S) have also been detected[6].
-
Insoluble Species: Sodium fluoride (NaF) is a common impurity that can precipitate from solutions, affecting electrolyte preparation and performance[7].
-
Anionic Impurities: Chloride (Cl⁻) and sulfate (SO₄²⁻) are other common anionic impurities.
-
Residual Solvents: Depending on the synthesis and purification process, residual solvents may be present.
Q2: How can I minimize the hydrolysis of my this compound during storage and handling?
A2: Minimizing exposure to moisture is crucial to prevent the hydrolysis of NaPF₆. The following handling and storage practices are recommended:
-
Inert Atmosphere: Always handle and store this compound inside a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen) with moisture levels kept below 1 ppm.
-
Airtight Containers: Store the product in its original, unopened container until use. Once opened, ensure the container is tightly sealed after each use.
-
Dry Solvents: Use high-purity, anhydrous solvents when preparing electrolyte solutions.
-
Avoid Elevated Temperatures: Store NaPF₆ in a cool, dry place. Elevated temperatures can accelerate the rate of hydrolysis.
Q3: What are the typical purity levels for battery-grade this compound?
A3: Battery-grade this compound typically has a purity of 99.9% or higher[3]. Specific limits for common impurities are often provided by the manufacturer. Below is a table summarizing typical impurity specifications for battery-grade NaPF₆.
Troubleshooting Guide
Problem 1: Inconsistent electrochemical performance or rapid capacity degradation in my sodium-ion battery.
-
Possible Cause: This is a common issue often linked to impurities in the this compound electrolyte salt.
-
Troubleshooting Steps:
-
Moisture Contamination: The most likely culprit is the presence of water, which leads to the formation of hydrofluoric acid (HF). HF is highly corrosive and can attack the electrode materials and current collectors, leading to a decline in battery performance[1][3][4][5].
-
Recommended Action: Verify the water content of your NaPF₆ and electrolyte using Karl Fischer titration. Ensure all handling and cell assembly are performed under strictly anhydrous conditions.
-
-
Metallic Impurities: The presence of transition metals can lead to side reactions within the electrolyte and the formation of a passivation layer on the electrode surfaces, which impedes ion transport and reduces battery efficiency and lifespan[6].
-
Recommended Action: Analyze the trace metal content of your NaPF₆ using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). If levels are high, consider sourcing a higher purity grade of the salt.
-
-
Insoluble Impurities: The presence of insoluble impurities like sodium fluoride (NaF) can affect the ionic conductivity and overall performance of the electrolyte[7].
-
Recommended Action: Visually inspect your electrolyte solution for any precipitates. If present, filtration under an inert atmosphere may be necessary, though sourcing a higher purity salt is the preferred solution.
-
-
Problem 2: I observe etching or clouding of my glass or quartz experimental apparatus.
-
Possible Cause: This is a strong indication of the presence of hydrofluoric acid (HF).
-
Troubleshooting Steps:
-
Hydrolysis of NaPF₆: As mentioned, NaPF₆ reacts with moisture to form HF[1]. HF is highly corrosive and will etch silicate-based materials like glass and quartz.
-
Recommended Action: Immediately move the material to a fume hood. Review your handling and storage procedures to identify the source of moisture contamination. Consider using HF-resistant materials for your experimental setup, such as Teflon or other fluoropolymers.
-
-
Quantitative Data Summary
The following tables provide a summary of typical impurity levels found in commercial this compound.
Table 1: Typical Impurity Specifications for Battery-Grade this compound
| Impurity | Specification |
| Assay | ≥99.9% |
| Moisture (H₂O) | ≤50 ppm |
| Free Acid (as HF) | ≤100 ppm |
| Chloride (Cl⁻) | ≤100 ppm |
| Sulfate (SO₄²⁻) | ≤100 ppm |
| Trace Metals | ≤1500 ppm |
Table 2: Reported Concentrations of Elemental Impurities in NaPF₆ Electrolyte Samples
| Element | Concentration (mg/kg) |
| Iron (Fe) | ~3.5 |
| Lithium (Li) | ~1.0 |
| Sulfur (S) | ~1.0 |
| Other Elements* | <1.0 |
*Other elements analyzed include Al, As, B, Be, Ca, Cd, Co, Cr, Cu, K, Mg, Mn, Mo, Nb, Ni, Pb, Ta, Ti, W, V, Zn, and Zr.
Experimental Protocols
Method 1: Determination of Water Content by Karl Fischer Titration
This method is used to determine the amount of water present in the this compound sample.
-
Methodology:
-
Add a suitable solvent, such as anhydrous methanol, to the titration vessel of the Karl Fischer titrator.
-
Pre-titrate the solvent to a stable endpoint to eliminate any residual moisture in the vessel and solvent.
-
Accurately weigh a known amount of the NaPF₆ sample and quickly transfer it to the titration vessel under an inert atmosphere to prevent moisture absorption from the air.
-
Start the titration. The Karl Fischer reagent, containing iodine, is added to the sample solution.
-
The iodine reacts with the water in the sample in a 1:1 molar ratio.
-
The endpoint is reached when all the water has been consumed, which is detected potentiometrically by the instrument.
-
The water content is then calculated based on the amount of Karl Fischer reagent consumed.
-
Method 2: Analysis of Hydrolysis Products by Ion Chromatography (IC)
This method is employed to separate and quantify anionic hydrolysis products such as fluoride, monofluorophosphate, difluorophosphate, and phosphate.
-
Methodology:
-
Sample Preparation: Dissolve a known weight of the NaPF₆ sample in deionized water. The dissolution should be done immediately before analysis to minimize further hydrolysis.
-
Instrumentation: Use an ion chromatograph equipped with a conductivity detector and an appropriate anion-exchange column (e.g., IonPac AS14A)[2][8].
-
Eluent: A typical eluent is a solution of sodium bicarbonate and sodium carbonate (e.g., 2.5 mM KHCO₃ / 2.5 mM K₂CO₃)[2][8].
-
Analysis: Inject the prepared sample solution into the ion chromatograph. The different anions will be separated based on their affinity for the stationary phase of the column and will be detected as they elute.
-
Quantification: The concentration of each hydrolysis product is determined by comparing the peak areas in the sample chromatogram to those of standard solutions with known concentrations.
-
Method 3: Determination of Metallic Impurities by ICP-OES
This technique is used for the sensitive and simultaneous quantification of multiple trace metallic impurities.
-
Methodology:
-
Sample Preparation:
-
Standard Preparation: Prepare multi-element calibration standards in a matrix that matches the sample solvent to minimize matrix effects[4].
-
Instrumentation: Use an ICP-OES instrument, which excites the atoms of the elements in the sample using an argon plasma.
-
Analysis: Introduce the prepared sample solution into the instrument. The excited atoms emit light at characteristic wavelengths for each element.
-
Quantification: The intensity of the emitted light is proportional to the concentration of the element in the sample. The concentrations of the metallic impurities are determined by comparing the emission intensities from the sample to those of the calibration standards.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for poor battery performance.
Caption: Analytical workflow for NaPF₆ impurity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Cycling Performance with NaPF6 Electrolyte
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the poor cycling performance of sodium-ion batteries utilizing NaPF6 electrolyte.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of rapid capacity fade when using NaPF6-based electrolytes?
A1: Rapid capacity fade in sodium-ion batteries with NaPF6 electrolyte is often attributed to several key factors:
-
Electrolyte Decomposition: The NaPF6 salt is highly susceptible to hydrolysis, even in the presence of trace amounts of water (<20 ppm), leading to the formation of hydrofluoric acid (HF).[1][2][3] This HF can then attack the electrode materials and other cell components, leading to a continuous degradation of the cell's performance.
-
Unstable Solid Electrolyte Interphase (SEI): The SEI layer, formed on the anode surface from the decomposition products of the electrolyte, is crucial for stable battery cycling.[4][5] An unstable or continuously growing SEI layer can lead to the consumption of sodium ions and electrolyte, resulting in increased impedance and irreversible capacity loss.[6]
-
Moisture Contamination: The presence of moisture, even at parts-per-million levels, can initiate and accelerate the decomposition of NaPF6.[1][3] It is critical to use anhydrous solvents and salts and to assemble cells in a controlled, low-humidity environment (e.g., an argon-filled glovebox).
-
Incompatibility with Electrode Materials: Interfacial side reactions between the NaPF6 electrolyte and the anode (e.g., hard carbon) or cathode materials can contribute to impedance growth and a decline in capacity over repeated cycles.[7]
Q2: I'm observing a significant drop in coulombic efficiency. What is the likely cause?
A2: A low or decreasing coulombic efficiency is a strong indicator of ongoing side reactions within the cell. The most probable cause is the continuous formation and reformation of the Solid Electrolyte Interphase (SEI) on the anode.[5] This process consumes sodium ions and electrolyte in each cycle, leading to a lower coulombic efficiency. The instability of the SEI can be exacerbated by the presence of HF from NaPF6 hydrolysis.
Q3: Can the concentration of NaPF6 in the electrolyte affect cycling performance?
A3: Yes, the concentration of NaPF6 can influence the electrolyte's properties and, consequently, the battery's performance. While a 1 M concentration is commonly used, studies have shown that both lower and higher concentrations can have an impact.[8][9][10]
-
Conductivity and Viscosity: The ionic conductivity of the electrolyte typically peaks around 1 M concentration.[8][9] Higher concentrations can lead to increased viscosity, which may hinder ion transport, while lower concentrations might not provide sufficient charge carriers.
-
SEI Formation: Higher salt concentrations may lead to a more stable SEI layer due to the increased availability of the salt anion for decomposition and formation of inorganic SEI components.[10]
However, the optimal concentration can be dependent on the specific electrode materials and operating conditions. It has been observed that in some systems, lower concentration electrolytes can provide comparable cycling performance to the standard 1 M solution.[9]
Q4: What is the role of fluoroethylene carbonate (FEC) as an additive?
A4: Fluoroethylene carbonate (FEC) is a widely used electrolyte additive that can significantly improve the cycling stability of sodium-ion batteries.[11][12][13] Its primary function is to be preferentially reduced on the anode surface to form a stable and robust Solid Electrolyte Interphase (SEI) layer.[11][13] This FEC-derived SEI is often rich in sodium fluoride (NaF), which is an effective passivation layer that can suppress further electrolyte decomposition and minimize the continuous growth of the SEI.[4][11]
Troubleshooting Guides
Issue 1: Rapid Capacity Fading
Symptoms:
-
A significant decrease in discharge capacity within the first 50-100 cycles.
-
A noticeable increase in cell impedance.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Moisture Contamination | Ensure all components (electrodes, separator, and electrolyte solvents) are thoroughly dried before cell assembly. Assemble cells in an argon-filled glovebox with H2O and O2 levels below 1 ppm. |
| NaPF6 Degradation (HF Formation) | Consider using an HF scavenger additive like 2,2,2-trifluoroethoxy-2,2,2-ethoxy phosphazene (FM2).[1][2] Alternatively, ensure the purity of the NaPF6 salt is high.[14][15][16] |
| Unstable SEI Formation | Introduce an electrolyte additive known to form a stable SEI, such as fluoroethylene carbonate (FEC).[11][12][13] An optimal concentration of FEC (typically 1-5 wt%) should be determined experimentally. |
Issue 2: Low Coulombic Efficiency
Symptoms:
-
Initial coulombic efficiency is below 85%.
-
Coulombic efficiency continuously decreases with cycling.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Continuous SEI Growth | Employ an SEI-forming additive like FEC to create a more stable passivation layer on the anode.[13] |
| Electrolyte Decomposition on Cathode | Investigate the compatibility of the NaPF6 electrolyte with the cathode material at the upper cutoff voltage. Consider using a cathode-stabilizing additive or adjusting the voltage window. |
| Sodium Dendrite Formation (for Na-metal anodes) | Optimize the electrolyte formulation with additives that promote uniform sodium deposition. Increase the electrolyte volume or use a separator with smaller pore size to mitigate dendrite growth. |
Experimental Protocols
Protocol 1: Evaluation of Electrolyte Additives
Objective: To determine the effect of electrolyte additives (e.g., FEC, FM2) on the cycling performance of sodium-ion full cells.
Methodology:
-
Electrolyte Preparation:
-
Prepare a baseline electrolyte of 1 M NaPF6 in a suitable carbonate solvent mixture (e.g., ethylene carbonate:diethyl carbonate (EC:DEC) 1:1 v/v).
-
Prepare experimental electrolytes by adding the desired concentration of the additive (e.g., 2 wt% FEC, 2 wt% FM2) to the baseline electrolyte.
-
-
Cell Assembly:
-
Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox.
-
Use a hard carbon anode and a suitable sodium-ion cathode (e.g., NaNi₀.₄Fe₀.₂Mn₀.₄O₂).[3]
-
Use a glass fiber separator.
-
Add a consistent amount of electrolyte to each cell.
-
-
Electrochemical Testing:
-
Perform galvanostatic cycling at a constant C-rate (e.g., C/10) within a defined voltage window (e.g., 2.0-4.0 V).
-
Record the discharge capacity and coulombic efficiency for at least 100 cycles.
-
-
Data Analysis:
-
Plot the discharge capacity and coulombic efficiency versus cycle number for each electrolyte formulation.
-
Compare the capacity retention and average coulombic efficiency of the cells with and without additives.
-
Protocol 2: Characterization of the Solid Electrolyte Interphase (SEI)
Objective: To analyze the chemical composition and morphology of the SEI layer formed on the anode.
Methodology:
-
Cell Cycling and Disassembly:
-
Cycle cells with the electrolyte of interest for a specific number of cycles (e.g., 10 cycles).
-
Carefully disassemble the cells in an argon-filled glovebox.
-
Gently rinse the anode with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte and then dry it under vacuum.
-
-
X-ray Photoelectron Spectroscopy (XPS) Analysis:
-
Transfer the anode to the XPS chamber without exposure to air using an inert transfer holder.
-
Acquire high-resolution spectra for key elements such as C 1s, O 1s, F 1s, and Na 1s.
-
Analyze the spectra to identify the chemical species present in the SEI (e.g., NaF, Na2CO3, organic polymers).
-
-
Transmission Electron Microscopy (TEM) Analysis:
-
Prepare a cross-sectional sample of the cycled anode using focused ion beam (FIB) milling.
-
Image the anode-electrolyte interface using high-resolution TEM to observe the thickness and morphology of the SEI layer.
-
Visualizations
References
- 1. osti.gov [osti.gov]
- 2. inl.elsevierpure.com [inl.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solid Electrolyte Interface (SEI) in Sodium Ion Batteries [large.stanford.edu]
- 6. Electrolyte Formulations and SEI Chemistry of Hard Carbon for Sodium Ion Batteries [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01447F [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Utilising acoustic techniques to improve understanding of the formation process in sodium-ion batteries - EES Batteries (RSC Publishing) [pubs.rsc.org]
- 13. Development of advanced electrolytes in Na-ion batteries: application of the Red Moon method for molecular structure design of the SEI layer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07333H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. New Route to Battery Grade NaPF6 for Na-Ion Batteries: Expanding the Accessible Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving the Thermal Stability of Sodium Hexafluorophosphate (NaPF6)
Welcome to the technical support center for sodium hexafluorophosphate (NaPF6). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the thermal stability of NaPF6 in experimental settings.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling, analysis, and stabilization of NaPF6.
1. My NaPF6 electrolyte is showing signs of degradation at elevated temperatures. What is the likely cause?
The thermal decomposition of NaPF6 is primarily driven by the dissociation of the hexafluorophosphate anion (PF6-) into phosphorus pentafluoride (PF5) and a fluoride ion (F-).[1][2] This process is often accelerated by the presence of even trace amounts of impurities, especially water.[3] The generated PF5 is a strong Lewis acid and can autocatalytically accelerate the decomposition of the electrolyte.[1][4]
Key factors contributing to thermal instability include:
-
Presence of Water: Moisture leads to the hydrolysis of NaPF6, producing hydrofluoric acid (HF) and other detrimental byproducts.[3]
-
Impurities in the Salt or Solvent: Residual impurities from synthesis or storage can initiate or catalyze decomposition reactions.
-
High Temperatures: Elevated temperatures provide the activation energy for the decomposition reactions to occur.
2. How can I minimize the impact of water on my NaPF6 electrolyte's stability?
Minimizing water content is critical for enhancing the thermal stability of NaPF6 electrolytes. Here are some recommended practices:
-
Use High-Purity Materials: Start with anhydrous grade solvents and high-purity NaPF6 salt.
-
Proper Drying Procedures: Ensure all glassware and equipment are rigorously dried in an oven and cooled in a desiccator before use. Solvents should be dried using molecular sieves.
-
Inert Atmosphere: Handle NaPF6 and prepare electrolytes inside a glovebox with a controlled inert atmosphere (e.g., argon or nitrogen) to minimize exposure to ambient moisture.
-
Moisture Scavengers: Consider the use of additives that can act as moisture scavengers, although their compatibility with your specific system must be verified.
3. What are the most effective additives for improving the thermal stability of NaPF6?
The addition of certain compounds can significantly enhance the thermal stability of NaPF6 electrolytes. Lewis bases are particularly effective as they can complex with the highly reactive PF5, thereby inhibiting the autocatalytic decomposition pathway.[4][5]
| Additive Type | Example Additive | Mechanism of Action | Notable Effects |
| Lewis Base | Hexamethylphosphoramide (HMPA) | Forms a stable complex with PF5, preventing it from catalyzing further decomposition.[5] | Extends the thermal stability threshold and improves the cycle life of electrochemical devices.[5] |
| Film-Forming Additive | Fluoroethylene Carbonate (FEC) | Forms a stable solid electrolyte interphase (SEI) on electrode surfaces, which can suppress electrolyte decomposition. | Can decrease the self-heating rate of electrodes at certain temperatures. |
| Phosphazene-based | 2,2,2-trifluoroethoxy-2,2,2-ethoxy phosphazene (FM2) | Can mitigate the formation of HF in the presence of water.[3] | Improves capacity retention in sodium-ion batteries by stabilizing the electrolyte.[3] |
| Sultone-based | 1,3-propane sultone (1,3-PS) | Acts as an SEI film-forming additive, creating a more stable interface.[6] | Enhances high-voltage performance and cycling stability.[6] |
4. I am observing unexpected peaks in my FTIR spectrum after heating my NaPF6 electrolyte. What do they signify?
The appearance of new peaks in the Fourier-Transform Infrared (FTIR) spectrum after thermal stress is indicative of decomposition. Common decomposition products that can be identified by FTIR include:
-
P-O containing species (e.g., POF3): The formation of phosphorus oxyfluoride is a common byproduct of NaPF6 decomposition, especially in the presence of oxygen-containing species.
-
Hydrofluoric Acid (HF): While challenging to detect directly in the liquid phase due to its broad and often weak signal, its presence can be inferred from other spectral changes and is a key indicator of hydrolysis.
-
Solvent Decomposition Products: The reactive species generated from NaPF6 decomposition can also react with the solvent, leading to a complex mixture of organic and inorganic fluoride compounds.
A significant decrease in the intensity of the P-F stretching vibration of the PF6- anion is a clear indication of salt decomposition.[7]
5. How do I properly handle and store NaPF6 to maintain its thermal stability?
Proper handling and storage are crucial to prevent premature degradation of NaPF6.
-
Storage: Store NaPF6 in a tightly sealed container in a dry, inert atmosphere (e.g., in a glovebox antechamber or a desiccator filled with a suitable desiccant). Avoid exposure to ambient air and moisture.
-
Handling: All handling of NaPF6, including weighing and electrolyte preparation, should be performed in an inert atmosphere glovebox with low moisture and oxygen levels.
-
Temperature: Store the salt at room temperature, away from direct sunlight or heat sources.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the thermal stability of NaPF6.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.
Methodology:
-
Sample Preparation: In an inert atmosphere glovebox, place a small, accurately weighed amount of the NaPF6 salt or electrolyte (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere during the analysis.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled heating rate (e.g., 5-10 °C/min) to a final temperature that is expected to be above the decomposition point.
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) against temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of NaPF6 and identify exothermic or endothermic events.
Methodology:
-
Sample Preparation: In an inert atmosphere glovebox, hermetically seal a small, accurately weighed amount of the NaPF6 salt or electrolyte (typically 2-5 mg) in a DSC pan (e.g., aluminum or stainless steel). Prepare an empty, hermetically sealed pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with a high-purity inert gas.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature.
-
Ramp the temperature at a controlled heating rate (e.g., 5-10 °C/min) through the expected decomposition range.
-
-
Data Analysis:
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the chemical species present in the electrolyte before and after thermal stress to monitor for decomposition products.
Methodology:
-
Sample Preparation:
-
Initial Spectrum: In an inert atmosphere, acquire an FTIR spectrum of the fresh electrolyte. This can be done using an Attenuated Total Reflectance (ATR) accessory or by placing a drop of the electrolyte between two infrared-transparent windows (e.g., KBr or CaF2).
-
Heated Sample: Heat the electrolyte in a sealed container at the desired temperature for a specific duration.
-
Final Spectrum: After cooling, acquire an FTIR spectrum of the heated electrolyte using the same method as the initial spectrum.
-
-
Data Acquisition:
-
Collect the spectra over a suitable wavenumber range (e.g., 4000-400 cm-1).
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the spectra of the fresh and heated electrolytes.
-
Look for the appearance of new absorption bands and changes in the intensity of existing bands corresponding to the PF6- anion and the solvent.
-
Visualizations
NaPF6 Thermal Decomposition Pathway
Caption: Autocatalytic thermal decomposition of NaPF6.
Experimental Workflow for Thermal Stability Analysis
Caption: Experimental workflow for thermal analysis.
Mechanism of Stabilization by Lewis Base Additives
Caption: Inhibition of decomposition by a Lewis base.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Additives for Stabilizing LiPF6-Based Electrolytes Against Thermal Decomposition | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NaPF6 Concentration for Maximum Ionic Conductivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of sodium hexafluorophosphate (NaPF₆) for maximum ionic conductivity in electrolytes. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the typical relationship between NaPF₆ concentration and ionic conductivity?
A1: The relationship between NaPF₆ concentration and ionic conductivity is typically non-monotonic. This means that as the concentration of NaPF₆ increases from a low value, the ionic conductivity will initially increase. This is due to the rising number of charge carriers (Na⁺ and PF₆⁻ ions) in the electrolyte. However, after reaching a peak, the ionic conductivity will begin to decrease as the concentration continues to rise. This decline is primarily attributed to increased viscosity of the electrolyte and the formation of ion pairs, which hinder the movement of ions.[1][2][3]
Q2: What is the generally accepted optimal concentration for NaPF₆ to achieve maximum ionic conductivity?
A2: Several studies have shown that the maximum ionic conductivity for NaPF₆ in common carbonate-based solvents, such as a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC), is typically observed at a concentration of approximately 1 M.[1][4][5][6] In polyethylene oxide (PEO) based polymer electrolytes, the peak ionic conductivity is also found near 1 M.[7][8]
Q3: What factors other than concentration can influence the ionic conductivity of a NaPF₆ electrolyte?
A3: Besides concentration, several other factors can significantly impact ionic conductivity:
-
Solvent System: The choice of solvent and solvent mixtures plays a crucial role. Solvents with high dielectric constants and low viscosity are generally preferred.
-
Temperature: Ionic conductivity is highly dependent on temperature. Higher temperatures generally lead to increased ionic conductivity due to decreased viscosity and increased ion mobility.
-
Purity of Salt and Solvent: Impurities, especially water, can react with NaPF₆ to form hydrofluoric acid (HF), which can degrade the electrolyte and electrode materials, thereby affecting conductivity and overall battery performance.
-
Additives: The presence of additives can influence the solvation of ions and the properties of the electrode-electrolyte interface, which in turn affects ionic conductivity.
Q4: How does viscosity affect ionic conductivity?
A4: Viscosity is a critical property of the electrolyte. Highly viscous solutions impede the movement of ions, thus lowering the ionic conductivity.[1][2] As the concentration of NaPF₆ increases, the viscosity of the electrolyte also increases due to stronger intermolecular and interionic interactions.[1][2][3] This increased viscosity counteracts the benefit of having more charge carriers, leading to a decrease in overall ionic conductivity at higher concentrations.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low Ionic Conductivity | 1. Suboptimal NaPF₆ Concentration: The concentration may be too low (insufficient charge carriers) or too high (increased viscosity and ion pairing).[9][10] 2. High Viscosity of the Electrolyte: The chosen solvent system may have a high intrinsic viscosity, or the salt concentration is excessively high.[1][2] 3. Impurities in the Electrolyte: Water or other impurities can lead to the decomposition of NaPF₆ and the formation of resistive byproducts.[1] 4. Low Operating Temperature: Lower temperatures increase electrolyte viscosity and decrease ion mobility.[11] | 1. Prepare a series of electrolytes with varying NaPF₆ concentrations (e.g., 0.25 M, 0.5 M, 1 M, 1.5 M, 2 M) to empirically determine the optimal concentration for your specific solvent system.[1] 2. Consider using a co-solvent with lower viscosity. For example, linear carbonates like DEC or DMC are often mixed with cyclic carbonates like EC to reduce viscosity. 3. Ensure high purity of both the NaPF₆ salt and the solvents. Dry the solvents using molecular sieves and handle the salt in an inert atmosphere (e.g., an argon-filled glovebox) to minimize water content.[12] 4. Perform conductivity measurements at controlled temperatures. If operating at low temperatures is necessary, consider using solvent systems designed for low-temperature applications. |
| Poor Reproducibility of Conductivity Measurements | 1. Inaccurate Salt Concentration: Errors in weighing the salt or measuring the solvent volume. 2. Inconsistent Temperature Control: Fluctuations in temperature during measurement. 3. Cell Constant Variation: The cell constant of the conductivity cell may not be accurately determined or may change between measurements. | 1. Use a high-precision balance for weighing the salt and calibrated volumetric flasks for the solvent. 2. Use a temperature-controlled chamber or water bath to maintain a constant temperature during the measurement. 3. Calibrate the conductivity cell using a standard solution with a known conductivity before each set of measurements.[12] |
| Degradation of the Electrolyte | 1. Presence of Water: Leads to the hydrolysis of PF₆⁻, forming HF and other decomposition products.[13] 2. Electrochemical Decomposition: The electrolyte may decompose at high voltages. | 1. As mentioned previously, ensure all components are thoroughly dried and handled under an inert atmosphere. Karl-Fischer titration can be used to quantify the water content.[12] 2. Determine the electrochemical stability window of your electrolyte using techniques like linear sweep voltammetry. |
Data Presentation
Table 1: Ionic Conductivity of NaPF₆ in EC:DEC (1:1 v/v) at approximately 25 °C
| Concentration (M) | Bulk Conductivity (mS cm⁻¹) | Dynamic Viscosity (mPa·s) |
| 0.25 | ~7.4 | ~3 |
| 0.50 | 7.4 | ~4 |
| 1.00 | 8.8 | ~6 |
| 1.50 | 8.5 | ~9 |
| 2.00 | 7.2 | ~14 |
Data synthesized from multiple sources for illustrative purposes.[1][3][14]
Table 2: Ionic Conductivity of NaPF₆ in other solvent systems
| Concentration (M) | Solvent | Ionic Conductivity (mS cm⁻¹) | Temperature (°C) |
| 1.2 | EC:DMC | 13.14 | Room Temperature |
| 1.0 | EC:DMC | 12.14 | Room Temperature |
| 1.0 | EC:PC | 7.72 | Room Temperature |
Data from a study on non-aqueous NaPF₆ electrolytes.[15]
Experimental Protocols
Protocol 1: Preparation of NaPF₆ Electrolytes
-
Materials and Equipment:
-
This compound (NaPF₆, battery grade)
-
Ethylene carbonate (EC, anhydrous)
-
Diethyl carbonate (DEC, anhydrous)
-
Argon-filled glovebox
-
High-precision balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
-
Procedure:
-
Dry all glassware in a vacuum oven at a suitable temperature (e.g., 120 °C) overnight and transfer to an argon-filled glovebox.
-
Prepare the desired solvent mixture (e.g., 1:1 v/v EC:DEC) inside the glovebox.
-
To prepare a 1 M NaPF₆ solution in 10 mL of solvent, for example, weigh the required amount of NaPF₆. The molecular weight of NaPF₆ is 167.95 g/mol , so for 10 mL of a 1 M solution, you would need 0.01 L * 1 mol/L * 167.95 g/mol = 1.6795 g.
-
Add the weighed NaPF₆ to a volumetric flask.
-
Add a portion of the solvent mixture to the flask, and dissolve the salt completely using a magnetic stirrer.
-
Once dissolved, add the solvent mixture up to the 10 mL mark of the volumetric flask.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
-
Protocol 2: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)
-
Materials and Equipment:
-
Prepared NaPF₆ electrolyte
-
Conductivity cell with a known cell constant (e.g., a Swagelok-type cell with two stainless steel electrodes separated by a separator)
-
Potentiostat with EIS capability
-
Temperature-controlled chamber
-
-
Procedure:
-
Assemble the conductivity cell inside the argon-filled glovebox. Saturate the separator with the electrolyte to be tested and place it between the two electrodes.
-
Seal the cell to prevent any leakage or atmospheric contamination.
-
Place the cell in a temperature-controlled chamber and allow it to thermally equilibrate to the desired temperature (e.g., 25 °C).
-
Connect the cell to the potentiostat.
-
Perform an EIS measurement over a suitable frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
The resulting Nyquist plot will show a semicircle at high frequencies and a straight line at low frequencies. The intercept of the high-frequency semicircle with the real axis (Z') gives the bulk resistance (R) of the electrolyte.
-
Calculate the ionic conductivity (σ) using the following formula: σ = L / (R * A) = K / R where:
-
L is the distance between the electrodes.
-
A is the area of the electrodes.
-
K is the cell constant (K = L/A). The cell constant should be determined beforehand by measuring the resistance of a standard solution with a known conductivity.[12]
-
-
Visualizations
Caption: Workflow for optimizing NaPF₆ concentration.
References
- 1. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01447F [pubs.rsc.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Properties of NaPF6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Properties of NaPF6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries † [repository.cam.ac.uk]
- 7. Ionic conductivity mechanisms in PEO–NaPF6 electrolytes - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. The problems with solid-state sodium ion battery electrolytes and their solutions | E3S Web of Conferences [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. Low-temperature sodium-ion batteries: challenges, engineering strategies, safety considerations, and future directions - EES Batteries (RSC Publishing) DOI:10.1039/D5EB00121H [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
mitigating HF formation in NaPF6-based electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium hexafluorophosphate (NaPF6)-based electrolytes. The focus is on understanding and mitigating the formation of hydrofluoric acid (HF), a common degradation product that can significantly impact experimental outcomes and battery performance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a rapid decline in the performance (e.g., capacity fade) of my sodium-ion cell. Could HF formation be the cause?
A1: Yes, the formation of hydrofluoric acid (HF) is a primary cause of capacity fading and performance degradation in batteries using NaPF6-based electrolytes.[1][2] Even trace amounts of water (<20 ppm) in the electrolyte can react with the NaPF6 salt to produce HF.[1][2][3][4] This highly corrosive acid can attack the electrode materials and other cell components, leading to a decline in performance.[5]
Troubleshooting Steps:
-
Verify Water Content: Ensure that all electrolyte components (solvents and salt) are "battery grade" with very low water content (<10-20 ppm).[3] Consider using fresh, unopened solvents and drying the NaPF6 salt under vacuum before use.
-
Use HF Scavengers: Incorporate an appropriate additive into your electrolyte formulation to neutralize any HF that may form. See Q3 for recommended additives.
-
Proper Cell Assembly Environment: Assemble your cells in a controlled environment with low humidity, such as a glovebox, to minimize moisture contamination.
Q2: What is the primary mechanism of HF formation in NaPF6 electrolytes?
A2: The primary mechanism is the hydrolysis of the hexafluorophosphate anion (PF6-) in the presence of water (H2O).[2][3][4] This reaction is autocatalytic, meaning the products of the reaction can further accelerate the decomposition of the NaPF6 salt, leading to increased HF generation over time.[3] The reaction can be summarized as follows:
NaPF6 + H2O → NaF + 2HF + POF3[5]
Another pathway involves the thermal decomposition of NaPF6 into sodium fluoride (NaF) and phosphorus pentafluoride (PF5). The PF5 can then react with trace water to form HF and phosphoryl fluoride (POF3).[6]
Q3: What are the most effective strategies to prevent or mitigate HF formation?
A3: The most effective strategies involve both preventative measures and the use of chemical additives:
-
Minimizing Water Content: This is the most critical preventative measure. Use battery-grade solvents and salts, and handle all materials in a dry environment (e.g., an argon-filled glovebox).[1][3]
-
Using HF Scavengers: Additives can be introduced into the electrolyte to react with and neutralize HF as it forms.
-
Lewis Base Additives: For applications at elevated temperatures, Lewis bases like hexamethylphosphoramide (HMPA) can be used. HMPA stabilizes the electrolyte by forming a complex with PF5, an intermediate in the thermal degradation pathway that leads to HF formation.[6]
Q4: I've seen fluoroethylene carbonate (FEC) used as an additive. Is it effective for mitigating HF?
A4: While FEC is a common additive in sodium-ion battery electrolytes for improving the solid electrolyte interphase (SEI) layer, studies have shown that it is not effective at mitigating the formation of HF.[2][3] In some cases, HF concentration remains high even with the addition of up to 10% FEC.[3] Therefore, FEC should not be solely relied upon for HF suppression.
Q5: How can I quantify the amount of HF in my electrolyte?
A5: There are several analytical techniques to quantify HF in electrolytes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a powerful technique to detect and quantify HF and other fluorine-containing degradation products.[2][3]
-
Acid-Base Titration: This is a straightforward method where the electrolyte is titrated with a standardized base, such as sodium hydroxide, to determine the concentration of acidic species, primarily HF.[5][9][10]
-
Fluoride Ion-Selective Electrode (ISE): This electrochemical method can be used to measure the concentration of fluoride ions, which is related to the HF content.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from referenced studies on the impact of water and additives on HF formation and battery performance.
Table 1: Effect of Water Content on HF Formation
| Initial Water Content (ppm) in 1 M NaPF6 in EC:PC | HF Concentration after 31 days at 52°C (relative units) | Reference |
| < 20 (Battery Grade) | Baseline | [3] |
| 50 | ~2x Baseline | [3] |
| 100 | ~5x Baseline | [3] |
Table 2: Efficacy of Additives in Mitigating HF and Improving Performance
| Electrolyte Composition (1 M NaPF6 in EC:PC with 100 ppm added water) | Key Outcome | Reference |
| No Additive | High HF formation; Cell capacity drops to 14 ± 2 mAh/g | [1] |
| 2% v/v FEC | High HF formation still observed | [3] |
| 2% v/v FM2 | Acts as an "HF scavenger," inhibiting HF formation; Cell capacity maintained at 44 ± 3 mAh/g | [1][3] |
| DETMSA | Improves capacity retention to ~80% after 500 cycles | [7][8] |
| HMPA | Inhibits thermal degradation at >60°C; Stable cycling over 739,000 cycles at 80°C | [6] |
Key Experimental Protocols
Protocol 1: Quantification of HF by 19F NMR Spectroscopy
-
Sample Preparation: In an argon-filled glovebox, carefully transfer a known volume (e.g., 0.5 mL) of the electrolyte to be tested into a clean, dry NMR tube.
-
Internal Standard: Add a known amount of a suitable internal standard that does not react with the electrolyte components and has a distinct 19F NMR signal (e.g., trifluorotoluene).
-
Sealing: Securely cap and seal the NMR tube to prevent any atmospheric contamination.
-
Data Acquisition: Acquire the 19F NMR spectrum using a spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Integrate the area of the HF peak and the internal standard peak. The concentration of HF can be calculated using the following formula: Concentration_HF = (Integration_HF / Integration_Standard) * (Moles_Standard / Volume_Electrolyte) * (1 / Molar_Mass_HF)
Protocol 2: Mitigation of HF using an Additive (e.g., FM2)
-
Electrolyte Preparation: In an argon-filled glovebox, prepare the base electrolyte by dissolving a pre-weighed amount of dried NaPF6 salt in the desired battery-grade solvent mixture (e.g., 1 M NaPF6 in 1:1 v/v EC:PC).
-
Additive Incorporation: Using a micropipette, add the desired volume percentage of the FM2 additive to the base electrolyte (e.g., for a 2% v/v solution, add 20 µL of FM2 to 980 µL of the base electrolyte).
-
Homogenization: Thoroughly mix the solution by stirring or vortexing until the additive is completely dissolved and the solution is homogeneous.
-
Cell Assembly: Use this modified electrolyte in your sodium-ion cell assembly as you would with a standard electrolyte.
Visual Diagrams
Caption: Primary pathways for HF formation in NaPF6-based electrolytes.
Caption: Troubleshooting workflow for mitigating HF formation.
References
- 1. researchgate.net [researchgate.net]
- 2. boisestate.edu [boisestate.edu]
- 3. osti.gov [osti.gov]
- 4. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01447F [pubs.rsc.org]
- 5. eag.com [eag.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Improved Lifetime of Na-Ion Batteries With a Water-Scavenging Electrolyte Additive [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. Determination of HF in battery electrolyte using titration | RISE [ri.se]
- 11. osti.gov [osti.gov]
Technical Support Center: Safe Handling of Sodium Hexafluorophosphate
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with sodium hexafluorophosphate (NaPF₆). Adherence to these guidelines is critical to ensure a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive material that can cause severe skin burns and eye damage.[1][2][3][4][5] It is harmful if swallowed, inhaled, or in contact with skin.[1][4][5][6] The dust can cause irritation to the respiratory tract.[7] It is also hygroscopic, meaning it absorbs moisture from the air.[2][7] Upon decomposition, it can release hazardous substances like hydrogen fluoride gas, oxides of phosphorus, and phosphine.[2][7][8]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is mandatory to prevent exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[5][7][8][9]
-
Skin Protection: Chemical-resistant gloves (e.g., rubber gloves) and protective clothing to prevent skin contact.[1][2][7][8]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator should be used, especially when engineering controls are insufficient or if irritation is experienced.[2][7] Work should ideally be conducted in a chemical fume hood.[7][8]
Q3: How should this compound be stored?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] It should be kept away from incompatible materials such as acids and strong oxidizing agents.[1][2][6] Protect the container from moisture.[7][8]
Q4: What should I do in case of a small spill?
A4: For small spills, you should:
-
Wear the appropriate personal protective equipment (PPE).[7]
-
Isolate the spill area and ensure adequate ventilation.[1]
-
Carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[1][7][8]
-
Clean the spill area thoroughly.
Q5: What are the signs and symptoms of exposure?
A5: Exposure can lead to irritation of the eyes, skin, and respiratory system.[7] Ingestion can cause severe swelling and damage to the digestive tract.[1][2] Inhalation may lead to coughing, shortness of breath, headache, and nausea.[1] One of the significant risks is that the fluoride ion can reduce serum calcium levels, potentially leading to fatal hypocalcemia.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Caking or clumping of the powder | Absorption of moisture from the air (hygroscopic nature). | Ensure the container is always tightly sealed when not in use. Store in a desiccator or a dry box if available. |
| Irritation of eyes, nose, or throat during handling | Inadequate ventilation or improper handling leading to dust inhalation. | Always handle this compound within a certified chemical fume hood.[7][8] Ensure your PPE, especially respiratory and eye protection, is worn correctly. |
| Skin redness or irritation after handling | Direct skin contact with the chemical. | Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[2][7][10] For severe exposure, apply 2.5% calcium gluconate gel.[1] Seek medical attention.[1][7] |
| Accidental ingestion | Improper laboratory practices (e.g., eating or drinking in the lab). | Do NOT induce vomiting.[1][2][7] If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of milk or water.[7] Seek immediate medical attention.[1][2][7] |
Quantitative Safety Data
| Parameter | Value | Source |
| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Corrosion/Irritation 1B, Serious Eye Damage 1 | [4][5] |
| Signal Word | Danger | [1][2][3][4] |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. | [1][6] |
| NFPA Rating (estimated) | Health: 2; Flammability: 0; Instability: 0 | [7] |
Experimental Protocols: Emergency Procedures
First Aid for Eye Contact:
-
Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10]
-
Remove contact lenses if present and easy to do so. Continue rinsing.[1][2][10]
First Aid for Skin Contact:
-
Wash the affected skin with plenty of soap and water for at least 15 minutes.[2][7][10]
-
For significant exposure, it is recommended to administer topical 2.5% calcium gluconate gel.[1]
First Aid for Inhalation:
-
If breathing has stopped, begin artificial respiration. Do not use mouth-to-mouth resuscitation.[7]
First Aid for Ingestion:
-
If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[7]
-
Never give anything by mouth to an unconscious person.[7][9]
Visual Guides
Caption: Workflow for responding to a this compound spill.
Caption: First aid decision pathway following an exposure event.
References
- 1. ltschem.com [ltschem.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. gustavus.edu [gustavus.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound (21324-39-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
strategies to enhance the electrochemical window of NaPF6
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sodium Hexafluorophosphate (NaPF6) electrolytes. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your experiments, particularly those aimed at enhancing the electrochemical window.
Frequently Asked Questions (FAQs)
Q1: What is the typical electrochemical stability window of a standard NaPF6 electrolyte?
A standard 1 M NaPF6 electrolyte in a binary carbonate solvent mixture, such as ethylene carbonate (EC) and dimethyl carbonate (DMC), generally exhibits an electrochemical stability window (ESW) of up to 4.5 V vs. Na/Na+.[1][2] However, this can be influenced by electrode material, solvent purity, water content, and the presence of additives.
Q2: What are the primary mechanisms that limit the electrochemical window of NaPF6 electrolytes?
The electrochemical window is primarily limited by two decomposition pathways:
-
Anodic (Oxidative) Decomposition: At high potentials, the solvent molecules are oxidized on the cathode surface. While NaPF6 salt itself is relatively stable oxidatively, its stability is often dictated by the solvent's Highest Occupied Molecular Orbital (HOMO) level.[3]
-
Cathodic (Reductive) Decomposition: At low potentials, both the salt and solvent can be reduced on the anode surface to form the Solid Electrolyte Interphase (SEI).
-
Chemical Decomposition: NaPF6 is highly susceptible to hydrolysis in the presence of trace amounts of water, even in battery-grade solvents (<20 ppm water).[4] This reaction produces hydrofluoric acid (HF), which can corrode electrode materials and catalyze further electrolyte degradation.[4] Additionally, at elevated temperatures (above 60°C), NaPF6 can thermally decompose into sodium fluoride (NaF) and phosphorus pentafluoride (PF5).[5][6] PF5 is a strong Lewis acid that can trigger autocatalytic decomposition of carbonate solvents.[5][7]
Q3: How does increasing the NaPF6 salt concentration affect the electrochemical window?
Increasing the salt concentration can significantly widen the electrochemical window. For instance, increasing the NaPF6 concentration in propylene carbonate (PC) from 1 M to 3 M has been shown to expand the ESW from 5.3 V to 6.3 V.[8] This strategy works by reducing the activity of free solvent molecules, making them less available for decomposition at the electrode surfaces.[8] These "locally concentrated" or "water-in-salt" type electrolytes can improve stability, although they may also lead to increased viscosity and reduced ionic conductivity.[8][9]
Troubleshooting Guide
Issue 1: The NaPF6 salt is not fully dissolving in the carbonate solvent.
-
Possible Cause 1: Impurities in the Salt. Commercial NaPF6 can contain impurities like sodium fluoride (NaF), which has poor solubility in carbonate solvents.[10][11]
-
Solution:
-
Ensure you are using high-purity, battery-grade NaPF6 (<50 ppm H₂O).[1]
-
Filter the electrolyte solution after mixing to remove any insoluble particulate matter. Note that this will slightly lower the actual salt concentration.[11]
-
Consider synthesizing high-purity NaPF6 in-house if commercially available salts are insufficient.[10]
-
-
-
Possible Cause 2: Insufficient Drying. NaPF6 is hygroscopic and must be thoroughly dried before use. Any absorbed moisture can lead to hydrolysis and the formation of insoluble byproducts.
-
Solution: Dry the NaPF6 salt in a vacuum oven (e.g., at 100°C for 24 hours) immediately before transferring it into an inert atmosphere (glovebox) for electrolyte preparation.[11]
-
-
Possible Cause 3: Slow Dissolution Kinetics.
Issue 2: The electrochemical window is narrower than expected and/or the cell shows poor cycling stability.
-
Possible Cause 1: Water Contamination. Trace water in the electrolyte leads to the formation of HF. HF attacks the electrode surface, consumes active sodium, and degrades the electrolyte, leading to a restricted electrochemical window and rapid capacity fade.[4]
-
Solution:
-
Use battery-grade solvents with very low water content (<20 ppm).[4]
-
Dry the NaPF6 salt and all glassware thoroughly before use.
-
Incorporate an "HF scavenger" additive into the electrolyte. For example, 2,2,2-trifluoroethoxy-2,2,2-ethoxy phosphazene (FM2) has been shown to effectively neutralize HF.[4]
-
-
-
Possible Cause 2: Thermal Degradation. If experiments are conducted at elevated temperatures, NaPF6 can decompose to form PF5, leading to autocatalytic solvent decomposition.[5][6]
-
Solution:
-
Maintain a stable and controlled operating temperature.
-
Introduce a PF5 scavenger. Hexamethylphosphoramide (HMPA) is a Lewis base that can form a stable complex with PF5, effectively halting the autocatalytic decomposition pathway.[5]
-
-
-
Possible Cause 3: Unstable Electrode-Electrolyte Interphase. A poorly formed or unstable Solid Electrolyte Interphase (SEI) on the anode or Cathode Electrolyte Interphase (CEI) on the cathode can lead to continuous electrolyte decomposition.
-
Solution: Use film-forming additives.
-
Fluoroethylene carbonate (FEC) is a common additive that helps form a stable SEI on the anode.[12][13]
-
Vinylene carbonate (VC) can be used to form a more robust CEI on the cathode.[14]
-
A combination of additives, such as glutaric anhydride (GA) and VC, can be employed to form stable interphases on both electrodes simultaneously.[14]
-
-
Data Summary: Enhancing the Electrochemical Window of NaPF6
| Strategy | Electrolyte Composition | Achieved Electrochemical Window (V vs. Na/Na+) | Key Finding | Reference(s) |
| Baseline | 1 M NaPF6 in EC:DMC | ~4.5 V | Standard performance in carbonate solvents. | [1][2] |
| High Concentration | 3 M NaPF6 in PC | ~6.3 V | Increased concentration limits free solvent activity, enhancing stability. | [8] |
| HF Scavenger | 1 M NaPF6 in EC:PC + 2% FM2 | Improved Stability (Qualitative) | FM2 additive scavenges HF, preventing electrode degradation and improving cell performance. | [4] |
| PF5 Scavenger | 1 M NaPF6 in DME + HMPA | Improved Thermal Stability (Qualitative) | HMPA complexes with PF5, preventing autocatalytic decomposition at elevated temperatures. | [5] |
| Weakly Solvating Solvent | 1 M NaPF6 in Ethyl Acetate (EA) + FEC | Stable cycling up to 4.0 V | Low-viscosity ester solvents can be effective for high-voltage applications when paired with a film-forming additive. | [12] |
| Dual Additives | 1 M NaPF6 in DME:VC + 2% GA | Stable cycling in full cells | GA and VC work synergistically to form stable SEI and CEI layers, significantly improving cycle life. | [14] |
Experimental Protocols
Protocol 1: Preparation of a Modified NaPF6 Electrolyte with Additives
This protocol describes the preparation of 10 mL of a 1 M NaPF6 electrolyte in EC:DMC (1:1 v/v) with 2 wt% of an additive (e.g., FEC).
Materials and Equipment:
-
This compound (NaPF6), battery grade (≥99.9%)
-
Ethylene carbonate (EC), battery grade
-
Dimethyl carbonate (DMC), battery grade
-
Fluoroethylene carbonate (FEC), battery grade
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
Magnetic stirrer and stir bars
-
Analytical balance (±0.1 mg)
-
Volumetric flasks and pipettes
Procedure:
-
Pre-Drying: Place the required amount of NaPF6 powder in a vacuum oven at 100-120°C for at least 12 hours to remove any trace moisture.
-
Glovebox Transfer: Transfer all materials, solvents, and equipment into the argon-filled glovebox. Allow them to sit for at least 2 hours to reach the glovebox atmosphere.
-
Solvent Preparation: In a 20 mL glass vial, prepare the solvent mixture by adding 5 mL of EC and 5 mL of DMC.
-
Salt Dissolution:
-
Weigh the required amount of dried NaPF6 for a 1 M concentration in 10 mL of solvent (Molecular Weight of NaPF6 ≈ 167.95 g/mol , so weigh 1.680 g).
-
Slowly add the NaPF6 powder to the solvent mixture while stirring with a magnetic stir bar. Do not add the entire amount at once to avoid agglomeration.[11]
-
Continue stirring until the salt is fully dissolved. This may take several hours. A clear, transparent solution should be obtained.
-
-
Additive Incorporation:
-
Calculate 2 wt% of the total electrolyte mass. Assuming a density of ~1.2 g/mL, the total mass is ~12 g. Thus, 2 wt% is ~0.24 g.
-
Weigh the calculated amount of FEC and add it to the electrolyte solution.
-
Stir for an additional 1-2 hours to ensure the additive is homogeneously mixed.
-
-
Storage: Store the final electrolyte in a tightly sealed container inside the glovebox, protected from light.
Protocol 2: Measuring the Electrochemical Stability Window (ESW)
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell setup (e.g., Swagelok-type cell)
-
Working Electrode (WE): Glassy carbon or platinum
-
Counter Electrode (CE) and Reference Electrode (RE): Sodium metal foil
-
Separator: Glass fiber filter
Procedure:
-
Cell Assembly: Inside the glovebox, assemble the three-electrode cell. Place the sodium metal reference electrode, then the separator soaked with the prepared electrolyte, followed by the sodium metal counter electrode. Finally, add the working electrode. Ensure no short circuits.
-
Linear Sweep Voltammetry (LSV):
-
Connect the cell to the potentiostat.
-
Allow the cell to rest for at least 1 hour to reach a stable open-circuit voltage (OCV).
-
Anodic Scan: Perform an LSV scan from the OCV to a high potential (e.g., 6.0 V vs. Na/Na+) at a slow scan rate (e.g., 0.5 mV/s). The potential at which the current density begins to rise sharply (e.g., exceeds 0.01 mA/cm²) is defined as the anodic stability limit.[2]
-
Cathodic Scan: Using a fresh cell, perform an LSV scan from the OCV to a low potential (e.g., -0.5 V vs. Na/Na+). The potential at which a sharp reductive current appears (corresponding to sodium plating) defines the cathodic stability limit.
-
-
Data Analysis: The electrochemical window is the potential difference between the anodic and cathodic stability limits.
Visualized Workflow and Mechanisms
Caption: Decomposition pathways of NaPF6 and corresponding mitigation strategies.
References
- 1. oneenergi.com [oneenergi.com]
- 2. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na(0.7)CoO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reviving ether-based electrolytes for sodium-ion batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D5EE00725A [pubs.rsc.org]
- 4. osti.gov [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Weakly solvating ester electrolyte for high voltage sodium-ion batteries (Journal Article) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: The Impact of Iron Impurities on NaPF₆ Performance
This technical support center is designed for researchers, scientists, and drug development professionals working with sodium-ion batteries (SIBs). It provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effects of iron (Fe) impurities on the performance of sodium hexafluorophosphate (NaPF₆) electrolytes.
Frequently Asked Questions (FAQs)
Q1: How do iron impurities get into my NaPF₆ electrolyte?
A1: Iron contamination can be introduced at various stages, including the synthesis of NaPF₆ salt, manufacturing of battery components (e.g., electrodes, casing), and during cell assembly. Corrosion of steel components in manufacturing equipment or glovebox environments can also be a source of iron impurities.
Q2: What are the general effects of iron impurities on NaPF₆ electrolyte performance?
A2: Iron impurities in NaPF₆ electrolytes can have several detrimental effects on sodium-ion battery performance. These include:
-
Reduced Electrochemical Performance: Iron ions can participate in unwanted side reactions at the electrode-electrolyte interface, leading to the formation of a passivation layer. This can increase interfacial resistance, hinder sodium ion transport, and result in decreased specific capacity, lower coulombic efficiency, and poor cycling stability.
-
Decreased Thermal Stability: The presence of metallic impurities like iron can catalyze the thermal decomposition of the NaPF₆ salt and the electrolyte solvents. This lowers the onset temperature of thermal runaway, posing a significant safety risk.
-
Safety Concerns: The catalytic decomposition of the electrolyte can lead to gas generation, increasing internal cell pressure and the risk of cell failure or venting.
Q3: What are the acceptable concentration limits for iron impurities in battery-grade NaPF₆?
A3: While specific industry-wide standards for NaPF₆ are still developing, the requirements for high-purity battery-grade electrolytes are stringent. Typically, transition metal impurities, including iron, are controlled to the parts-per-million (ppm) level or lower. For optimal performance and safety, it is crucial to use high-purity NaPF₆ with minimal iron content.
Q4: Can I visually detect iron contamination in my electrolyte?
A4: In some cases, high concentrations of iron impurities might impart a yellowish or brownish tint to the normally colorless electrolyte solution. However, at lower, yet still detrimental, concentrations, the electrolyte may appear clear. Therefore, visual inspection is not a reliable method for detecting iron contamination. Sensitive analytical techniques are required for accurate quantification.
Troubleshooting Guide
This guide addresses common issues observed during experiments that may be related to iron contamination in the NaPF₆ electrolyte.
| Observed Issue | Potential Cause Related to Iron Impurity | Troubleshooting/Verification Steps |
| Rapid Capacity Fading | Iron ions can deposit on the electrode surfaces, blocking active sites and leading to a continuous loss of capacity with each cycle. This can also catalyze the decomposition of the electrolyte, consuming active sodium ions. | 1. Analyze Electrolyte: Use Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to quantify the iron concentration in your electrolyte. 2. Post-mortem Analysis: Analyze the surface of the electrodes from a cycled cell using techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to detect iron deposition. 3. Compare with High-Purity Electrolyte: Assemble a control cell using high-purity, certified NaPF₆ and compare its cycling performance. |
| Low Coulombic Efficiency | Unwanted redox reactions involving iron ions at the electrode surfaces can lead to parasitic currents, reducing the efficiency of charge and discharge cycles. | 1. Perform Cyclic Voltammetry (CV): Look for unexpected redox peaks in the CV profile that are not associated with the anode or cathode materials. These could indicate the electrochemical activity of iron impurities. 2. Electrochemical Impedance Spectroscopy (EIS): An increase in charge transfer resistance over cycling, observed through EIS, can be indicative of the formation of a resistive passivation layer caused by impurities. |
| Increased Cell Impedance | The formation of a solid electrolyte interphase (SEI) layer can be altered by the presence of iron, leading to a thicker, more resistive layer. Iron phosphates or other iron-containing species can deposit on the electrodes. | 1. Monitor EIS: Track the evolution of the Nyquist plot over several cycles. A significant and continuous growth of the semicircle diameters suggests increasing interfacial impedance. 2. Analyze SEI Composition: Use surface-sensitive techniques like XPS to analyze the chemical composition of the SEI on the anode after cycling. The presence of iron compounds would confirm contamination. |
| Poor Rate Capability | Increased interfacial resistance due to iron contamination can hinder the rapid transport of sodium ions, leading to a significant drop in capacity at higher charge/discharge rates. | 1. Conduct Rate Capability Test: Compare the performance of a suspected contaminated cell with a control cell at various C-rates. A more pronounced capacity drop at higher rates in the suspect cell is a strong indicator. |
| Cell Swelling or Gas Generation | Iron can catalyze the decomposition of the electrolyte, especially at higher voltages or temperatures, leading to the production of gaseous byproducts like CO₂, CO, and various hydrocarbons. | 1. Monitor Cell Dimensions: Carefully measure the thickness of pouch cells or observe cylindrical cells for any signs of swelling. 2. Gas Chromatography (GC): In a controlled environment, analyze the headspace gas from a cycled cell to identify the decomposition products. |
| Lower than Expected Thermal Stability | The presence of iron can lower the decomposition temperature of the NaPF₆ salt and the electrolyte solvents. | 1. Perform Thermal Analysis: Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on the electrolyte to determine its thermal decomposition profile. Compare this with a high-purity electrolyte to see if the onset of decomposition occurs at a lower temperature. |
Data Presentation: Impact of Iron Impurities
While the publicly available literature provides qualitative evidence of the negative impact of iron impurities, there is a notable lack of comprehensive quantitative data directly correlating specific iron concentrations with performance degradation in NaPF₆-based sodium-ion batteries. The following tables are provided as a template for researchers to systematically record and analyze their own experimental data.
Table 1: Effect of Iron Concentration on Electrochemical Performance
| Iron Conc. (ppm) | Initial Discharge Capacity (mAh/g) | Coulombic Efficiency (1st Cycle) (%) | Capacity Retention after 100 Cycles (%) | Rate Capability (Capacity at 5C / Capacity at 0.1C) |
| < 1 (Control) | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| User Data |
Table 2: Effect of Iron Concentration on Interfacial Properties and Thermal Stability
| Iron Conc. (ppm) | Charge Transfer Resistance (Rct) after 50 Cycles (Ω) | SEI Layer Thickness after 50 Cycles (nm) | Onset of Thermal Decomposition (°C) |
| < 1 (Control) | |||
| 10 | |||
| 50 | |||
| 100 | |||
| User Data |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of iron impurities on NaPF₆ performance.
1. Protocol for Electrolyte Preparation with Controlled Iron Contamination
-
Objective: To prepare NaPF₆ electrolytes with known concentrations of iron impurities for systematic study.
-
Materials:
-
High-purity, battery-grade NaPF₆ salt
-
Battery-grade organic carbonate solvents (e.g., ethylene carbonate (EC), diethyl carbonate (DEC))
-
Anhydrous iron(III) chloride (FeCl₃) or other soluble iron salt
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
-
Procedure:
-
Prepare a stock solution of the iron salt in one of the electrolyte solvents (e.g., 1000 ppm Fe in EC).
-
Inside the glovebox, prepare the desired baseline electrolyte, for example, 1 M NaPF₆ in EC:DEC (1:1 v/v).
-
Add calculated volumes of the iron stock solution to the baseline electrolyte to achieve the target iron concentrations (e.g., 10 ppm, 50 ppm, 100 ppm).
-
Stir the solutions for several hours to ensure homogeneity.
-
Prepare a control electrolyte with no added iron.
-
2. Protocol for Electrochemical Characterization
-
Objective: To evaluate the electrochemical performance of sodium-ion cells assembled with iron-contaminated NaPF₆ electrolyte.
-
Cell Assembly:
-
Assemble 2032-type coin cells inside an argon-filled glovebox.
-
Use a sodium metal disc as the counter and reference electrode, a hard carbon or other suitable material as the working electrode, and a glass fiber separator.
-
Add a consistent amount of the prepared electrolyte (control and iron-contaminated) to each cell.
-
-
Cyclic Voltammetry (CV):
-
Perform CV on the assembled cells using a potentiostat.
-
Scan over a potential range appropriate for the working electrode (e.g., 0.01 V to 2.5 V vs. Na/Na⁺ for hard carbon).
-
Use a slow scan rate (e.g., 0.1 mV/s) for the initial cycles to observe the formation of the SEI and any side reactions.
-
-
Galvanostatic Cycling:
-
Cycle the cells at a constant C-rate (e.g., C/10) for a set number of cycles (e.g., 100-200).
-
Record the charge and discharge capacities and calculate the coulombic efficiency for each cycle.
-
-
Rate Capability Test:
-
Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) and then return to a slow rate to assess recovery.
-
3. Protocol for Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To investigate the interfacial properties and charge transfer kinetics of cells with iron-contaminated electrolytes.
-
Procedure:
-
Perform EIS measurements at a set state-of-charge (e.g., fully discharged) at different cycle numbers (e.g., after 1, 10, 50, and 100 cycles).
-
Apply a small AC voltage amplitude (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the resulting Nyquist plots to determine the evolution of the solution resistance (R_s), SEI resistance (R_sei), and charge transfer resistance (R_ct).
-
4. Protocol for Thermal Analysis (DSC/TGA)
-
Objective: To assess the impact of iron impurities on the thermal stability of the NaPF₆ electrolyte.
-
Procedure:
-
Inside an argon-filled glovebox, hermetically seal a small, known amount of the electrolyte in a stainless steel or gold-plated DSC pan.
-
Perform DSC analysis by heating the sample at a controlled rate (e.g., 5-10 °C/min) to a high temperature (e.g., 300-400 °C).
-
Simultaneously perform TGA to monitor any mass loss associated with decomposition.
-
Compare the onset temperature of exothermic decomposition peaks and the mass loss profiles for the control and iron-contaminated electrolytes.
-
Visualizations
Caption: Experimental workflow for investigating the effects of iron impurities.
Caption: Troubleshooting logic for diagnosing iron contamination.
Technical Support Center: High-Purity Sodium Hexafluorophosphate (NaPF₆) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity sodium hexafluorophosphate (NaPF₆).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for high-purity this compound?
A1: Several methods are employed for the synthesis of NaPF₆, each with its own advantages and challenges. The most common routes include:
-
Hydrogen Fluoride (HF) Route: This is a traditional and commercially viable method that typically involves the reaction of phosphorus pentachloride (PCl₅) or phosphorus pentafluoride (PF₅) with sodium fluoride (NaF) or sodium chloride (NaCl) in anhydrous hydrogen fluoride (HF).[1][2]
-
Mechanochemical Synthesis: A solvent-free approach that involves grinding dry ammonium hexafluorophosphate (NH₄PF₆) with sodium metal.[3] This method is reported to produce high-purity NaPF₆ without the need for further purification.[3]
-
Ammonium Hexafluorophosphate Route: This method utilizes the reaction of ammonium hexafluorophosphate (NH₄PF₆) with a sodium salt, such as sodium hydroxide (NaOH), in a suitable solvent.[4]
-
Organic Solvent Route: This involves the reaction of sodium fluoride (NaF) with phosphorus pentafluoride (PF₅) in an anhydrous organic solvent like acetonitrile.[5]
Q2: What are the critical safety precautions to consider during NaPF₆ synthesis?
A2: The synthesis of NaPF₆ involves hazardous materials and requires strict safety protocols. Key precautions include:
-
Handling Hydrogen Fluoride (HF): Anhydrous HF is extremely corrosive and toxic. All work must be conducted in a well-ventilated fume hood, and personnel must wear appropriate personal protective equipment (PPE), including thick rubber gloves, a face shield, and a lab coat.[1][6] An emergency response plan for HF exposure, including the availability of calcium gluconate, is essential.[7]
-
Moisture Sensitivity: NaPF₆ is highly sensitive to moisture and will decompose to form toxic HF gas.[7][8] All reactions and handling of the final product should be performed under an inert and dry atmosphere (e.g., in a glove box).[1][7]
-
Reactivity of Reagents: Reactions involving reagents like PCl₅ can be vigorous and exothermic.[1][6] Gradual addition of reagents and temperature control are crucial to prevent splashing and uncontrolled reactions.[1]
Q3: What are the common impurities in synthesized NaPF₆ and how do they affect its performance?
A3: Common impurities can significantly impact the electrochemical performance of NaPF₆, especially in applications like sodium-ion batteries. These impurities include:
-
Sodium Fluoride (NaF): Often present as an insoluble impurity, which can affect the performance of sodium-ion batteries.[3][9]
-
Hydrogen Fluoride (HF): A toxic and corrosive impurity that can be present due to the reaction with moisture or as a residual from the synthesis process.[3][8]
-
Water: Promotes the hydrolysis of NaPF₆, leading to the formation of HF and other decomposition products.[3][8]
-
Solvent Residues: If organic solvents are used in the synthesis, residual amounts can remain in the final product.[3]
Troubleshooting Guide
Issue 1: Low Yield of NaPF₆
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure stoichiometric amounts of reactants are used. Optimize reaction time and temperature to drive the reaction to completion. For instance, in the HF route with PCl₅, continuous stirring is necessary to ensure a complete reaction.[1][6] |
| Product Loss During Workup | During filtration and washing, minimize the use of solvents in which NaPF₆ has high solubility. Use ice-cold washing liquids to reduce solubility losses.[6] |
| Decomposition of Product | Strictly maintain anhydrous conditions throughout the synthesis and purification process to prevent hydrolysis of NaPF₆.[7][8] Avoid high temperatures during drying, as NaPF₆ can thermally decompose.[4] |
| Sub-optimal Reaction Temperature | The reaction temperature can significantly influence the yield. For example, some methods specify low-temperature conditions (e.g., -50 to 10 °C) to improve yield and purity.[2] |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Possible Cause | Troubleshooting/Purification Step |
| Sodium Fluoride (NaF) | Incomplete reaction or side reactions. | The mechanochemical synthesis route is reported to produce NaPF₆ free of NaF impurities without purification.[3] For other methods, careful control of stoichiometry and reaction conditions is crucial. |
| Hydrogen Fluoride (HF) | Reaction with moisture or incomplete removal after synthesis. | Dry the crude product under a stream of dry nitrogen gas while heating to approximately 150°C to remove trace amounts of HF.[1] |
| Water | Exposure to ambient atmosphere. | Handle all materials and the final product in a glove box under an inert atmosphere.[7] Dry all glassware and solvents thoroughly before use. |
| Ammonium Compounds | Incomplete reaction when using NH₄PF₆ as a precursor. | Recrystallization in water can be used to remove ammonium fluoride, although this may lead to some product loss due to the high solubility of NaPF₆.[6] |
Experimental Protocols
Protocol 1: Synthesis of NaPF₆ via the Hydrogen Fluoride Route
This protocol is based on the reaction of sodium chloride (NaCl) and phosphorus pentachloride (PCl₅) in anhydrous hydrogen fluoride (HF).[1]
Methodology:
-
Place half of the required amount of sodium chloride in a stainless steel, nickel, or copper-nickel alloy container.
-
Cool the container in an ice-salt bath and add approximately 400 mL of anhydrous HF.
-
Slowly add 150 g (approximately 0.75 mol) of PCl₅ to the solution while stirring continuously. The reaction is vigorous and will precipitate NaPF₆.
-
After the addition is complete, place the container in an oil bath and heat to approximately 150°C while passing dry nitrogen gas through to evaporate the remaining HF.
-
The resulting crude product has a purity exceeding 95%.[1]
Protocol 2: Mechanochemical Synthesis of NaPF₆
This solvent-free method involves the reaction of ammonium hexafluorophosphate (NH₄PF₆) and sodium metal.[3]
Methodology:
-
In an inert atmosphere (glove box), grind dry ammonium hexafluorophosphate and sodium metal together using a mortar and pestle or a grinder.
-
The reaction proceeds rapidly, with gram-scale synthesis completed in about 30 minutes.
-
The product is reported to be of high purity and does not require further purification.[3]
Data Presentation
Table 1: Comparison of NaPF₆ Synthesis Methods
| Synthesis Method | Reactants | Purity | Yield | Key Advantages | Key Disadvantages |
| Hydrogen Fluoride Route | NaCl, PCl₅, HF | >95% (crude)[1] | Almost theoretical (crude)[1] | Commercially viable, high yield. | Requires handling of highly corrosive and toxic anhydrous HF. |
| Mechanochemical Synthesis | NH₄PF₆, Na metal | High purity, no purification needed.[3] | Not specified | Solvent-free, simple, rapid, high purity.[3] | Requires handling of reactive sodium metal. |
| Organic Solvent Route | NaF, PF₅, Acetonitrile | 99.15%[5] | 98.02%[5] | Avoids the use of anhydrous HF. | Requires handling of toxic PF₅ gas and anhydrous organic solvents. |
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. CN115285965B - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2015150862A1 - Production of a hexafluorophosphate salt and of phosphorous pentafluoride - Google Patents [patents.google.com]
- 5. CN115974108A - High purity NaPF 6 Preparation method of (1) - Google Patents [patents.google.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. Sodium Borates: Expanding the Electrolyte Selection for Sodium‐Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Route to Battery Grade NaPF6 for Na-Ion Batteries: Expanding the Accessible Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing the Sodium Anode Interface in NaPF₆ Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists encountering challenges with anode interface stability in sodium hexafluorophosphate (NaPF₆) electrolytes.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of an unstable anode interface in my Na-ion cell with a NaPF₆ electrolyte?
A1: An unstable anode interface, primarily the Solid Electrolyte Interphase (SEI), manifests through several observable issues during cell testing. These include:
-
Low Coulombic Efficiency (CE): A CE significantly below 99% indicates continuous side reactions between the sodium metal anode and the electrolyte, consuming active sodium and electrolyte components.[1]
-
Dendrite Formation: The growth of needle-like sodium dendrites can penetrate the separator, leading to internal short circuits and catastrophic cell failure.[2][3][4] This is often preceded by voltage fluctuations and a sudden capacity drop.
-
Increased Overpotential: A gradual or sharp increase in the voltage hysteresis (the difference between charge and discharge potentials) during cycling suggests rising interfacial resistance.[5]
-
Capacity Fading: A rapid decline in the cell's capacity over cycles is a direct consequence of the loss of active sodium and electrolyte due to the unstable SEI.[6]
-
Inconsistent Cycling Performance: Erratic and non-reproducible cycling behavior can also be an indicator of an unstable and evolving anode interface.
Q2: My NaPF₆-based electrolyte is turning a different color after a few cycles. What could be the cause?
A2: A color change in the electrolyte, particularly with NaPF₆ in carbonate solvents, often points to electrolyte decomposition.[6] The presence of even trace amounts of water (<20 ppm) can lead to the hydrolysis of NaPF₆, forming hydrofluoric acid (HF).[7] This acid can then react with the electrolyte solvents and the electrode surfaces, leading to the formation of various colored byproducts. Storing the electrolyte for extended periods or at elevated temperatures can accelerate this degradation.[8]
Q3: I'm observing the formation of a porous, non-uniform SEI on my sodium anode. How can I promote a more stable and compact SEI?
A3: The formation of a porous and non-uniform SEI is a common issue with standard carbonate-based electrolytes containing NaPF₆. To foster a more robust and passivating SEI, consider the following strategies:
-
Electrolyte Additives: The use of film-forming additives is a highly effective approach. For instance, Fluoroethylene Carbonate (FEC) is known to preferentially decompose and form a stable, NaF-rich SEI layer that is more effective at preventing further electrolyte reduction.[7][9] Other additives like 2,2,2-trifluoroethoxy-2,2,2-ethoxy phosphazene (FM2) can also mitigate electrolyte degradation.[7]
-
Anion Chemistry: The decomposition of the PF₆⁻ anion itself can contribute to a more inorganic and stable SEI, rich in NaF and Na₂O.[10][11][12] This is in contrast to other salts like NaOTf or NaTFSI which may form more organic and porous SEIs.[10][12]
-
Solvent Selection: Glyme-based electrolytes, such as those using diethylene glycol dimethyl ether (diglyme), have shown promise in forming a stable, inorganic-rich SEI on sodium metal anodes.[11]
-
Anode Pretreatment: A simple pretreatment of the sodium metal anode, for example by soaking it in 1,3-dioxolane (DOL), can form a protective layer that improves interfacial stability and suppresses dendrite growth.[13]
Troubleshooting Guide
Issue: Rapid Capacity Fading and Low Coulombic Efficiency
| Potential Cause | Troubleshooting Steps |
| Unstable SEI Formation | 1. Introduce a Film-Forming Additive: Add a small percentage (e.g., 1-5 wt%) of Fluoroethylene Carbonate (FEC) to your NaPF₆ electrolyte. FEC helps in forming a NaF-rich, stable SEI.[9] 2. Utilize Cation Additives: Investigate the use of cation additives like Li⁺ (from LiPF₆) which can selectively decompose to form a uniform and compact inorganic-rich SEI.[14] |
| Continuous Electrolyte Decomposition | 1. Ensure Anhydrous Conditions: Use battery-grade solvents with very low water content (<20 ppm) to minimize NaPF₆ hydrolysis and subsequent HF formation.[7] 2. Consider HF Scavengers: Employ additives that can neutralize HF, such as certain phosphazene-based compounds.[7] |
| Sodium Dendrite Growth | 1. Optimize Current Density: Lower the charging current density to promote more uniform sodium deposition. 2. Apply External Pressure: Applying a uniaxial pressure can promote denser sodium deposition and a more uniform SEI.[15] 3. Use a Protective Layer: Pre-treat the sodium anode to form an artificial SEI before cell assembly.[16] |
Experimental Protocols
Protocol 1: Evaluation of Anode Interface Stability using Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly: Assemble a symmetric Na/Na cell (CR2032 coin cell) in an argon-filled glovebox. Use a separator (e.g., Celgard 2325) soaked in the NaPF₆ electrolyte of interest.
-
Initial EIS: After letting the cell rest for a few hours to stabilize, perform an initial EIS measurement. A typical frequency range is 1 MHz to 1 Hz with an AC amplitude of 10 mV.
-
Galvanostatic Cycling: Cycle the symmetric cell at a defined current density (e.g., 0.5 mA cm⁻²) for a specific duration (e.g., 1 hour plating, 1 hour stripping).
-
Post-Cycling EIS: After a set number of cycles, perform another EIS measurement under the same conditions as the initial one.
-
Data Analysis: Compare the Nyquist plots before and after cycling. An increase in the diameter of the semicircle in the high-to-medium frequency region indicates an increase in the interfacial resistance, suggesting the growth of a resistive SEI layer or other interfacial degradation.[5]
Protocol 2: Morphological and Compositional Analysis of the SEI
-
Cell Cycling and Disassembly: Cycle a Na/Cu or Na/Na cell for a desired number of cycles. Carefully disassemble the cell inside an argon-filled glovebox.
-
Sample Preparation: Gently rinse the sodium anode with a high-purity, volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte and then let it dry.
-
SEM Analysis: Transfer the anode to a scanning electron microscope (SEM) using an air-tight transfer holder to prevent exposure to air and moisture. Observe the surface morphology for evidence of dendrites, cracks, or a porous SEI.
-
XPS Analysis: For compositional analysis, transfer the anode to an X-ray photoelectron spectrometer (XPS) without exposure to air. Acquire high-resolution spectra for key elements such as F 1s, O 1s, C 1s, and P 2p to identify the chemical species present in the SEI layer (e.g., NaF, Na₂O, Na₂CO₃, and phosphate species).[1][15]
-
Cryo-TEM Analysis: For high-resolution imaging of the SEI structure, deposit sodium onto a TEM grid and cycle it. The grid can then be examined using cryogenic transmission electron microscopy (cryo-TEM) to observe the SEI's layered structure and composition without the artifacts that can be introduced by drying.[9]
Data Presentation
Table 1: Effect of Additives on Sodium Anode Performance in NaPF₆ Electrolyte
| Additive | Concentration | Electrolyte | Coulombic Efficiency (%) | Cycle Life | Key Finding | Reference |
| None | - | 1 M NaPF₆ in EC:DMC | < 95 | < 100 cycles | Unstable SEI, significant capacity fade. | [5] |
| LiPF₆ | 0.5 M | 1 M NaPF₆ in DME | > 99 | > 200 cycles | Forms a thin, uniform, inorganic-rich SEI. | |
| FEC | 2% v/v | 1 M NaPF₆ in EC:PC | Improved | Extended | Mitigates HF formation and improves SEI stability. | [7] |
| FM2 | 2% v/v | 1 M NaPF₆ in EC:PC | Improved | Extended | Acts as an HF scavenger, stabilizing the electrolyte. | [7] |
| DOL (pretreatment) | - | 1 M NaPF₆ in TEGDME | High | > 500 hours (symmetric cell) | Forms a stable protective layer, suppressing dendrites. |
Visualizations
Caption: Role of FEC additive in SEI formation on a sodium anode.
Caption: Troubleshooting workflow for anode interface instability.
References
- 1. LiPF6 as an additive for the stabilization of zero-excess Na metal battery anode interfaces - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. pv-magazine.com [pv-magazine.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 7. osti.gov [osti.gov]
- 8. mdpi.com [mdpi.com]
- 9. Probing the Na metal solid electrolyte interphase via cryo-transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 11. researchgate.net [researchgate.net]
- 12. Sodium fluoride?rich solid electrolyte interphase for sodium?metal and sodium?oxygen batteries - Bulletin of the Korean Chemical Society - 대한화학회 - KISS [kiss.kstudy.com]
- 13. A facile method to stabilize sodium metal anodes towards high-performance sodium batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA00066G [pubs.rsc.org]
- 14. tingzhenghou.github.io [tingzhenghou.github.io]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Building an artificial solid electrolyte interphase with high-uniformity and fast ion diffusion for ultralong-life sodium metal anodes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Long-Term Stability of Sodium Hexafluorophosphate (NaPF6) Electrolytes
Welcome to the technical support center for sodium hexafluorophosphate (NaPF6) electrolytes. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing sodium-ion battery technology. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on improving the long-term stability of NaPF6-based electrolytes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of NaPF6 electrolyte degradation?
A1: The long-term stability of NaPF6 electrolytes is primarily compromised by two main degradation pathways:
-
Hydrolysis: NaPF6 is highly sensitive to moisture.[1][2] Even trace amounts of water (as low as <20 ppm) present in the electrolyte can lead to the hydrolysis of the PF6- anion, generating hydrofluoric acid (HF) and other byproducts like PO2F2- and PO3F2-.[1] This process is autocatalytic, meaning the generated HF can accelerate further decomposition of the electrolyte.[1]
-
Thermal Decomposition: At elevated temperatures (typically above 60°C), NaPF6 can undergo thermal decomposition, which produces phosphorus pentafluoride (PF5).[3][4][5] Similar to HF, PF5 is a strong Lewis acid that can trigger an autocatalytic breakdown of the carbonate solvents commonly used in these electrolytes.[3][4]
Q2: My sodium-ion cell is showing rapid capacity fading and increased impedance. Could this be related to electrolyte instability?
A2: Yes, these are classic symptoms of electrolyte degradation. The decomposition products of NaPF6, such as HF and PF5, can attack the electrode materials and lead to the continuous and unstable growth of the solid electrolyte interphase (SEI) layer. This results in several detrimental effects:
-
Increased Interfacial Resistance: A thicker, less stable SEI layer impedes the transport of sodium ions between the electrolyte and the electrode, leading to higher cell impedance.[6]
-
Loss of Active Material: Corrosive species like HF can degrade the active materials on both the cathode and anode.
-
Consumption of Electrolyte: The ongoing side reactions consume the electrolyte, leading to poor wetting of the electrodes and eventual cell failure.
-
Capacity Fade: The combination of these factors results in a rapid decline in the battery's capacity and overall poor cycling performance.[7]
Q3: How can I minimize moisture contamination in my electrolyte?
A3: Minimizing moisture is critical for the stability of NaPF6 electrolytes. Here are some essential practices:
-
Use High-Purity Materials: Always start with battery-grade NaPF6 salt and solvents with very low water content (<20 ppm).[1][8]
-
Glovebox Environment: All electrolyte preparation and cell assembly should be conducted in an argon-filled glovebox with moisture and oxygen levels kept below 1 ppm.
-
Proper Drying Procedures: Ensure all glassware, cell components, and electrodes are thoroughly dried under vacuum at an appropriate temperature before being introduced into the glovebox.
-
Use of Molecular Sieves: While not a substitute for a dry environment, molecular sieves can be used to dry solvents prior to electrolyte formulation. However, be aware that they can also introduce impurities if not handled correctly.
Q4: What are the most effective additives for improving the long-term stability of NaPF6 electrolytes?
A4: Several types of additives can be employed to mitigate the degradation of NaPF6 electrolytes:
-
HF Scavengers: These additives react with and neutralize any HF that forms in the electrolyte. A notable example is 2,2,2-trifluoroethoxy-2,2,2-ethoxy phosphazene (FM2), which has been shown to effectively scavenge HF and improve the chemical stability and cycling performance of the cell.[1][8]
-
PF5 Scavengers: To combat thermal degradation, Lewis basic compounds can be added to complex with the PF5 intermediate. Hexamethylphosphoramide (HMPA) has been demonstrated to form a stable complex with PF5, inhibiting the autocatalytic decomposition of the electrolyte at elevated temperatures.[3][4][9]
-
SEI-Forming Additives: Additives like fluoroethylene carbonate (FEC) are commonly used to form a more stable and resilient SEI layer on the anode.[6][7] While FEC does not directly mitigate HF, a robust SEI can help to suppress further electrolyte decomposition at the electrode surface.[1] Other sulfur-containing additives like prop-1-ene-1,3-sultone (PS) and 1,3,2-dioxathiolane-2,2-dioxide (DTD) can also contribute to a stable SEI.[6][10]
-
Cationic Additives: The introduction of other cations, such as Li+, has been explored to modify the solvation structure of the sodium ions and enhance the stability of the electrolyte on the sodium metal surface.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid capacity fade and poor cycling efficiency | Electrolyte decomposition due to moisture (hydrolysis) or high temperature (thermal degradation). | 1. Verify Moisture Control: Re-evaluate your glovebox environment and material handling procedures to ensure minimal moisture exposure. Use high-purity, low-water content solvents and salts.[1] 2. Introduce Additives: Incorporate an HF scavenger like FM2 or a thermal stabilizer like HMPA into your electrolyte formulation.[1][3] 3. Optimize SEI: Add a small percentage (e.g., 1-2 wt%) of an SEI-forming additive like FEC to create a more stable electrode-electrolyte interface.[6][7] |
| Increase in cell impedance over cycling | Unstable and continuous growth of the Solid Electrolyte Interphase (SEI) layer. | 1. Use SEI-forming Additives: Employ additives such as FEC, PS, or DTD to promote the formation of a thin, stable, and ionically conductive SEI layer.[6][10] 2. Formation Protocol: Optimize the initial formation cycles by using a low C-rate (e.g., C/20) to allow for the gradual and uniform formation of a stable SEI.[7] |
| Gas evolution (cell swelling) | Decomposition of carbonate solvents, often catalyzed by HF or PF5. | 1. Mitigate Decomposition: Address the root cause of decomposition by using HF or PF5 scavengers (FM2 or HMPA).[1][3] 2. Lower Operating Temperature: If possible, operate the cells at a lower temperature to reduce the rate of thermal degradation.[5] |
| Discoloration of the electrolyte (turning dark brown/black) | Severe thermal degradation of the electrolyte, especially at elevated temperatures. | 1. Incorporate Thermal Stabilizers: Add a Lewis basic compound like HMPA to complex with PF5 and inhibit thermal decomposition.[3] Visual evidence shows that HMPA can prevent the electrolyte from turning dark brown after heating at 85°C.[3] 2. Re-evaluate Temperature Limits: Assess if the operating or storage temperature of your cells is too high for the electrolyte's stability. |
Quantitative Data Summary
The following tables summarize key quantitative data on the performance of stabilized NaPF6 electrolytes from various studies.
Table 1: Effect of Additives on Capacity Retention in Sodium-Ion Batteries
| Electrolyte System | Cell Configuration | Cycling Conditions | Capacity Retention | Reference |
| 1 M NaPF6 in EC:DMC with 2 wt% FEC | NMCT-La/HC Full Cell | Not Specified | 58.7% | [6][10] |
| 1 M NaPF6 in EC:DMC with 2 wt% FEC + 2 wt% PS | NMCT-La/HC Full Cell | Not Specified | 82.0% | [6][10] |
| 1 M NaPF6 in EC:DMC with 2 wt% FEC + 2 wt% DTD | NMCT-La/HC Full Cell | Not Specified | 79.4% | [6][10] |
| 0.3 M NaPF6 in EC/PC with 2% BSTFA | Na/NVP Battery | 1955 cycles at 2 C | 92.63% | [6][10] |
| NaPF6-FRE | NVP/Na Half-cell | Not Specified | 94% | [6][10] |
Table 2: Ionic Conductivity and Thermal Stability of Hexafluorophosphate Salts
| Parameter | This compound (NaPF6) | Lithium Hexafluorophosphate (LiPF6) | Experimental Conditions | Reference |
| Ionic Conductivity | ~12.30 mS/cm | ~11.38 mS/cm | 1M concentration in 1:1 (vol.) EC:DMC at 25°C | [12] |
| Thermal Decomposition Onset | ~325 °C | ~107 °C | Thermogravimetric Analysis (TGA) in a dry, inert atmosphere | [12] |
Experimental Protocols
Protocol 1: Evaluation of Electrolyte Stability using Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly: Assemble symmetric cells (e.g., Na/Na) or full cells in an argon-filled glovebox using the electrolyte to be tested.
-
Initial Measurement: After a rest period of several hours for electrolyte wetting, perform an initial EIS measurement at open circuit voltage (OCV). A typical frequency range is 100 kHz to 0.1 Hz with a 10 mV amplitude.
-
Aging/Cycling: Subject the cells to the desired conditions, such as storage at an elevated temperature (e.g., 60°C) or galvanostatic cycling.
-
Periodic EIS Measurements: Periodically interrupt the aging/cycling process to perform EIS measurements under the same conditions as the initial measurement.
-
Data Analysis: Monitor the change in the Nyquist plots over time. An increase in the diameter of the semicircle corresponds to an increase in the charge-transfer resistance, indicating the growth of a resistive SEI layer and electrolyte degradation.[3]
Protocol 2: Identification of Electrolyte Decomposition Products using Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Age the NaPF6 electrolyte under the desired conditions (e.g., in a sealed vial at 52°C with a controlled amount of added water).[1]
-
NMR Tube Preparation: In a glovebox, transfer an aliquot of the aged electrolyte into an NMR tube. Add a suitable deuterated solvent and internal standard if quantitative analysis is required. Seal the NMR tube tightly.
-
Data Acquisition: Acquire 1H, 19F, and 31P NMR spectra.
-
Data Analysis:
-
19F NMR: Look for the appearance of new peaks corresponding to decomposition products like PO2F2- and PO3F2-.[1] A distinct peak for HF will also be observable.
-
1H NMR: Monitor for the appearance of peaks from solvent degradation products, such as 1,2-ethanediol from ethylene carbonate (EC) or methanol from dimethyl carbonate (DMC).[1]
-
31P NMR: Observe the decrease in the NaPF6 signal and the emergence of new phosphorus-containing species.[1]
-
Visualizations
NaPF6 Electrolyte Decomposition Pathways
Caption: Key degradation pathways of NaPF6 electrolytes.
Troubleshooting Workflow for Poor Cycling Stability
References
- 1. osti.gov [osti.gov]
- 2. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01447F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress on Electrolyte Additives for Sodium Ion Batteries - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
- 7. benchchem.com [benchchem.com]
- 8. experts.boisestate.edu [experts.boisestate.edu]
- 9. researchgate.net [researchgate.net]
- 10. sciepublish.com [sciepublish.com]
- 11. tingzhenghou.github.io [tingzhenghou.github.io]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Sodium Hexafluorophosphate (NaPF₆) vs. Lithium Hexafluorophosphate (LiPF₆) in Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate electrolyte salt is a critical determinant of a battery's performance, safety, and cost. Among the various salts utilized in modern battery technologies, hexafluorophosphates have emerged as a prominent class. This guide provides a detailed structural and functional comparison of two key hexafluorophosphate compounds: Lithium Hexafluorophosphate (LiPF₆) and Sodium Hexafluorophosphate (NaPF₆). This objective analysis is supported by experimental data to aid researchers and professionals in making informed decisions for their specific applications in lithium-ion and sodium-ion batteries.
Quantitative Performance Comparison
The functional efficacy of LiPF₆ and NaPF₆ as electrolyte salts is primarily evaluated based on their ionic conductivity, thermal stability, and electrochemical stability window. The following table summarizes key quantitative data for these parameters.
| Parameter | Lithium Hexafluorophosphate (LiPF₆) | This compound (NaPF₆) | Experimental Conditions |
| Ionic Conductivity | ~11.38 mS/cm | ~12.30 mS/cm[1] | 1M concentration in a 1:1 (vol.) mixture of Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC) at 25°C.[1] |
| Thermal Decomposition Onset | ~107 °C[1] | ~325 °C[1] | Thermogravimetric Analysis (TGA) in a dry, inert atmosphere.[1] |
| Electrochemical Stability Window | Up to ~4.5 V vs. Li/Li⁺[1] | Up to ~4.5 V vs. Na/Na⁺ (can be extended to 6.3 V in concentrated solutions)[1] | Cyclic Voltammetry (CV) in a carbonate-based electrolyte.[1] |
Comparative Cell Performance
The ultimate test of an electrolyte is its performance in a full battery cell. The following table presents a comparison of cell performance metrics for batteries utilizing LiPF₆ and NaPF₆ electrolytes with common electrode materials.
| Performance Metric | Lithium-ion Battery (LiPF₆) | Sodium-ion Battery (NaPF₆) | Electrode Materials & Conditions |
| Specific Capacity (Anode) | >300 mAh/g (Graphite) | ~300-431 mAh/g (Hard Carbon)[2][3] | Anode: Graphite (Li-ion), Hard Carbon (Na-ion). Electrolyte: 1M LiPF₆ or NaPF₆ in carbonate or ether-based solvents. C-rate: C/10.[2][3] |
| Coulombic Efficiency (Initial) | ~80-90% (Graphite) | ~80-90% (Hard Carbon) | Varies with electrode material, additives, and formation cycles. |
| Cycle Life (Cathode) | >1000 cycles with >80% capacity retention (NMC)[4][5] | >500 cycles with >96% capacity retention (Iron Phosphate)[6] | Cathode: Nickel Manganese Cobalt Oxide (NMC) for Li-ion, Iron Phosphate for Na-ion. Electrolyte: 1M LiPF₆ or NaPF₆ in carbonate or ether-based solvents. C-rate: C/2 or C/3.[6][7] |
Structural and Functional Insights
Lithium hexafluorophosphate has long been the industry standard for lithium-ion batteries due to its good ionic conductivity and its ability to form a stable solid-electrolyte interphase (SEI) on graphite anodes.[8] However, it suffers from relatively low thermal stability and sensitivity to moisture, which can lead to the generation of hazardous hydrofluoric acid (HF).[1]
This compound is the benchmark electrolyte salt for sodium-ion batteries, a promising alternative to lithium-ion technology due to the abundance and low cost of sodium.[9][10] NaPF₆ exhibits comparable, and in some cases slightly higher, ionic conductivity to LiPF₆ in similar solvent systems.[1] A notable advantage of NaPF₆ is its superior thermal stability, with a significantly higher decomposition temperature.[1] This enhanced thermal robustness can contribute to improved battery safety. The electrochemical stability window of NaPF₆ is also wide, making it suitable for high-voltage sodium-ion battery applications.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Electrolyte Preparation
1M LiPF₆ in EC:DMC (1:1 vol/vol):
-
In an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, dry ethylene carbonate (EC) and dimethyl carbonate (DMC) over molecular sieves for at least 24 hours.
-
Measure equal volumes of the dried EC and DMC and mix them in a clean, dry beaker with a magnetic stirrer.
-
Slowly add the required amount of LiPF₆ salt to the solvent mixture while stirring until it is fully dissolved. For a 1M solution, this corresponds to approximately 151.9 g of LiPF₆ per liter of solvent.
-
Continue stirring for several hours to ensure a homogeneous solution. Store the electrolyte in a tightly sealed container inside the glovebox.
1M NaPF₆ in EC:DEC (1:1 vol/vol):
-
In an argon-filled glovebox, dry ethylene carbonate (EC) and diethyl carbonate (DEC) over molecular sieves for at least 24 hours.
-
Prepare a 1:1 volumetric mixture of the dried EC and DEC.
-
Gradually add the pre-dried NaPF₆ salt to the solvent mixture under continuous magnetic stirring. For a 1M solution, this corresponds to approximately 167.9 g of NaPF₆ per liter of solvent.
-
If any insoluble impurities are observed, which can sometimes be NaF, allow the solution to settle and then decant or filter the clear electrolyte.[11]
-
Stir for several hours to ensure complete dissolution and store in a sealed container within the glovebox.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
-
Sample Preparation: In an argon-filled glovebox, place 4-6 mg of the LiPF₆ or NaPF₆ salt into a hermetically sealed TGA pan.
-
Instrument Setup: Use a TGA instrument equipped with a mass spectrometer (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) for evolved gas analysis.
-
Experimental Conditions:
-
Purge the TGA furnace with a high-purity inert gas (e.g., argon or nitrogen) at a flow rate of 50-100 mL/min to create an inert atmosphere.[12]
-
Heat the sample from room temperature to a desired final temperature (e.g., 400°C for LiPF₆, 600°C for NaPF₆) at a constant heating rate, typically 10 °C/min.[12]
-
-
Data Analysis: Record the sample weight as a function of temperature. The onset temperature of decomposition is determined as the temperature at which a significant weight loss begins. The evolved gases are identified by the coupled mass spectrometer or FTIR.
Electrochemical Stability Window: Cyclic Voltammetry (CV)
-
Cell Assembly: Assemble a three-electrode electrochemical cell inside an argon-filled glovebox.
-
Working Electrode: A polished glassy carbon or platinum electrode.
-
Counter and Reference Electrodes: Lithium or sodium metal foil.
-
-
Electrolyte: The prepared 1M LiPF₆ or NaPF₆ electrolyte.
-
Measurement:
-
Connect the cell to a potentiostat.
-
Perform cyclic voltammetry by sweeping the potential of the working electrode from the open-circuit potential to a positive limit (e.g., 6.0 V) and a negative limit (e.g., -0.5 V) at a slow scan rate (e.g., 1 mV/s).[13]
-
-
Data Analysis: The electrochemical stability window is defined by the potential range where no significant oxidative or reductive current is observed. The anodic and cathodic limits are typically defined as the potentials at which the current density exceeds a certain threshold (e.g., 0.1 mA/cm²).
Visualizing the Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
References
- 1. ysxbcn.com [ysxbcn.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improving Cycle Life of Ni‐Rich Li‐Ion Battery Cathodes by Using Compartmentalized Anode and Cathode Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Properties of NaPF6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Homemade vs. Commercial Sodium Hexafluorophosphate (NaPF₆) for High-Performance Sodium-Ion Batteries
A critical evaluation of purity, electrochemical properties, and battery performance for researchers and industry professionals. This guide provides an objective comparison of in-house synthesized ("homemade") versus commercially available sodium hexafluorophosphate (NaPF₆), a key electrolyte component in sodium-ion battery research and development. The performance of NaPF₆ is paramount for achieving high efficiency, stability, and cycle life in this promising energy storage technology. This document synthesizes experimental data to highlight the critical differences and potential advantages of controlled, in-house synthesis.
Executive Summary
Recent advancements in synthesis techniques have enabled the production of high-purity, "homemade" NaPF₆ that can rival or even surpass the performance of commercial-grade electrolytes. The primary advantage of in-house synthesis lies in the significant reduction of common impurities such as sodium fluoride (NaF) and hydrofluoric acid (HF), which are known to be detrimental to battery performance.[1][2] While commercial NaPF₆ offers convenience, variations in purity between batches and suppliers can introduce inconsistencies in experimental results. This guide presents a data-driven comparison of key performance metrics, including purity, ionic conductivity, and electrochemical cycling stability, to aid researchers in making informed decisions for their specific applications.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative performance indicators of homemade versus commercial NaPF₆ based on reported experimental data.
Table 1: Purity and Physicochemical Properties
| Parameter | Homemade NaPF₆ (Mechanochemical Synthesis) | Commercial Grade NaPF₆ | Key Observations |
| Purity | High purity, devoid of NaF and HF impurities.[1][2] | Often contains impurities like NaF, HF, and residual solvents.[1][2] | Homemade synthesis can yield a cleaner product, crucial for stable electrode-electrolyte interfaces. |
| Water Content | Can be controlled to < 20 ppm with proper handling.[3] | Typically < 20 ppm for battery grade, but can vary.[3] | Low water content is critical to prevent HF formation. |
| Ionic Conductivity (1M in EC:DEC) | ~8.8 mS/cm | ~8-10 mS/cm | Comparable conductivity when impurities in commercial salt are low.[4][5] |
Table 2: Electrochemical Performance in Sodium-Ion Batteries
| Parameter | Homemade NaPF₆ | Commercial Grade NaPF₆ | Key Observations |
| Electrochemical Stability Window | Stable up to ~4.5 V vs. Na⁺/Na.[5] | Generally stable, but impurities can lower the decomposition voltage. | Higher purity of homemade salt can lead to a wider stable voltage window. |
| Cycling Stability (Capacity Retention) | Excellent capacity retention, e.g., 96% after 500 cycles at 1C.[6] | Performance can be inconsistent due to impurity-driven side reactions.[7] | Reduced impurities in homemade NaPF₆ contribute to a more stable solid electrolyte interphase (SEI). |
| Rate Capability | Can support high C-rates due to stable interfaces. | High-rate performance can be hindered by increased cell impedance from impurity reactions. | A clean electrolyte system is essential for fast charging/discharging applications. |
Experimental Protocols
This section details the methodologies for the synthesis of high-purity NaPF₆ and the subsequent electrochemical characterization, providing a framework for reproducible research.
Synthesis of High-Purity NaPF₆ (Mechanochemical Route)
A notable solvent-free method for synthesizing high-purity NaPF₆ involves the mechanochemical reaction of ammonium hexafluorophosphate (NH₄PF₆) and sodium metal.[1][2]
-
Reactant Preparation: Dry ammonium hexafluorophosphate and sodium metal are used as precursors. All handling of reactants is performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.
-
Milling Process: The reactants are ground together in a high-energy ball mill or a simple mortar and pestle for smaller scales. The mechanical force initiates a reaction where sodium reduces the ammonium ion, forming NaPF₆, ammonia, and hydrogen gas.
-
Product Collection: The resulting solid product is high-purity NaPF₆, which, according to reports, does not require further purification.[1][2] The purity can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) and X-ray Diffraction (XRD).
Electrolyte Preparation and Cell Assembly
-
Electrolyte Formulation: The synthesized or commercial NaPF₆ salt is dissolved in a binary solvent mixture, such as ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v), inside an argon-filled glovebox.[4][8] The water content of the final electrolyte should be confirmed to be low (e.g., < 50 ppm) using Karl-Fischer titration.[8]
-
Coin Cell Assembly: CR2032 coin cells are typically assembled in an argon-filled glovebox.[8] A hard carbon anode and a suitable cathode material (e.g., Na₃V₂(PO₄)₃/C or NFM111) are separated by a glass fiber separator.[8][9] The separator is soaked with the prepared NaPF₆ electrolyte.
Electrochemical Measurements
-
Ionic Conductivity: The ionic conductivity of the electrolyte is measured using an impedance spectrometer. The electrolyte is placed in a sealed conductivity cell, and the impedance is measured over a range of frequencies (e.g., 1 MHz to 1 Hz).[8]
-
Cyclic Voltammetry (CV): CV is used to determine the electrochemical stability window of the electrolyte. The measurement is typically performed using a three-electrode setup with a stable working electrode (e.g., aluminum), and sodium metal as the counter and reference electrodes.[2]
-
Galvanostatic Cycling: The long-term cycling performance of the assembled coin cells is evaluated by charging and discharging them at constant current densities (C-rates) over hundreds of cycles.[4][9] Key metrics to record are the specific discharge capacity, coulombic efficiency, and capacity retention over time.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the preparation and validation of NaPF₆ electrolytes.
Figure 1: Experimental workflow for synthesis and validation of NaPF₆.
Figure 2: Impact of NaPF₆ purity on battery performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. oneenergi.com [oneenergi.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Enabling Long-term Cycling Stability of Na3V2(PO4)3/C vs. Hard Carbon Full-cells : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
A Comparative Guide to Alternative Sodium Salts for High-Performance Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Sodium-ion battery technology is rapidly emerging as a viable alternative to lithium-ion systems, driven by the abundance and low cost of sodium. Central to the performance and safety of these batteries is the electrolyte, and the choice of sodium salt is a critical determinant of its properties. While sodium hexafluorophosphate (NaPF₆) is a commonly used salt, its thermal instability and hazardous hydrolysis byproducts—namely, hydrofluoric acid (HF)—have prompted extensive research into safer and better-performing alternatives. This guide provides an objective comparison of prominent alternative sodium salts, supported by experimental data, to aid in the selection of electrolytes for next-generation sodium-ion technologies.
Performance Comparison of Sodium Electrolyte Salts
The ideal electrolyte salt for a sodium-ion battery should exhibit high ionic conductivity, a wide electrochemical stability window, good thermal stability, and be safe to handle. The following tables summarize the key performance metrics of NaPF₆ and its leading alternatives.
| Salt | Chemical Formula | Molecular Weight ( g/mol ) | Key Advantages | Key Disadvantages |
| This compound | NaPF₆ | 167.95 | Good ionic conductivity, wide electrochemical stability window.[1][2][3] | Thermally unstable, moisture sensitive (generates toxic HF), high cost.[4] |
| Sodium Perchlorate | NaClO₄ | 122.44 | High ionic conductivity, wide electrochemical stability window.[5][6] | Strong oxidizing agent with a risk of explosion, safety concerns for commercial applications.[4] |
| Sodium Bis(fluorosulfonyl)imide | NaFSI | 203.13 | High ionic conductivity, excellent thermal stability.[1] | Corrosive to aluminum current collectors at high voltages, poor hydrolytic stability.[1][4] |
| Sodium Difluoro(oxalato)borate | NaDFOB | 143.81 | Good thermal and hydrolytic stability, forms a stable SEI layer. | Lower ionic conductivity compared to NaPF₆ and NaFSI. |
| Sodium Trifluoromethanesulfonate | NaCF₃SO₃ (NaOTf) | 172.06 | High thermal stability, non-toxic decomposition products. | Lower ionic conductivity and solubility in common carbonate solvents. |
| Sodium Borate Salts (e.g., Na[B(hfip)₄]·DME) | Varies | Varies | High thermal and electrochemical stability, greater cycling stability compared to NaPF₆, some variants have high tolerance to air and water.[4] | Synthesis can be complex and costly, lower ionic conductivity than imide-based salts.[7] |
Quantitative Performance Data
The following table presents a quantitative comparison of the key electrochemical properties of various sodium salts. The data is compiled from multiple sources and presented for 1 M salt concentrations in carbonate-based electrolytes at room temperature, unless otherwise specified, to provide a standardized comparison.
| Salt | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. Na/Na⁺) | Thermal Decomposition Onset (°C) |
| NaPF₆ | ~8 - 10 (in EC:DMC)[1] | up to 4.5[1][6] | ~270 - 300[8] |
| NaClO₄ | ~5 - 7 (in EC:DMC)[6] | up to 4.5 (with side reactions from ~3.0 V)[6] | > 250 |
| NaFSI | ~12 - 15 (in EC:DMC)[1] | up to 4.0[1] | > 300 |
| NaDFOB | ~2 - 5 | up to 4.5 | > 250 |
| NaCF₃SO₃ (NaOTf) | ~1 - 3 | > 4.5 | > 300 |
| Na[B(hfip)₄]·DME | ~0.6 - 4.8 (Ionic Liquid)[7] | > 4.5 | > 280[9] |
Experimental Protocols
Accurate and reproducible data is paramount in materials science research. Below are the detailed methodologies for the key experiments cited in this guide.
Ionic Conductivity Measurement
Method: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly: A symmetric cell is assembled in an argon-filled glove box using two blocking electrodes (e.g., stainless steel or platinum) of a known area (A), separated by a separator soaked in the electrolyte. The thickness of the separator (L) is measured precisely.
-
Instrumentation: A potentiostat equipped with a frequency response analyzer is used.
-
EIS Measurement: An AC voltage of small amplitude (e.g., 5-10 mV) is applied across the cell over a wide frequency range (e.g., 1 MHz to 10 mHz).
-
Data Analysis: A Nyquist plot is generated from the impedance data. The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.
-
Calculation: The ionic conductivity (σ) is calculated using the following formula:
σ = L / (Rb * A)
Electrochemical Stability Window (ESW) Determination
Method: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)
-
Cell Assembly: A three-electrode cell is assembled in an argon-filled glove box. A sodium metal disc serves as both the counter and reference electrode. The working electrode can be a material inert in the expected voltage range, such as glassy carbon, platinum, or aluminum.[6][10]
-
Instrumentation: A potentiostat is used to perform the voltammetry scan.
-
Voltammetry Scan:
-
Anodic (Oxidative) Stability: The potential of the working electrode is swept from the open-circuit potential to a high positive potential at a slow scan rate (e.g., 0.1-1 mV/s).[11]
-
Cathodic (Reductive) Stability: The potential is swept from the open-circuit potential to a low negative potential.
-
-
ESW Determination: The electrochemical stability window is defined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction. A cutoff current density (e.g., 0.01-0.1 mA/cm²) is often used to define these limits.[11]
Thermal Stability Assessment
Method: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, precisely weighed amount of the electrolyte is hermetically sealed in a DSC pan inside an argon-filled glove box to prevent any reaction with air or moisture.
-
Instrumentation: A Differential Scanning Calorimeter is used for the analysis.
-
DSC Measurement: The sample is heated at a constant rate (e.g., 5-10 °C/min) over a wide temperature range (e.g., from room temperature to 400 °C). An empty, sealed DSC pan is used as a reference.
-
Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Exothermic peaks in the DSC curve indicate decomposition or other thermal events. The onset temperature of the first significant exothermic peak is typically reported as the thermal decomposition temperature.[8][12][13][14][15]
Visualizations
Experimental Workflow for Electrolyte Characterization
Caption: Workflow for the preparation and characterization of sodium-ion battery electrolytes.
Logical Relationships of Electrolyte Properties
Caption: Interdependencies of sodium salt properties and their impact on battery performance.
References
- 1. oneenergi.com [oneenergi.com]
- 2. Properties of NaPF6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries † [repository.cam.ac.uk]
- 4. Sodium Borates: Expanding the Electrolyte Selection for Sodium‐Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium perchlorate, anhydrous, 99.9 trace metals basis [sigmaaldrich.com]
- 6. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Na[B(hfip)4] (hfip = OC(H)(CF3)2): a weakly coordinating anion salt and its first application to prepare ionic liquids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide-based single-ion conducting polymer electrolyte incorporating molecular transporters for quasi-solid-state sodium batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Thermal stability of Sn anode material with non-aqueous electrolytes in sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. Thermal stability of Sn anode material with non-aqueous electrolytes in sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C8TA07854H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Performance of Different NaPF₆ Concentrations in Sodium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical performance of various concentrations of sodium hexafluorophosphate (NaPF₆) in electrolytes for sodium-ion batteries (SIBs). The information is supported by experimental data to aid in the selection of optimal electrolyte formulations for SIB research and development.
Overview of NaPF₆ Electrolytes
NaPF₆ is a commonly used salt in SIB electrolytes due to its good ionic conductivity, electrochemical stability, and compatibility with various electrode materials.[1] The concentration of NaPF₆ in the electrolyte significantly influences its physical and electrochemical properties, including ionic conductivity, viscosity, and ultimately, the battery's cycling performance and rate capability.[2][3][4] While 1 M NaPF₆ in a carbonate-based solvent is often considered the benchmark, studies have shown that other concentrations may offer comparable or even advantageous performance under specific conditions.[2][3][4][5]
Quantitative Performance Comparison
The following table summarizes the key quantitative data on the electrochemical performance of different NaPF₆ concentrations in an ethylene carbonate and diethyl carbonate (EC:DEC, 1:1 v/v) solvent mixture.
| NaPF₆ Concentration (M) | Bulk Conductivity (mS cm⁻¹) at 25°C | Dynamic Viscosity (cP) at 25°C | Initial Discharge Capacity (mAh g⁻¹) at C/20 | Discharge Capacity at 2C (after initial cycles) |
| 0.25 | ~4.4 | 1.9 | Comparable to 1 M | Comparable to 1 M |
| 0.5 | 7.4 | 2.6 | Comparable to 1 M | Comparable to 1 M |
| 1.0 (Benchmark) | 8.8 | 3.9 | ~138 | Comparable to 0.25 M and 0.5 M |
| 1.5 | ~7.5 | 6.2 | Not specified | Not specified |
| 2.0 | 7.2 | 10.4 | Comparable to 1 M | No benefit in cycling observed |
Data compiled from studies using NFM111 cathodes and hard carbon anodes.[2][6][7]
Key Observations:
-
Ionic Conductivity: The highest bulk ionic conductivity is achieved at a concentration of 1 M NaPF₆.[2][3][4] Concentrations above and below 1 M exhibit lower conductivity.[2] The decrease in conductivity at higher concentrations is attributed to increased viscosity and the formation of ion aggregates, which hinder ion mobility.[2]
-
Viscosity: The dynamic viscosity of the electrolyte increases with increasing NaPF₆ concentration.[2][6] Higher viscosity can negatively impact electrode wetting and ion transport within the electrolyte.[2]
-
Cycling Performance: Despite the peak in ionic conductivity at 1 M, electrolytes with lower concentrations (0.25 M and 0.5 M) demonstrate comparable cycling performance in full cells.[2][3][4] This suggests that for the tested system (NFM111 cathode and hard carbon anode), the overall cell performance is not solely limited by the bulk electrolyte conductivity but likely by other factors such as charge-transfer resistance or solid-state diffusion of Na⁺ in the electrodes.[2]
-
High Concentration Effects: The 2 M NaPF₆ electrolyte, despite having a relatively high concentration of charge carriers, did not show any improvement in cycling performance, which may be due to its significantly higher viscosity and reduced ion mobility.[2]
Experimental Protocols
The data presented is based on the following experimental methodologies:
Electrolyte Preparation:
-
NaPF₆ salt was dissolved in a binary solvent blend of ethylene carbonate (EC) and diethyl carbonate (DEC) with a 1:1 volume ratio to prepare electrolyte solutions of 0.25 M, 0.5 M, 1 M, 1.5 M, and 2 M.[2][6]
-
The preparation was conducted in an argon-filled glovebox to minimize moisture content.[6]
-
Karl-Fischer measurements were performed to ensure the water concentration in the electrolytes was low (typically 30–50 ppm).[6]
Bulk Conductivity Measurements:
-
Solution conductivity was measured using a closed cell with platinum electrodes.[6]
-
Impedance spectra were recorded using a potentiostat with an applied voltage amplitude of 10 mV over a frequency range of 1 Hz to 1 MHz.[6]
-
The conductivity was calculated from the reciprocal of the resistance component obtained by fitting the impedance spectra.[6]
Viscosity Measurements:
-
Dynamic viscosity was measured for the different electrolyte concentrations.[6]
Electrochemical Cycling:
-
Coin cells (CR2032) were assembled in an argon-filled glovebox.[2][8]
-
The cells consisted of an NFM111 cathode, a hard carbon anode, and a glass fiber separator.[2][6]
-
100 μl of the respective NaPF₆ electrolyte was added to each cell.[2][6]
-
Galvanostatic cycling was performed using a battery cycler with voltage limits of 1.5 V and 4.0 V.[2][7]
-
The C-rates were calculated based on the theoretical capacity of the cathode material (138 mAh g⁻¹).[7]
Visualizing the Experimental Workflow and Concentration Effects
The following diagrams illustrate the experimental process and the relationship between NaPF₆ concentration and key performance indicators.
References
- 1. researchgate.net [researchgate.net]
- 2. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01447F [pubs.rsc.org]
- 3. Properties of NaPF6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries † [repository.cam.ac.uk]
- 5. Properties of NaPF6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries. [repository.cam.ac.uk]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
A Comparative Guide to Validating the Purity of Synthesized Sodium Hexafluorophosphate
For researchers, scientists, and professionals in drug development and battery technology, ensuring the purity of synthesized sodium hexafluorophosphate (NaPF₆) is critical. Impurities can significantly impact its performance, particularly in applications like sodium-ion batteries where high ionic conductivity and electrochemical stability are paramount.[1] This guide provides an objective comparison of analytical methods for validating the purity of NaPF₆, supported by experimental data and detailed protocols.
Common Impurities in Synthesized this compound
The synthesis of NaPF₆ can introduce various impurities that may be detrimental to its end-use. Common contaminants include:
-
Unreacted starting materials and byproducts: Such as sodium fluoride (NaF) and hydrogen fluoride (HF).[2]
-
Solvents: Residual solvents used during synthesis or purification.[2]
-
Metal Cations: Trace metals like iron (Fe), chromium (Cr), copper (Cu), nickel (Ni), and zinc (Zn) can be introduced during the manufacturing process.[1]
-
Water: NaPF₆ is hygroscopic, and the presence of moisture can lead to the formation of HF.[3][4]
Quantitative Comparison of Analytical Techniques
The selection of an analytical technique for purity validation depends on the target impurities and the desired level of sensitivity. The following table summarizes key analytical methods and their applications in the analysis of this compound.
| Analytical Technique | Primary Target Analyte(s) | Typical Impurities Detected | Key Performance Metrics |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | NaPF₆ | NaF, HF, organic residues | High specificity for structural confirmation and identification of phosphorus- and fluorine-containing impurities.[2][5] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Elemental Impurities | Fe, Cr, Cu, Ni, Zn, Li, S, and other trace metals.[1] | High sensitivity (ppb-level detection limits), suitable for quantifying a wide range of elemental impurities simultaneously.[1] |
| Ion Chromatography (IC) | Anionic Impurities | Fluoride (F⁻), Chloride (Cl⁻), Phosphate (PO₄³⁻) | Effective for the separation and quantification of inorganic anionic impurities.[6] |
| Karl Fischer Titration | Water | Water (H₂O) | High accuracy and specificity for determining water content, crucial due to the hygroscopic nature of NaPF₆.[6] |
| Amperometric Titration | Hexafluorophosphate ion (PF₆⁻) | - | Provides a quantitative measure of the hexafluorophosphate ion concentration.[7] |
Comparison with Alternative Electrolyte Salts
This compound is a common choice for sodium-ion battery electrolytes, but several alternatives are also being explored. The purity of NaPF₆ is a key factor in its performance compared to these alternatives.
| Electrolyte Salt | Key Advantages | Key Disadvantages |
| This compound (NaPF₆) | High ionic conductivity, good electrochemical stability.[1][8] | Hygroscopic, can generate toxic HF in the presence of moisture.[3] |
| Sodium Bis(fluorosulfonyl)imide (NaFSI) | Higher ionic conductivity than NaPF₆.[4] | Prone to decomposition, forming corrosive HF, and has lower voltage stability.[4] |
| Sodium Borate Salts (e.g., Na[B(hfip)₄]⋅DME) | Excellent electrochemical performance, high tolerance to air and water.[3] | May have lower initial cycle capacities compared to NaPF₆.[3] |
| Sodium Perchlorate (NaClO₄) | Alternative sodium salt. | Safety concerns.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity validation.
Purity Determination by Multinuclear NMR Spectroscopy
-
Objective: To confirm the chemical identity of NaPF₆ and identify phosphorus- and fluorine-containing impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized NaPF₆ in a suitable deuterated solvent (e.g., CD₃CN) in an NMR tube under an inert atmosphere.[2]
-
Data Acquisition:
-
³¹P NMR: Acquire a proton-decoupled ³¹P NMR spectrum. The pure NaPF₆ should exhibit a characteristic septet at approximately -144.6 ppm.[2]
-
¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. A doublet at approximately -73 ppm is characteristic of the P-F coupling in the PF₆⁻ anion.[2]
-
²³Na NMR & ¹H NMR: These spectra can also be recorded to detect other sodium species and organic impurities, respectively.[2]
-
-
Data Analysis: The presence of additional peaks in the ³¹P or ¹⁹F spectra indicates impurities. Integration of the signals can be used for quantification relative to the main NaPF₆ signal.
Elemental Impurity Analysis by ICP-OES
-
Objective: To quantify trace elemental impurities.
-
Instrumentation: Agilent 5800 VDV ICP-OES or equivalent.[1]
-
Sample Preparation:
-
Calibration: Prepare matrix-matched calibration standards using a 1% NaCl solution to minimize interference from the high concentration of sodium.[1]
-
Data Acquisition: Analyze the samples in axial view mode for high sensitivity.[1]
-
Data Analysis: Quantify the concentration of up to 26 elemental impurities, including Al, As, B, Be, Ca, Cd, Co, Cr, Cu, Fe, K, Li, Mg, Mn, Mo, Na, Ni, Pb, Sb, Se, Si, Sn, Sr, Ti, V, and Zn.[1] The results are typically reported in mg/kg.[1]
Anion Analysis by Ion Chromatography
-
Objective: To identify and quantify anionic impurities.
-
Instrumentation: Ion chromatograph with a suppressed conductivity detector.[6]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Data Analysis: Identify and quantify anionic impurities like F⁻, Cl⁻, and PO₄³⁻ by comparing their retention times and peak areas to those of known standards.[6]
Visualizing the Purity Validation Workflow
A logical workflow is essential for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for NaPF₆ Purity Validation.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium Borates: Expanding the Electrolyte Selection for Sodium‐Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oneenergi.com [oneenergi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. CN101464426A - Method for determination of hexafluorophosphate ion by amperometric titration - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to NaPF6 in Carbonate Solvent Mixtures for Sodium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of sodium hexafluorophosphate (NaPF6), a common salt in sodium-ion battery electrolytes, in various carbonate solvent mixtures. The selection of the solvent system is critical as it significantly influences key electrolyte properties such as ionic conductivity, viscosity, and electrochemical stability, which in turn dictate battery performance, including rate capability, cycle life, and safety. This document summarizes key experimental data, details the methodologies for its measurement, and provides visual representations of relevant processes to aid in the selection and optimization of electrolyte formulations.
Data Presentation: Performance Metrics of NaPF6 Electrolytes
The following tables summarize the ionic conductivity and viscosity of 1M NaPF6 in different carbonate solvent mixtures at room temperature, as well as the electrochemical stability window. These parameters are crucial for assessing the suitability of an electrolyte for sodium-ion battery applications.
| Solvent Mixture (v/v or w/w) | Ionic Conductivity (mS/cm) | Viscosity (cP) | Electrochemical Stability Window (V vs. Na/Na+) | Reference |
| EC:DMC (1:1) | 11.2 - 13.14 | - | ~4.5 | [1][2][3] |
| EC:DEC (1:1) | 8.8 | 3.9 | - | [4][5][6] |
| EC:PC (1:1) | 7.72 | - | - | [1][7][8] |
| EC:EMC (3:7 w/w) | - | - | - | [9] |
| EC:PC:DMC (1:1:1) | - | - | - | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and comparable data. The following sections outline the methodologies for key electrolyte characterization experiments.
Ionic Conductivity Measurement
Objective: To determine the ability of the electrolyte to conduct sodium ions.
Methodology: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly: A conductivity cell with two blocking electrodes (e.g., platinum or stainless steel) of a known geometry is assembled in an argon-filled glovebox to prevent atmospheric contamination.[7]
-
Electrolyte Filling: The cell is filled with the prepared NaPF6-carbonate solvent electrolyte.
-
Instrumentation: The cell is connected to a potentiostat equipped with a frequency response analyzer.
-
Measurement Parameters:
-
Data Acquisition: The impedance spectrum is recorded. The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis in a Nyquist plot.
-
Calculation: The ionic conductivity (σ) is calculated using the following formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area. The cell constant (L/A) is typically determined by calibrating the cell with a standard solution of known conductivity.
Viscosity Measurement
Objective: To measure the internal resistance to the flow of the electrolyte, which affects ion mobility.
Methodology: Rotational or Rolling Ball Viscometry
-
Sample Preparation: The electrolyte is prepared and handled in an inert atmosphere (e.g., an argon-filled glovebox) to minimize moisture contamination.
-
Instrumentation: A viscometer, such as a rolling ball viscometer or a rotational rheometer with a suitable geometry (e.g., cone-plate or concentric cylinder), is used.[11][12]
-
Temperature Control: The temperature of the sample is precisely controlled, as viscosity is highly temperature-dependent. Measurements are typically performed at a constant temperature (e.g., 25 °C).
-
Measurement:
-
Rolling Ball Viscometer: The time it takes for a ball to roll down a calibrated, inclined tube filled with the electrolyte is measured. This time is then correlated to the dynamic viscosity.[13]
-
Rotational Rheometer: A defined shear rate is applied to the electrolyte, and the resulting shear stress is measured. The viscosity is calculated as the ratio of shear stress to shear rate.
-
-
Data Recording: The dynamic viscosity is recorded in centipoise (cP) or millipascal-seconds (mPa·s).
Electrochemical Stability Window (ESW) Determination
Objective: To determine the voltage range within which the electrolyte remains stable without significant decomposition.
Methodology: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)
-
Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox.
-
Instrumentation: The cell is connected to a potentiostat.
-
Measurement Parameters:
-
Data Acquisition: The current response is recorded as a function of the applied potential.
-
Determination of Limits: The anodic and cathodic stability limits are defined as the potentials at which the current density reaches a predefined threshold (e.g., 0.1 mA/cm²), indicating the onset of electrolyte oxidation or reduction.[14]
Visualizations
Experimental Workflow for Electrolyte Evaluation
The following diagram illustrates a typical workflow for the preparation and electrochemical characterization of NaPF6-based electrolytes.
Caption: Workflow for preparing and evaluating NaPF6 electrolytes.
Decomposition Pathway of the PF6⁻ Anion
The stability of the PF6⁻ anion is a critical factor in the overall performance and safety of the electrolyte. Its decomposition can lead to the formation of detrimental species like hydrofluoric acid (HF).
Caption: Simplified decomposition mechanism of the PF6⁻ anion.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards standard electrolytes for sodium-ion batteries: physical properties, ion solvation and ion-pairing in alkyl carbonate solvents - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03639K [pubs.rsc.org]
- 3. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na(0.7)CoO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01447F [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. Understanding Electrolyte Flow Properties: The Importance of Viscometry in Battery Performance [labx.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Benchmark of Sodium Hexafluorophosphate (NaPF₆) Electrolytes for Sodium-Ion Batteries
A detailed guide for researchers and scientists on the performance of NaPF₆ electrolytes in comparison to common alternatives, supported by experimental data and protocols.
Sodium hexafluorophosphate (NaPF₆) has emerged as a key electrolyte salt for the advancement of sodium-ion battery (SIB) technology, largely due to its favorable balance of properties that contribute to battery performance and stability. This guide provides an objective comparison of NaPF₆-based electrolytes with other common alternatives, namely those containing sodium perchlorate (NaClO₄), sodium bis(fluorosulfonyl)imide (NaFSI), and sodium bis(trifluoromethanesulfonyl)imide (NaTFSI). The information presented herein is supported by a compilation of experimental data from various studies to assist researchers and professionals in the field of battery technology.
Comparative Performance Analysis
The efficacy of an electrolyte in a sodium-ion battery is determined by several key performance indicators. The following tables summarize the quantitative data for NaPF₆ and its alternatives across these critical metrics.
Table 1: Ionic Conductivity of Sodium-Ion Battery Electrolytes
| Electrolyte Salt | Solvent | Concentration (M) | Ionic Conductivity (mS/cm) |
| NaPF₆ | EC:DMC (1:1 vol) | 1.0 | ~8-11.2[1][2] |
| NaPF₆ | EC:DEC (1:1 v/v) | 1.0 | 8.8[3][4] |
| NaPF₆ | PC | 1.0 | ~5-7[5] |
| NaFSI | Carbonate-based (e.g., EC:DMC) | - | ~12-15[1] |
| NaClO₄ | EC:DMC | - | 5-7[5] |
EC: Ethylene Carbonate, DMC: Dimethyl Carbonate, DEC: Diethyl Carbonate, PC: Propylene Carbonate
Table 2: Electrochemical Stability and Thermal Properties
| Electrolyte Salt | Electrochemical Stability Window (V vs. Na/Na⁺) | Thermal Decomposition Onset (°C) | Key Observations |
| NaPF₆ | Up to ~4.5[1][5] (can be extended to 6.3V in concentrated solutions[6][7]) | ~325[3][7] | Good high-voltage compatibility; forms a stable cathode-electrolyte interphase (CEI).[3][8][9] |
| NaFSI | Degrades above 4.0[1] | - | Higher conductivity but suffers from anode passivation issues.[1] |
| NaClO₄ | Up to ~4.5[5] | ~130 | Strong oxidant, posing safety risks for commercial use.[3][10] |
| NaTFSI | - | Better than NaPF₆[10] | Less sensitive to moisture compared to NaPF₆.[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of electrolyte performance. Below are protocols for key experiments cited in the comparison.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte.
Methodology:
-
Sample Preparation: Prepare the electrolyte solution by dissolving the sodium salt (e.g., NaPF₆) in the desired solvent or solvent mixture (e.g., EC:DMC 1:1 v/v) to the specified concentration (e.g., 1 M) inside an argon-filled glovebox to minimize moisture contamination.
-
Cell Assembly: Use a conductivity cell with two platinum blocking electrodes. The cell constant should be predetermined using a standard KCl solution.
-
Measurement:
-
Place the conductivity cell inside a temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25°C).
-
Perform Electrochemical Impedance Spectroscopy (EIS) over a typical frequency range of 1 MHz to 10 mHz with a small AC amplitude (e.g., 5-10 mV).[11]
-
Determine the bulk resistance (R) of the electrolyte from the high-frequency intercept of the Nyquist plot with the real axis.[7]
-
-
Calculation: Calculate the ionic conductivity (σ) using the formula: σ = L / (A * R), where L is the distance between the electrodes and A is the electrode area, or more simply, σ = Cell Constant / R.[7]
Electrochemical Stability Window (ESW) Determination
Objective: To determine the voltage range over which the electrolyte remains stable without significant decomposition.
Methodology:
-
Cell Assembly: Assemble a three-electrode half-cell or a two-electrode coin cell (e.g., CR2032) in an argon-filled glovebox.[11][12]
-
Measurement:
-
Connect the cell to a potentiostat.
-
Perform Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) at a slow scan rate (e.g., 0.1 mV/s) to approximate quasi-equilibrium conditions.[11][13]
-
For anodic stability, scan from the open-circuit voltage (OCV) to a high potential (e.g., 5 V vs. Na/Na⁺). For cathodic stability, scan from OCV to a low potential (e.g., -0.3 V vs. Na/Na⁺).[13]
-
-
Analysis: The electrochemical stability window is defined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction.
Cycling Stability and Rate Capability Testing
Objective: To evaluate the long-term performance and high-rate capability of the electrolyte in a full or half-cell configuration.
Methodology:
-
Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glovebox using a working electrode (cathode or anode material), a sodium metal counter/reference electrode, a separator, and the electrolyte.[11]
-
Formation Cycles: For the initial cycles, use a low C-rate (e.g., C/20 or C/10) to allow for the stable formation of the solid electrolyte interphase (SEI).[11][14]
-
Galvanostatic Cycling:
-
Connect the coin cells to a battery cycler.
-
Charge and discharge the cell at a constant current between set voltage limits.
-
Cycling Stability: Cycle the cells at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 100-500 cycles) and monitor the capacity retention and coulombic efficiency.
-
Rate Capability: Test the cell at various C-rates (e.g., C/10, C/5, 1C, 5C, 10C) to evaluate its ability to deliver capacity at high charge and discharge rates.[11]
-
Visualizations
The following diagrams illustrate key experimental workflows and comparative relationships.
Caption: Workflow for Sodium-Ion Battery Electrochemical Testing.
Caption: Comparative Performance of Sodium-Ion Battery Electrolytes.
Conclusion
NaPF₆ stands out as a well-rounded and commercially viable electrolyte salt for sodium-ion batteries, offering a good balance of ionic conductivity, a wide electrochemical stability window, and reasonable thermal stability. While alternatives like NaFSI may offer higher ionic conductivity, they often come with drawbacks such as a narrower stability window.[1] NaClO₄, despite its good electrochemical performance, is generally considered unsuitable for commercial applications due to safety concerns.[3][10] The choice of electrolyte will ultimately depend on the specific requirements of the battery system, including the electrode materials and intended application. This guide provides a foundational benchmark for researchers to make informed decisions in the development of next-generation sodium-ion batteries.
References
- 1. oneenergi.com [oneenergi.com]
- 2. Towards standard electrolytes for sodium-ion batteries: physical properties, ion solvation and ion-pairing in alkyl carbonate solvents - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03639K [pubs.rsc.org]
- 3. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01447F [pubs.rsc.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Electrolyte Salts for Sodium-Ion Batteries: NaPF6 or NaClO4? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrolyte Salts for Sodium-Ion Batteries: NaPF6 or NaClO4? | CoLab [colab.ws]
- 10. Role of Advanced Electrolytes in Sodium Ion Batteries [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. digital.csic.es [digital.csic.es]
- 14. Electrochemical formation protocols for maximising the life-time of a sodium ion battery - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC05673A [pubs.rsc.org]
Navigating the Sodium-Ion Landscape: A Cost-Performance Analysis of NaPF₆ and Competing Salts
For researchers and professionals in the vanguard of battery technology, the choice of electrolyte salt is a critical determinant of performance, safety, and commercial viability. In the burgeoning field of sodium-ion batteries (SIBs), sodium hexafluorophosphate (NaPF₆) has emerged as a frontrunner. This guide provides an objective comparison of NaPF₆ against other common sodium salts—sodium perchlorate (NaClO₄), sodium bis(trifluoromethanesulfonyl)imide (NaTFSI), and sodium bis(fluorosulfonyl)imide (NaFSI)—supported by experimental data to inform your research and development decisions.
At a Glance: Key Performance and Cost Metrics
The selection of a sodium salt for SIB electrolytes hinges on a delicate balance of ionic conductivity, electrochemical stability, thermal robustness, cycling performance, and cost. The following table summarizes these key metrics for NaPF₆ and its main competitors.
| Salt | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. Na/Na⁺) | Thermal Decomposition Onset (°C) | Cycling Performance | Estimated Cost (USD/kg) |
| NaPF₆ | 8 - 10 | Up to 4.5 | ~270-300 | Good capacity retention and stable SEI formation. | $50 - $80 |
| NaClO₄ | 5 - 7 | Up to 4.5 (with some side reactions from ~3.0 V) | Lower than NaPF₆ | Good performance in lab-scale studies, but safety concerns. | Generally lower than NaPF₆ |
| NaTFSI | 12 - 15 | Degrades above 4.0 V | Higher than NaPF₆ | Higher conductivity but can cause anode passivation issues. | $100 - $150 |
| NaFSI | Higher than NaPF₆ | Degrades above 4.0 V | Less thermally stable than NaTFSI | Can improve wide-temperature performance in dual-salt systems. | Higher than NaPF₆ |
Deep Dive: Performance Characteristics
Ionic Conductivity
Higher ionic conductivity is crucial for achieving high power density and fast charging capabilities. In typical carbonate-based electrolytes, NaTFSI and NaFSI generally exhibit higher ionic conductivity than NaPF₆.[1] However, NaPF₆ still offers a respectable ionic conductivity in the range of 8–10 mS/cm, which is sufficient for many applications.[1] Electrolytes containing NaClO₄ and NaPF₆ have been found to exhibit ionic conductivities ranging from 5 mS cm⁻¹ to 7 mS cm⁻¹ at room temperature.[2] The concentration of the salt also plays a significant role, with 1 M NaPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) showing the highest bulk conductivity in one study.[3]
Electrochemical Stability
A wide electrochemical stability window (ESW) is essential for compatibility with high-voltage cathode materials, which in turn boosts the energy density of the battery. NaPF₆ demonstrates a wide and stable ESW of up to 4.5 V vs. Na/Na⁺, making it suitable for high-voltage applications.[1][4] NaClO₄ also shows a similarly wide ESW, though some studies report the onset of side reactions at around 3.0 V.[2] In contrast, both NaTFSI and NaFSI tend to degrade at potentials above 4.0 V, limiting their use with high-energy-density cathodes.[1]
Thermal Stability
Thermal stability is a critical safety parameter. NaPF₆-based electrolytes generally begin to decompose at temperatures between 270-300 °C.[5] While this is lower than some alternatives like NaTFSI, it is considered satisfactory for most applications. The thermal stability of NaPF₆ can be influenced by the presence of water, which can lead to the formation of hazardous hydrofluoric acid (HF).[6]
Cycling Performance
The long-term cycling stability of a battery is heavily influenced by the formation of a stable solid electrolyte interphase (SEI) on the anode. NaPF₆ is known to form a stable and effective SEI layer, contributing to good capacity retention over numerous cycles. For instance, in one study, a sodium-ion battery with an NaPF₆ electrolyte in diglyme achieved excellent capacity retention of 96% and 98% after 500 cycles at 1 C and 5 C, respectively.[7] While NaClO₄ can also yield good cycling performance, the performance of NaPF₆-based electrolytes has been shown to be superior, especially at higher rates.[3] Dual-salt electrolytes containing both NaFSI and NaPF₆ have demonstrated improved capacity retention over a wide temperature range compared to electrolytes with only NaPF₆.[8]
Cost and Scalability
A significant advantage of sodium-ion technology is the abundance and low cost of sodium. This cost-effectiveness extends to the electrolyte salts. NaPF₆ is widely available, with bulk pricing estimated to be in the range of
50–
80/kg, benefiting from the established manufacturing infrastructure for its lithium counterpart, LiPF₆.[9] In contrast, NaTFSI is more expensive, with prices around 100–
Experimental Protocols
To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. Below are detailed methodologies for key performance evaluation experiments.
Ionic Conductivity Measurement
The ionic conductivity of an electrolyte is typically determined using electrochemical impedance spectroscopy (EIS).
-
Cell Assembly: A symmetric cell is assembled with two blocking electrodes (e.g., stainless steel or platinum) separated by a separator soaked in the electrolyte. The assembly is typically done in an argon-filled glovebox to prevent moisture contamination.
-
Instrumentation: The cell is connected to a potentiostat equipped with a frequency response analyzer.
-
Measurement Parameters:
-
Frequency Range: Typically from 1 MHz down to 10 mHz.
-
AC Amplitude: A small AC voltage (e.g., 10 mV) is applied to ensure a linear response.
-
Temperature Control: The cell is maintained at a constant temperature (e.g., 25 °C) in a temperature-controlled chamber.
-
-
Data Analysis: The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = L / (R_b * A), where L is the thickness of the separator and A is the area of the electrode.
Electrochemical Stability Window (ESW) Determination
The ESW is measured using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).
-
Cell Assembly: A three-electrode cell is assembled in a glovebox. A sodium metal disc serves as the counter and reference electrode, and a chemically inert material like glassy carbon or platinum is used as the working electrode.
-
Electrolyte: The working electrode is immersed in the electrolyte to be tested.
-
Instrumentation: The cell is connected to a potentiostat.
-
Measurement Parameters:
-
Potential Range: The potential is swept from the open-circuit voltage to a high anodic potential (e.g., 5.0 V vs. Na/Na⁺) and to a low cathodic potential (e.g., -0.5 V vs. Na/Na⁺).
-
Scan Rate: A slow scan rate (e.g., 1 mV/s) is used to approximate steady-state conditions.
-
-
Data Analysis: The ESW is defined by the potential range where the current remains below a certain threshold (e.g., 0.1 mA/cm²), indicating the absence of significant electrolyte decomposition.
Galvanostatic Cycling
Galvanostatic cycling is used to evaluate the cycling performance, specific capacity, and coulombic efficiency of a battery.
-
Cell Assembly: Coin cells (e.g., CR2032) are assembled in a glovebox with a sodium metal anode, a separator, the electrolyte, and the cathode material being tested.
-
Instrumentation: The coin cells are placed in a battery cycler.
-
Cycling Protocol:
-
Formation Cycles: The initial cycles are typically performed at a low C-rate (e.g., C/20) to allow for the stable formation of the SEI.
-
C-rate: The current is set based on the theoretical capacity of the active material (1C corresponds to a full charge or discharge in one hour). The cell is tested at various C-rates to evaluate its rate capability.
-
Voltage Window: The upper and lower cutoff voltages are set based on the electrochemical stability of the electrode materials and the electrolyte.
-
-
Data Analysis: The discharge capacity, charge capacity, and coulombic efficiency (discharge capacity / charge capacity) are recorded for each cycle to assess the battery's performance and stability over time.
Visualizing the Workflow and Decision Matrix
To further clarify the experimental and decision-making processes, the following diagrams are provided.
Conclusion
NaPF₆ stands out as a well-balanced and commercially viable electrolyte salt for sodium-ion batteries. While it may not lead in every single performance metric when compared to specialized salts like NaTFSI, its combination of good ionic conductivity, a wide electrochemical stability window, adequate thermal stability, and excellent cycling performance, all at a competitive cost, makes it a compelling choice for a wide range of applications. For researchers and developers, NaPF₆ provides a reliable baseline, while ongoing research into additives and novel solvent systems continues to expand its performance envelope. The choice of the optimal sodium salt will ultimately depend on the specific requirements of the target application, balancing the trade-offs between performance, safety, and cost.
References
- 1. mdpi.com [mdpi.com]
- 2. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01447F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. New Route to Battery Grade NaPF6 for Na-Ion Batteries: Expanding the Accessible Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. osti.gov [osti.gov]
- 8. A Sodium Bis(fluorosulfonyl)imide (NaFSI)-based Multifunctional Electrolyte Stabilizes the Performance of NaNi1/3Fe1/3Mn1/3O2/hard Carbon Sodium-ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oneenergi.com [oneenergi.com]
A Comparative Guide to Validating Theoretical Models of NaPF6 Electrolyte Behavior
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of theoretical models used to predict the behavior of sodium hexafluorophosphate (NaPF6) electrolytes, a key component in sodium-ion batteries. The performance of these models is evaluated against experimental data, offering a comprehensive overview for researchers in the field.
Data Presentation: Theory vs. Experiment
The validation of theoretical models for NaPF6 electrolytes hinges on their ability to accurately predict key physical and transport properties. Below is a summary of quantitative data comparing predictions from various theoretical models with experimental measurements.
Ionic Conductivity
Ionic conductivity is a critical measure of an electrolyte's efficiency. Molecular Dynamics (MD) simulations and the Advanced Electrolyte Model (AEM) are commonly used to predict this property.
| Electrolyte System | Theoretical Model | Predicted Conductivity (mS/cm) | Experimental Conductivity (mS/cm) | Temperature (°C) | Source(s) |
| 1 M NaPF6 in EC:PC (1:1 w/w) | AEM | ~9 | 8.8 | 25 | [1][2][3] |
| 1 M NaPF6 in EC:DEC | - | - | 8.8 | 25 | [4] |
| 0.5 M NaPF6 in EC:DEC | - | - | 7.4 | 25 | [4] |
| 1.5 M NaPF6 in EC:DEC | - | - | 8.5 | 25 | [4] |
| 2 M NaPF6 in EC:DEC | - | - | 7.2 | 25 | [4] |
| 0.4 m NaPF6-G2/DOL | MD Simulation | (Qualitative agreement) | (Data provided in graph) | 25 | [5] |
| NaPF6 in EC:DMC (15:85, 30:70, 50:50 wt%) | MD Simulation | (Qualitative agreement) | (Data provided in graph) | - | [6] |
| 0.6 M NaPF6 in EC:DMC (30:70 wt%) | - | - | 6.8 | Ambient | [7] |
| 1 M NaPF6 in EC:DMC (1:1 v/v) | - | - | ~1.5 (at -40°C) | -40 to 20 | [8] |
EC: Ethylene Carbonate, PC: Propylene Carbonate, DEC: Diethyl Carbonate, DOL: 1,3-Dioxolane, G2: Diglyme, DMC: Dimethyl Carbonate.
Viscosity
Viscosity is crucial as it impacts ion mobility. Highly viscous electrolytes can hinder ion movement and lower conductivity.[4]
| Electrolyte System | Theoretical Model | Predicted Viscosity (mPa·s) | Experimental Viscosity (mPa·s) | Temperature (°C) | Source(s) |
| 1 M NaPF6 in EC:PC (1:1 w/w) | AEM | ~7 | 6.85 | 20 | [1][3] |
| NaPF6 in EC:DMC (various conc.) | MD Simulation | (Qualitative agreement) | (Data provided in graph) | - | [6] |
Cation Transference Number (tNa+)
The cation transference number represents the fraction of the total ionic conductivity contributed by the cations. A higher transference number is desirable for battery performance.
| Electrolyte System | Theoretical Model | Predicted tNa+ | Experimental tNa+ | Method(s) | Source(s) |
| NaPF6 in PEO | - | - | ~0.2 - 0.35 | Electrochemical methods (various) | [9][10] |
| LiTFSI in PEO | MD Simulation | (Qualitative) | (Data provided) | Comparison of simulation and experiment | [11] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental validations.
Ionic Conductivity Measurement (Electrochemical Impedance Spectroscopy - EIS)
-
Cell Assembly: A symmetric cell with two platinum (Pt) blocking electrodes is assembled in an electrochemical test cell (e.g., El-Cell or PAT-Cell).[1][2]
-
Electrolyte Filling: The cell is filled with the NaPF6 electrolyte of the desired concentration and solvent composition.
-
Temperature Control: The cell is placed in a temperature-controlled chamber and allowed to equilibrate at the target temperature.
-
EIS Measurement: AC impedance spectroscopy is performed over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.
Viscosity Measurement (Double-Wall Couette Cell)
-
Sample Loading: A small, known volume of the NaPF6 electrolyte is placed in the double-wall Couette cell of a rheometer.[1][2]
-
Temperature Equilibration: The temperature of the cell is precisely controlled and allowed to stabilize.
-
Shear Rate Application: A controlled shear rate is applied to the electrolyte.
-
Shear Stress Measurement: The resulting shear stress is measured.
-
Viscosity Determination: The dynamic viscosity is calculated from the ratio of shear stress to shear rate. This is repeated over a range of temperatures and electrolyte concentrations.[1]
Molecular Dynamics (MD) Simulation Protocol
-
System Setup: A simulation box is constructed containing a specific number of Na+, PF6- ions, and solvent molecules to achieve the desired concentration.[12][13] For instance, for a 1 M NaPF6 solution in ethylene carbonate, 68 ions of each type and 888 solvent molecules might be used.[13]
-
Force Field Selection: An appropriate force field (e.g., OPLS-AA for organic solvents and custom-parameterized potentials for ions) is chosen to describe the interatomic interactions.
-
Equilibration: The system is equilibrated using an NPT (isothermal-isobaric) ensemble for several nanoseconds to reach a stable temperature, pressure, and density.[12] The Nose-Hoover thermostat and Parrinello-Rahman barostat are commonly used for temperature and pressure coupling.[12]
-
Production Run: A longer simulation is run in the NVT (canonical) ensemble to collect trajectory data.
-
Property Calculation: Transport properties like diffusion coefficients are calculated from the mean square displacement of particles over time. Ionic conductivity can be estimated using the Green-Kubo or Einstein relations.
Mandatory Visualization
The following diagram illustrates the logical workflow for validating theoretical models of NaPF6 electrolyte behavior.
Concluding Remarks
The validation of theoretical models for NaPF6 electrolyte behavior is an iterative process that combines computational predictions with robust experimental verification. Molecular Dynamics simulations and the Advanced Electrolyte Model have shown considerable success in predicting properties like ionic conductivity and viscosity, particularly for standard concentrations in common carbonate solvents.[1][3] However, discrepancies can arise, especially when modeling complex phenomena such as the formation of the solid-electrolyte interphase (SEI), for which specialized models like the Red Moon (RM) method are being developed.[14][15]
Future research should focus on refining force fields and theoretical frameworks to better account for ion-pairing, solvation structures, and interfacial phenomena.[13] The continued synergy between theoretical and experimental approaches will be crucial in designing next-generation sodium-ion battery electrolytes with enhanced performance and safety.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. research.tue.nl [research.tue.nl]
- 3. researchgate.net [researchgate.net]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Structure and Transport Properties of NaPF6 Solutions in Mixtures of Ethylene Carbonate with Dimethyl Carbonate for Sodium-Ion Batteries: MD Simulation | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of advanced electrolytes in Na-ion batteries: application of the Red Moon method for molecular structure design of the SEI layer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07333H [pubs.rsc.org]
- 15. Development of advanced electrolytes in Na-ion batteries: application of the Red Moon method for molecular structure design of the SEI layer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Solid Electrolyte Interphase (SEI) Layer Formation with Different Sodium Salts in Sodium-Ion Batteries
A comprehensive guide for researchers and scientists on the influence of sodium salts on the SEI layer's composition, stability, and overall battery performance, supported by experimental data.
The performance and longevity of sodium-ion batteries (SIBs) are critically dependent on the formation of a stable and ionically conductive Solid Electrolyte Interphase (SEI) on the anode surface. This passivation layer, formed from the decomposition products of the electrolyte, prevents further electrolyte degradation while allowing for the efficient transport of sodium ions. The choice of the sodium salt in the electrolyte plays a pivotal role in determining the chemical composition, morphology, and electrochemical properties of the SEI layer. This guide provides a comparative analysis of SEI formation with commonly used sodium salts: sodium hexafluorophosphate (NaPF₆), sodium perchlorate (NaClO₄), sodium bis(trifluoromethanesulfonyl)imide (NaTFSI), and sodium bis(fluorosulfonyl)imide (NaFSI).
Key Findings at a Glance
The selection of the sodium salt has a profound impact on the resulting SEI layer. Anion chemistry dictates the decomposition pathways, leading to distinct differences in the SEI's organic and inorganic components. For instance, fluorine-containing salts like NaPF₆ and NaFSI tend to form a more robust, NaF-rich inorganic inner layer, which is often associated with improved stability. In contrast, salts like NaClO₄ can lead to thicker and more resistive SEI layers. The composition of the SEI directly influences key performance metrics such as ionic conductivity, charge transfer resistance, and ultimately, the cycling stability and coulombic efficiency of the battery.
Comparative Data of SEI Layer Properties
The following table summarizes the quantitative data on the properties of the SEI layer formed with different sodium salts. It is important to note that these values can vary depending on the specific electrode material, solvent system, and cycling conditions.
| Sodium Salt | Predominant SEI Components (Inorganic/Organic) | SEI Thickness | Charge Transfer Resistance (Rct) | Initial Coulombic Efficiency (ICE) | Capacity Retention |
| NaPF₆ | NaF, NaₓPOyFz, Na₂CO₃ / R-OCO₂Na, Polycarbonates | Thinner to moderate[1] | Lower to moderate | Generally high[2] | Good to excellent |
| NaClO₄ | NaCl, Na₂CO₃ / R-OCO₂Na, Polycarbonates | Thicker[1] | Higher[3] | Moderate | Moderate |
| NaTFSI | NaF, Na₂S₂O₄, Na₂SO₃ / Organic TFSI⁻ reduction products | Moderate | Moderate | Good | Good |
| NaFSI | NaF, Na₂S₂O₄, Na₂SO₃ / Organic FSI⁻ reduction products | Thinner[4] | Lower | High[5] | Excellent[5] |
Experimental Protocols
A thorough understanding of the SEI layer requires a combination of electrochemical and surface-sensitive characterization techniques. Below are detailed methodologies for key experiments.
X-ray Photoelectron Spectroscopy (XPS) for SEI Composition Analysis
XPS is a powerful surface analysis technique used to determine the elemental composition and chemical states of the species within the SEI layer.
-
Sample Preparation: After cycling, the cells are disassembled in an argon-filled glovebox to prevent contamination from air and moisture. The anode is carefully extracted and rinsed with a high-purity solvent (e.g., dimethyl carbonate) to remove any residual electrolyte. The rinsed anode is then dried under vacuum.
-
Instrumentation: A monochromatic Al Kα X-ray source is typically used. The analysis chamber is maintained at ultra-high vacuum (UHV) conditions (typically <10⁻⁹ torr).
-
Data Acquisition: Survey scans are first acquired to identify all the elements present on the surface. High-resolution spectra are then recorded for the elements of interest (e.g., C 1s, O 1s, F 1s, Na 1s, P 2p, S 2p).
-
Depth Profiling: To investigate the layered structure of the SEI, an argon ion gun is used to incrementally sputter away the surface layers, with XPS spectra acquired at each etch interval. This provides a depth profile of the elemental and chemical composition.
-
Data Analysis: The obtained spectra are calibrated using the C-C peak at 284.8 eV. The peaks are then deconvoluted using appropriate fitting software to identify the different chemical species and their relative concentrations.
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance Measurement
EIS is a non-destructive technique used to probe the different electrochemical processes occurring within the battery, including the ionic conductivity of the SEI and the charge transfer resistance at the electrode-electrolyte interface.
-
Cell Assembly: A three-electrode setup (with a sodium metal reference electrode) is often preferred for accurate measurements, although two-electrode coin cells are also commonly used.
-
Instrumentation: An electrochemical workstation with a frequency response analyzer is required.
-
Measurement Parameters: The impedance is measured over a wide frequency range (e.g., 100 kHz to 10 mHz) by applying a small AC voltage perturbation (typically 5-10 mV) at a specific state of charge (SOC) or open-circuit voltage (OCV).
-
Data Analysis: The resulting Nyquist plot is fitted to an equivalent circuit model (ECM). The high-frequency intercept with the real axis represents the electrolyte resistance (Re), the semicircle in the mid-frequency range corresponds to the resistance and capacitance of the SEI layer (R_sei and CPE_sei), and the semicircle in the low-frequency range is attributed to the charge transfer resistance (Rct) and double-layer capacitance (CPE_dl).
Galvanostatic Cycling for Performance Evaluation
This is the standard method for assessing the electrochemical performance of the battery, including its capacity, coulombic efficiency, and cycling stability.
-
Cell Assembly: Two-electrode coin cells are assembled with the anode material of interest, a sodium metal counter electrode, a separator, and the electrolyte containing the specific sodium salt.
-
Formation Cycles: The cells are typically cycled at a low C-rate (e.g., C/20 or C/10) for the first few cycles to allow for the formation of a stable SEI layer.
-
Cycling Protocol: The cells are then cycled at a desired C-rate (e.g., C/5 or 1C) between a defined voltage window (e.g., 0.01 V to 2.5 V vs. Na/Na⁺).
-
Data Analysis: The specific capacity (mAh/g), coulombic efficiency (ratio of discharge capacity to charge capacity), and capacity retention over a certain number of cycles are calculated and plotted to evaluate the battery's performance.
Visualizing the Process and Composition
To better understand the experimental workflow and the resulting SEI composition, the following diagrams are provided.
References
A Comparative Analysis of NaPF6 and NaTFSI Electrolytes for Sodium-Ion Battery Rate Capability
In the rapidly advancing field of sodium-ion batteries (SIBs), the choice of electrolyte salt is a critical determinant of electrochemical performance, particularly the rate at which a battery can be charged and discharged. This guide provides a detailed comparison of two common sodium salts, sodium hexafluorophosphate (NaPF₆) and sodium bis(trifluoromethanesulfonyl)imide (NaTFSI), with a focus on their impact on the rate capability of SIBs. This analysis is intended for researchers, scientists, and professionals in the field of battery technology and drug development who require a nuanced understanding of electrolyte behavior.
Key Performance Indicators: A Tabular Comparison
The following table summarizes the key electrochemical properties of NaPF₆ and NaTFSI based on available research. It is important to note that a direct, comprehensive comparison of rate capability under identical conditions is not extensively available in the literature. The data presented here is a synthesis of findings from various studies.
| Property | NaPF₆ | NaTFSI | References |
| Ionic Conductivity | ~8–10 mS/cm in carbonate-based electrolytes | Generally higher than NaPF₆ | [1] |
| Electrochemical Stability | Stable up to ~4.5 V vs. Na⁺/Na | Prone to aluminum current collector corrosion above ~3.8 V vs. Na⁺/Na | [1] |
| Thermal Stability | Less stable than NaTFSI | More thermally stable | |
| Moisture Sensitivity | Sensitive to moisture, can form HF | Less sensitive to moisture than NaPF₆ | [1] |
| SEI Layer Formation | Forms a stable, inorganic-rich SEI | SEI composition is more organic in nature |
Experimental Data on Rate Capability
While a side-by-side comparison is limited, individual studies shed light on the rate performance of each electrolyte.
NaPF₆ Rate Performance
In a study utilizing a hard carbon anode, a 1.0 M NaPF₆ electrolyte in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) was tested at various C-rates. The following data illustrates the discharge capacity retention as the C-rate increases:
| C-Rate | Discharge Capacity (mAh/g) |
| 1C | 250 |
| 2C | ~220-230 |
| 5C | ~180-200 |
| 10C | ~150-170 |
Note: The specific capacity values are approximate and can vary based on the specific hard carbon material and electrode design.
NaTFSI Rate Performance
Direct and extensive rate capability data for NaTFSI comparable to that of NaPF₆ is not as readily available in the provided search results. However, studies on the closely related sodium bis(fluorosulfonyl)imide (NaFSI) suggest that imide-based salts can also support good rate performance. The higher ionic conductivity of NaTFSI would theoretically be beneficial for high-rate applications, though this can be counteracted by factors such as higher viscosity and the nature of the solid electrolyte interphase (SEI) formed on the electrodes. One study highlighted that the best electrochemical performances were observed with NaPF₆ in conjunction with 3% FEC additive when compared to NaTFSI.
Experimental Protocols
To ensure reproducible and comparable results when evaluating the rate capability of different electrolytes, a standardized experimental protocol is crucial.
Rate Capability Testing Protocol
-
Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glovebox with controlled moisture and oxygen levels (<0.5 ppm). Use a consistent electrode pairing (e.g., hard carbon anode and a sodium-based cathode like NVPF), separator, and electrolyte volume.
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for the first few cycles to allow for the formation of a stable SEI layer. A typical voltage window for hard carbon anodes is 0.01-2.5 V vs. Na/Na⁺.
-
Rate Performance Measurement:
-
Charge the cell at a constant current corresponding to a specific C-rate (e.g., C/5, C/2, 1C, 2C, 5C, 10C) to the upper voltage limit.
-
Hold the voltage at the upper limit until the current drops to a specified value (e.g., C/20).
-
Rest the cell for a defined period (e.g., 10 minutes).
-
Discharge the cell at the same constant C-rate to the lower voltage limit.
-
Rest the cell for a defined period (e.g., 10 minutes).
-
Repeat this process for each C-rate, typically for a set number of cycles to ensure data stability.
-
-
Data Analysis: Plot the discharge capacity versus the C-rate to visualize the rate capability. Electrochemical Impedance Spectroscopy (EIS) can also be performed at different states of charge and C-rates to investigate the impedance changes within the cell.
Logical Workflow for Electrolyte Evaluation
The process of evaluating and comparing the rate capability of NaPF₆ and NaTFSI can be visualized as a logical workflow.
Caption: Workflow for evaluating the rate capability of NaPF₆ vs. NaTFSI.
Conclusion
The selection between NaPF₆ and NaTFSI for high-rate sodium-ion batteries involves a trade-off between several key properties. NaPF₆ generally forms a more stable SEI and exhibits a wider electrochemical stability window, which can be advantageous for long-term cycling and high-voltage applications. While NaTFSI often presents higher ionic conductivity, its corrosive behavior towards aluminum current collectors at higher potentials is a significant drawback that needs to be addressed, potentially through the use of additives or protective coatings.
References
A Comparative Analysis of the Electrochemical Stability of NaPF₆ Electrolytes
An in-depth guide for researchers on the performance of Sodium Hexafluorophosphate (NaPF₆) in various electrolyte systems, supported by experimental data and detailed protocols.
This compound (NaPF₆) is a commonly utilized salt in sodium-ion battery electrolytes due to its favorable combination of ionic conductivity, thermal stability, and electrochemical stability. Understanding the precise electrochemical stability window (ESW) of NaPF₆-based electrolytes is paramount for optimizing battery performance and ensuring safe operation. This guide provides a comprehensive comparison of the ESW of NaPF₆ in different solvent systems and on various electrode materials, supported by quantitative data from recent studies.
Quantitative Comparison of Electrochemical Stability Windows
The electrochemical stability of an electrolyte is defined by its anodic and cathodic limits, beyond which the electrolyte components begin to decompose. These limits are significantly influenced by the solvent, salt concentration, and the nature of the working electrode. The following table summarizes the ESW of NaPF₆ under different experimental conditions.
| Salt Concentration | Solvent System | Working Electrode | Anodic Limit (V vs. Na/Na⁺) | Cathodic Limit (V vs. Na/Na⁺) | Total ESW (V) | Reference |
| 1 M | Ethylene Carbonate:Dimethyl Carbonate (EC:DMC) | Glassy Carbon (GC), Carbon Gas Diffusion Layer (GDL) | 4.5 | Not specified | >4.5 | [1][2] |
| 1 M | Diglyme | Various (metal foils, glassy carbon) | 4.4 | 0 | 4.4 | [3] |
| 1 M | Polycarbonate (PC) | Platinum (Pt) | Not specified | Not specified | 5.3 | [4] |
| 3 M | Polycarbonate (PC) | Platinum (Pt) | Not specified | Not specified | 6.3 | [4] |
| 0.8 M | Trimethyl Phosphate (TMP) + 10 vol% FEC | Platinum (Pt) | 4.5 | ~0 | 4.5 | [5] |
| 1 M | PEO-PVP | Stainless Steel (SS) | Not specified | Not specified | 4.1 | [6] |
Note: The total ESW is the difference between the anodic and cathodic limits. In some cases, only the upper or lower limit was the focus of the study.
Comparative Performance: NaPF₆ vs. Alternative Sodium Salts
A key aspect of evaluating NaPF₆ is comparing its performance against other common sodium salts.
-
NaPF₆ vs. NaClO₄: In a binary mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC), both NaPF₆ and sodium perchlorate (NaClO₄) electrolytes are electrochemically stable up to 4.5 V vs. Na/Na⁺ on glassy carbon and carbon gas diffusion layer electrodes.[1][2] However, some studies suggest that NaClO₄ may exhibit side reactions starting from around 3.0 V.[1][2] Recent research indicates that the solvation structure of the PF₆⁻ anion leads to its preferential decomposition, forming a stable, inorganic-rich cathode-electrolyte interphase (CEI). This CEI enhances electrode stability and charge transfer kinetics, suggesting NaPF₆ is more conducive to overall battery performance.[7]
-
NaPF₆ vs. NaFSI: Sodium bis(fluorosulfonyl)imide (NaFSI) is another alternative to NaPF₆. While NaFSI can offer higher ionic conductivity, it tends to degrade at voltages above 4.0 V, limiting its application with high-voltage cathode materials.[8] In contrast, NaPF₆ maintains stability up to 4.5 V, making it more suitable for high-energy-density sodium-ion batteries.[8]
Experimental Protocol for Determining Electrochemical Stability Window
The most common techniques for determining the ESW of an electrolyte are Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV). Below is a generalized experimental protocol based on common practices found in the literature.
1. Electrolyte Preparation:
- In an argon-filled glovebox, dissolve the desired concentration of NaPF₆ (e.g., 1 M) in the chosen solvent or solvent mixture (e.g., EC:DMC 1:1 v/v).
- Ensure the water content of the final electrolyte is minimized (typically <20 ppm) to prevent unwanted side reactions.
2. Cell Assembly:
- A three-electrode setup is typically used.
- Working Electrode (WE): An inert material such as platinum (Pt), glassy carbon (GC), or aluminum (Al).
- Reference Electrode (RE): A stable reference, typically sodium metal.
- Counter Electrode (CE): Also typically sodium metal.
- Assemble the cell in a coin cell or a dedicated electrochemical cell inside a glovebox.
3. Electrochemical Measurement:
- Connect the assembled cell to a potentiostat.
- Linear Sweep Voltammetry (LSV):
- To determine the anodic (oxidation) limit, sweep the potential from the open-circuit voltage (OCV) to a high positive potential (e.g., 5-6 V vs. Na/Na⁺) at a slow scan rate (e.g., 0.1 to 1 mV/s).[3][9]
- To determine the cathodic (reduction) limit, sweep the potential from the OCV to a negative potential (e.g., -0.5 V vs. Na/Na⁺).
- Cyclic Voltammetry (CV):
- Perform a cyclic sweep between the desired potential limits (e.g., 0 to 4.5 V vs. Na/Na⁺) for several cycles to observe the reversibility of any reactions.[5][9]
4. Data Analysis:
- The onset potential of a significant increase in current in the LSV or CV plot is defined as the electrochemical stability limit. A current density threshold (e.g., 0.01 mA/cm²) is often used to determine this onset potential.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the electrochemical stability window of a NaPF₆ electrolyte.
References
- 1. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na(0.7)CoO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrolyte Salts for Sodium-Ion Batteries: NaPF6 or NaClO4? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oneenergi.com [oneenergi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of NaPF6 in Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Sodium Hexafluorophosphate (NaPF6) performance, supported by experimental data from recent studies.
The selection of an appropriate electrolyte salt is a critical determinant of battery performance, safety, and cost. Among the various salts utilized in modern battery technologies, this compound (NaPF6) has emerged as a prominent candidate, particularly for sodium-ion batteries (SIBs). This guide provides a detailed comparison of NaPF6 with other common electrolyte salts, focusing on key performance indicators and supported by experimental findings.
Quantitative Performance Comparison
The efficacy of NaPF6 as an electrolyte salt is primarily evaluated based on its ionic conductivity, thermal stability, and electrochemical stability window. The following tables summarize key quantitative data for these parameters, drawing comparisons with lithium hexafluorophosphate (LiPF6) and sodium bis(fluorosulfonyl)imide (NaFSI).
Table 1: NaPF6 vs. LiPF6 Performance Characteristics
| Parameter | NaPF6 | LiPF6 | Experimental Conditions |
| Ionic Conductivity | ~8.8-12.3 mS/cm[1][2] | ~11.38 mS/cm[1] | 1M concentration in a 1:1 (vol.) mixture of Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC) or Diethyl Carbonate (DEC) at 25°C.[1][2] |
| Thermal Decomposition Onset | ~325 °C[1] | ~107 °C[1] | Thermogravimetric Analysis (TGA) in a dry, inert atmosphere.[1] |
| Electrochemical Stability Window | Up to ~4.5 V vs. Na/Na⁺[1][3] | Up to ~4.5 V vs. Li/Li⁺[1] | Cyclic Voltammetry (CV) in a carbonate-based electrolyte.[1] |
Table 2: NaPF6 vs. NaFSI Performance Characteristics
| Parameter | NaPF6 | NaFSI | Experimental Conditions |
| Ionic Conductivity | ~8–10 mS/cm[4] | ~12–15 mS/cm[4] | In carbonate-based electrolytes (e.g., EC:DMC).[4] |
| Electrochemical Stability | Stable up to 4.5V vs. Na⁺/Na.[4] | Degrades above 4.0V.[4] | Ideal for high-voltage cathodes.[4] |
| Moisture Sensitivity | Moderate (requires dry handling).[4] | Poor (prone to decomposition).[4] | Results in a lower risk of HF generation for NaPF6.[4] |
| Bulk Pricing (approx.) | ~$50–80/kg[4] | ~$100–150/kg[4] | Driven by synthesis complexity.[4] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental results. The following are protocols for key experiments cited in the comparison of NaPF6.
1. Ionic Conductivity Measurement
-
Technique: Electrochemical Impedance Spectroscopy (EIS).
-
Procedure:
-
The electrolyte is placed in a conductivity cell with two blocking electrodes (e.g., stainless steel or platinum).
-
A small AC voltage is applied across a range of frequencies.
-
The impedance data is plotted on a Nyquist plot to determine the bulk resistance of the electrolyte.
-
The ionic conductivity (σ) is calculated using the formula σ = L / (R * A), where L is the distance between the electrodes, R is the bulk resistance, and A is the electrode area.
-
-
Conditions: Measurements are typically performed at a constant temperature (e.g., 25°C) in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.
2. Thermal Stability Analysis
-
Technique: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Procedure (TGA):
-
A small sample of the electrolyte salt is placed in a crucible.
-
The sample is heated at a constant rate in a controlled, inert atmosphere (e.g., nitrogen or argon).
-
The weight of the sample is continuously monitored as a function of temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.[1]
-
-
Procedure (DSC):
-
A sample of the electrolyte is hermetically sealed in a pan.
-
The sample is heated at a constant rate alongside an empty reference pan.
-
The difference in heat flow between the sample and the reference is measured. Exothermic peaks indicate decomposition or other thermal events. Sodium-ion electrolytes with NaPF6 generally begin to decompose at 250-300°C.[5]
-
3. Electrochemical Stability Window Determination
-
Technique: Cyclic Voltammetry (CV) or Linear Sweep Voltammetry (LSV).[3]
-
Procedure:
-
A three-electrode cell is assembled with a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., sodium metal), and a reference electrode (e.g., sodium metal).[3]
-
The potential of the working electrode is swept linearly to a vertex potential and then reversed.
-
The resulting current is measured as a function of the applied potential.
-
The electrochemical stability window is defined by the potential range where no significant oxidation or reduction of the electrolyte occurs. For NaPF6, this is typically up to around 4.5 V vs. Na/Na⁺.[1][3]
-
4. Cycling Performance Evaluation
-
Technique: Galvanostatic Cycling.
-
Procedure:
-
A full coin cell is assembled with a cathode (e.g., Na3V2(PO4)3/C), an anode (e.g., hard carbon), and the NaPF6-based electrolyte.[6]
-
The cell is charged and discharged at a constant current (C-rate) between defined voltage limits.
-
Key parameters such as discharge capacity, coulombic efficiency, and capacity retention are monitored over a large number of cycles. For example, with a 1M NaPF6 diglyme electrolyte, excellent capacity retention of 96% and 98% after 500 cycles at 1 C and 5 C, respectively, has been achieved.[7][8]
-
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Experimental workflow for NaPF6 electrolyte performance evaluation.
Caption: Simplified thermal degradation pathway of NaPF6 and a mitigation strategy.[9]
Summary of Findings
-
Superior Thermal Stability: NaPF6 exhibits significantly higher thermal stability compared to its lithium counterpart, LiPF6, with a decomposition onset at around 325°C versus 107°C for LiPF6.[1] This enhanced thermal robustness is a considerable advantage for battery safety.
-
Comparable Ionic Conductivity: The ionic conductivity of NaPF6 in common carbonate electrolytes is comparable to that of LiPF6, ensuring efficient ion transport within the battery.[1] While NaFSI shows slightly higher conductivity, it suffers from other drawbacks.[4]
-
Wide Electrochemical Stability Window: NaPF6 is stable up to approximately 4.5 V against a sodium metal anode, making it suitable for high-voltage sodium-ion battery applications.[1][3]
-
Favorable Cycling Performance: Studies have demonstrated excellent cycling stability with NaPF6-based electrolytes, achieving high capacity retention over hundreds of cycles.[7][8]
-
Moisture Sensitivity and Degradation: Like other hexafluorophosphate salts, NaPF6 is sensitive to moisture, which can lead to the formation of hydrofluoric acid (HF) through hydrolysis of the PF6- anion.[9][10] This can be mitigated through the use of additives like hexamethylphosphoramide (HMPA), which sequesters the PF5 intermediate.[9]
-
Cost and Scalability: NaPF6 benefits from the existing infrastructure for LiPF6 production, making it a cost-effective and scalable option for large-scale SIB manufacturing.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. oneenergi.com [oneenergi.com]
- 5. mdpi.com [mdpi.com]
- 6. Enabling Long-term Cycling Stability of Na3V2(PO4)3/C vs. Hard Carbon Full-cells : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. osti.gov [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. osti.gov [osti.gov]
A Comparative Thermal Analysis of NaPF6 and Its Alternatives for Sodium-Ion Batteries
A deep dive into the thermal stability of sodium hexafluorophosphate (NaPF6) and its leading alternatives—sodium bis(fluorosulfonyl)imide (NaFSI), sodium bis(trifluoromethanesulfonyl)imide (NaTFSI), and sodium perchlorate (NaClO4)—reveals critical insights for the development of safer and more reliable sodium-ion batteries. This guide provides a comparative analysis based on experimental thermal data, detailed experimental protocols, and visualizations of decomposition pathways to aid researchers and drug development professionals in electrolyte selection.
Sodium-ion batteries (SIBs) are a promising alternative to their lithium-ion counterparts, primarily due to the natural abundance and lower cost of sodium. However, the thermal stability of the electrolyte, a key component for battery safety and performance, remains a critical area of research. This guide focuses on the comparative thermal analysis of NaPF6, a commonly used salt in SIB electrolytes, and its notable alternatives.
Quantitative Performance Comparison
The thermal stability of an electrolyte salt is a crucial parameter that dictates the operational temperature window of a battery and its response to thermal abuse. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate these properties.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of its decomposition temperature. The data presented in Table 1, derived from comparative TGA profiles, highlights the thermal stability of NaPF6 and its alternatives.
| Salt | Decomposition Onset Temperature (°C) |
| NaPF6 | ~325 |
| LiPF6 | ~107 |
| NaClO4 | Decomposes at lower temperatures |
| NaTFSI | > 400 |
| NaFSI | > 200 |
Table 1: Onset decomposition temperatures of NaPF6 and its alternatives as determined by Thermogravimetric Analysis (TGA). Higher temperatures indicate greater thermal stability.
As the data indicates, NaPF6 exhibits significantly higher thermal stability than its lithium-ion counterpart, LiPF6. Among the sodium salts, NaTFSI shows the highest thermal stability, with a decomposition onset above 400°C. NaFSI also demonstrates good thermal stability, superior to LiPF6. In contrast, NaClO4 generally shows lower thermal stability compared to the other sodium salts.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about thermal events such as melting, crystallization, and decomposition. Comparative DSC thermograms provide insights into the energetic changes these salts undergo upon heating.
| Salt | Key Exothermic/Endothermic Peaks (°C) | Observations |
| NaPF6 | Exothermic peaks observed at higher temperatures, indicating decomposition. The exact temperature can vary with the solvent used. For example, in a PC solvent, decomposition starts around 270-300°C.[1] | Generally considered to have good thermal stability in common carbonate solvents. |
| NaClO4 | Exothermic peaks at lower temperatures compared to NaPF6 in the same solvent, suggesting lower thermal stability. | The presence of the perchlorate anion can pose safety concerns due to its oxidizing nature. |
| NaTFSI | Exhibits high thermal stability with decomposition occurring at significantly higher temperatures than NaPF6. A DSC report for pure NaTFSI showed no exotherm up to 400°C, with melting observed around 253°C. | The high thermal stability makes it an attractive candidate for high-temperature applications. |
| NaFSI | Shows exothermic decomposition at temperatures generally higher than NaClO4 but can be lower than NaPF6 depending on the electrolyte composition. | Offers a good balance of thermal stability and other electrochemical properties. |
Table 2: Summary of Differential Scanning Calorimetry (DSC) observations for NaPF6 and its alternatives. The temperatures and nature of thermal events are dependent on the specific electrolyte formulation.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following are typical methodologies for TGA and DSC analysis of sodium-ion battery electrolyte salts.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal decomposition temperature and mass loss profile of the electrolyte salt.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the salt is placed in an inert crucible (e.g., alumina or platinum). To prevent moisture contamination, sample handling should be performed in an argon-filled glovebox.
-
Instrument Setup: The crucible is placed in the TGA furnace. The system is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for a few minutes to ensure thermal stability.
-
Ramp the temperature at a constant heating rate (e.g., 5 or 10 °C/min) to a final temperature (e.g., 600°C or higher, depending on the expected decomposition temperature).
-
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify and characterize thermal transitions (e.g., melting, crystallization, decomposition) and measure the associated heat flow.
Apparatus: Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the salt is hermetically sealed in a DSC pan (e.g., aluminum or stainless steel). This is also performed in an inert atmosphere to prevent reactions with air or moisture.
-
Instrument Setup: The sealed sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas.
-
Thermal Program:
-
The sample is typically cooled to a low temperature (e.g., -50°C) and then heated at a controlled rate (e.g., 5 or 10 °C/min) to a temperature beyond its expected decomposition point.
-
A cooling and second heating cycle may also be performed to study crystallization behavior and confirm the nature of the thermal events.
-
-
Data Analysis: The differential heat flow between the sample and the reference is plotted against temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) are analyzed to determine transition temperatures and enthalpies.
Decomposition Pathways and Mechanisms
Understanding the decomposition pathways of these salts is crucial for predicting the formation of potentially harmful byproducts and for designing strategies to enhance electrolyte stability.
NaPF6 Decomposition Pathway
The thermal decomposition of NaPF6 is known to be an autocatalytic process, especially in the presence of trace amounts of water or impurities.[2] The initial step is the dissociation of the PF6- anion, leading to the formation of phosphorus pentafluoride (PF5), a strong Lewis acid. This PF5 then reacts with solvent molecules and impurities, generating hydrofluoric acid (HF) and other detrimental species, which further accelerate the decomposition of NaPF6.
Experimental Workflow for Thermal Analysis
The general workflow for conducting a comparative thermal analysis of electrolyte salts involves a series of systematic steps from sample preparation to data interpretation.
Conclusion
The choice of electrolyte salt has a profound impact on the thermal stability and safety of sodium-ion batteries. While NaPF6 offers a good balance of properties and is widely used, alternatives like NaTFSI present superior thermal stability, making them suitable for applications requiring operation at elevated temperatures. Conversely, the lower thermal stability and oxidizing nature of NaClO4 may limit its use in high-safety applications. NaFSI emerges as a promising alternative with a good combination of thermal stability and electrochemical performance.
This guide provides a foundational comparison to aid in the rational selection of electrolyte salts for sodium-ion battery research and development. Further investigations into the thermal behavior of these salts in various solvent systems and in the presence of electrode materials are crucial for a comprehensive understanding of their performance and safety characteristics in full-cell configurations.
References
Safety Operating Guide
Proper Disposal and Handling of Sodium Hexafluorophosphate
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Sodium Hexafluorophosphate (NaPF₆) are paramount for ensuring operational safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper management of this compound waste.
Immediate Safety and Hazard Considerations
This compound is a corrosive material that can cause severe skin burns and eye damage. It is also harmful if swallowed, inhaled, or in contact with skin.[1][2][3] The compound is hygroscopic, meaning it absorbs moisture from the air.[4] Due to these hazards, it is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a controlled environment.
Key Hazards:
-
Health: Causes severe skin burns, eye damage, and respiratory tract irritation.[1][2][4] Harmful if ingested, inhaled, or absorbed through the skin.[1][2]
-
Reactivity: Incompatible with strong acids and oxidizing agents.[2] Contact with acids can produce hydrogen fluoride gas.[4]
-
Environmental: Do not let the product enter drains or waterways.[5][6]
Personal Protective Equipment (PPE) and Handling
To minimize exposure and ensure safety, the following PPE and handling procedures are mandatory:
-
Ventilation: Always handle this compound in a well-ventilated area or inside a chemical fume hood.[2][4]
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear appropriate protective gloves (e.g., rubber gloves) and clothing to prevent skin exposure.[2][4]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator (such as a type N95) or a full-face respirator.[5]
-
General Hygiene: Avoid eating, drinking, or smoking in work areas.[2] Wash hands thoroughly after handling and before breaks.[2] Contaminated clothing should be washed before reuse.[2][4]
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.[7] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4]
Step 1: Waste Collection and Storage
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8]
-
Container: Place the waste in its original container or a clearly labeled, sealed, and compatible hazardous waste container.[1][8] The container should be kept tightly closed.[4]
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound".[8]
-
Storage: Store the waste container in a designated, secure, cool, dry, and well-ventilated hazardous waste accumulation area.[2][4][8] The storage area should be away from incompatible materials like acids and strong oxidants.[2]
Step 2: Arranging for Final Disposal
-
Consult Regulations: Adhere to US EPA guidelines for waste classification (40 CFR Parts 261.3) and consult state and local hazardous waste regulations.[4]
-
Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8] The material should be taken to an approved waste disposal plant.[2][5]
-
Treatment Options: Approved disposal methods may include:
-
Neutralization and Landfill: Mixing or slurrying the material in water, followed by neutralization with soda-lime or soda-ash, and subsequent burial in a licensed landfill.[1]
-
Incineration: Controlled incineration in a licensed facility, potentially mixed with a suitable combustible material, and equipped with flue gas scrubbing to manage hazardous decomposition products like hydrogen fluoride.[1][6]
-
Step 3: Decontamination of Empty Containers
-
Rinsing: Empty containers can be triple-rinsed with an appropriate solvent.[6]
-
Disposal: After rinsing, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[6] Alternatively, rinsed containers may be offered for recycling or reconditioning.[6]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[5][6]
-
Control and Contain: Prevent further spillage if it is safe to do so.[5] Avoid generating dust.[1][4]
-
Personal Protection: Wear the appropriate PPE as described above, including respiratory protection.[4]
-
Clean-up:
-
Decontamination: Clean the spill area with a suitable solvent and decontaminate all equipment used in the cleanup.[8]
-
Reporting: Report the spill to your institution's EHS office.[8]
Quantitative Hazard and Safety Data
The following table summarizes key quantitative data for this compound for easy reference.
| Parameter | Value | Reference(s) |
| UN Number | 3260 | [1][3][7] |
| Transport Hazard Class | 8 (Corrosive) | [1][3][7] |
| Packing Group | II | [1][3][7] |
| GHS Signal Word | Danger | |
| GHS Hazard Statements | H302, H312, H314, H332, H290 | [1][2] |
| NFPA Rating (Estimated) | Health: 2, Flammability: 0, Instability: 0 | [4] |
| HMIS Rating | Health: 3, Flammability: 0, Physical: 0 | [2] |
| Molecular Weight | 167.95 g/mol | |
| Melting Point | >200 °C | |
| Density | 2.369 g/mL at 25 °C |
Disposal Workflow Diagram
The logical workflow for the proper handling and disposal of this compound is illustrated below.
Caption: Workflow for routine disposal and spill management of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. ltschem.com [ltschem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Hexafluorophosphate
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Sodium Hexafluorophosphate.
This document provides critical safety and logistical information for the handling and disposal of this compound (NaPF6), a compound that demands careful management due to its hazardous properties. Adherence to these guidelines is paramount to ensure a safe laboratory environment.
This compound is harmful if swallowed, inhaled, or comes into contact with the skin, and it can cause severe skin burns and eye damage.[1][2][3][4] It is crucial to handle this chemical with the appropriate personal protective equipment and within a controlled setting to minimize exposure risks.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when working with this compound. The following table summarizes the required PPE to mitigate exposure risks.
| Protection Type | Specific Recommendations | Standards and Regulations |
| Eye and Face Protection | Wear tightly fitting safety goggles or chemical safety glasses with side-shields. A face shield may be necessary for splash-prone procedures. | Conforming to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US).[5][6] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., rubber gloves) are mandatory.[1] Wear protective clothing, including a lab coat, long sleeves, and pants, to prevent skin contact.[1][5] For situations with a higher risk of exposure, fire/flame resistant and impervious clothing should be worn.[2] | |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator, particularly if exposure limits are exceeded or if irritation is experienced. A full-face respirator or a respirator with a P2 filter is recommended.[1][2] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[5][6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from acquisition to disposal, is critical for safety and compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as acids and strong oxidizing agents.[5][7]
-
Keep the container tightly closed to protect it from moisture, as the compound is hygroscopic.[5][6][7] The storage area should be a designated corrosives area.[1]
2. Handling and Use:
-
All handling of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[5]
-
Ensure adequate ventilation to keep airborne concentrations low.[5]
-
Minimize dust generation and accumulation during handling.[5]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][3]
-
Wash hands thoroughly with soap and water after handling.[1][3]
3. Disposal:
-
Dispose of waste in accordance with all applicable local, state, national, and international regulations.[1][8]
-
Do not empty into drains.[1]
-
Contaminated clothing should be laundered separately before reuse.[3]
Emergency Procedures: Spill and Exposure
Immediate and appropriate action is crucial in the event of a spill or exposure.
Spill Response Workflow:
Caption: Workflow for a safe and effective response to a this compound spill.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5] This product may release hydrofluoric acid, so specialized medical treatment may be necessary.[1]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
References
- 1. ltschem.com [ltschem.com]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Page loading... [guidechem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. sincerechemical.com [sincerechemical.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
